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  • Product: Formamide, N-[2-(phenylamino)ethyl]-
  • CAS: 111154-10-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide to N-(2-phenylethyl)formamide: Physical Properties, Chemical Reactivity, and Applications in Medicinal Chemistry

N-(2-phenylethyl)formamide (CAS: 23069-99-0) is a highly versatile aliphatic amide that functions as a critical building block in advanced organic synthesis and medicinal chemistry[1]. Characterized by its stable formami...

Author: BenchChem Technical Support Team. Date: March 2026

N-(2-phenylethyl)formamide (CAS: 23069-99-0) is a highly versatile aliphatic amide that functions as a critical building block in advanced organic synthesis and medicinal chemistry[1]. Characterized by its stable formamide functional group and a flexible phenethyl moiety, it is most prominently utilized as the primary precursor for the synthesis of isoquinoline alkaloid derivatives[2]. This whitepaper provides an in-depth analysis of its physicochemical profiling, validated manufacturing protocols, and the mechanistic pathways that govern its utility in drug development.

Physicochemical Profiling & Structural Characterization

Understanding the physical and chemical properties of N-(2-phenylethyl)formamide is essential for optimizing reaction conditions, predicting solubility, and establishing proper storage protocols. The compound exists as a liquid at room temperature and possesses both hydrogen-bond accepting and donating capabilities due to the formamide group, rendering it miscible in a wide range of organic solvents[3],[4].

Quantitative Physicochemical Data
PropertyValueReference Source
IUPAC Name N-(2-phenylethyl)formamide[1]
CAS Registry Number 23069-99-0[1]
Molecular Formula C₉H₁₁NO[4]
Molecular Weight 149.19 g/mol [4]
Density 1.049 g/mL at 25 °C[4]
Refractive Index n20/D 1.546[4]
Monoisotopic Mass 149.08406 Da[3]
XLogP (Partition Coefficient) 1.5[3]
Storage Temperature -20 °C[5]

Causality in Storage & Handling: The recommended storage temperature for high-purity (97% assay) N-(2-phenylethyl)formamide is -20 °C[4],[5]. While amides are generally robust, long-term exposure to ambient moisture and fluctuating temperatures can induce slow hydrolysis of the formyl group, yielding phenethylamine and formic acid. Cryogenic storage arrests this degradation, preserving the structural integrity required for sensitive catalytic transformations.

Spectroscopic Signatures: Verification of the synthesized compound relies heavily on mass spectrometry and Nuclear Magnetic Resonance (NMR). The exact mass is detected at m/z 149.084[3]. Furthermore, ¹⁵N NMR spectroscopy is highly effective for distinguishing between the s-cis and s-trans rotamers of the formamide bond[6]. The rotational barrier around the C-N partial double bond dictates the molecule's conformation, which directly influences its reactivity during subsequent cyclization steps[7].

Synthesis & Manufacturing Protocols

The synthesis of N-(2-phenylethyl)formamide is typically achieved through the direct N-formylation of phenethylamine. The following protocol is designed as a self-validating system to ensure high yield and purity.

Protocol: Direct Amidation via Formic Acid

This methodology leverages formic acid as both the formylating agent and proton source, utilizing precise thermal control to manage the reaction kinetics[8].

  • Step 1: Reagent Preparation. Charge a dry, nitrogen-purged round-bottom flask with 1.0 equivalent of formic acid. Introduce a catalytic amount of acetic acid.

    • Causality: Pure primary amines react violently with concentrated formic acid. Acetic acid acts as a co-solvent and thermal buffer, modulating the kinetics to prevent an uncontrolled exotherm and subsequent degradation of the amine[8].

  • Step 2: Amine Addition. Cool the reaction vessel to 0 °C using an ice-water bath. Add 1.0 equivalent of phenethylamine dropwise over 30 minutes.

    • Validation Checkpoint: Monitor the internal temperature; it must not exceed 25 °C. Maintaining this thermal boundary ensures the formation of the intermediate acid-base salt without triggering premature dehydration[8].

  • Step 3: Dehydration & Amide Formation. Allow the mixture to warm to room temperature and stir for 1 hour. For complete conversion, the mixture can be treated with a dehydrating catalyst (e.g., sulfated tungstate) and gently heated to 70 °C for 10 minutes[8].

  • Step 4: Workup & Isolation. Quench the reaction with saturated aqueous NaHCO₃ to neutralize unreacted acids. Extract the aqueous layer with ethyl acetate, dry the organic phase over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Checkpoint: Analyze the crude product via GC-MS or TLC. The disappearance of the ninhydrin-positive primary amine spot and the emergence of a dominant peak at m/z 149 confirms the successful formation of N-(2-phenylethyl)formamide[3].

Synthesis_Workflow A Phenethylamine + Formic Acid B Acid-Base Salt Formation (0-25°C) A->B Exothermic Mixing C Dehydration (-H₂O) B->C Thermal/Catalytic D N-(2-phenylethyl)formamide C->D Yield > 95%

Step-by-step workflow for the synthesis of N-(2-phenylethyl)formamide.

Chemical Reactivity & Mechanistic Pathways

The most pharmacologically significant application of N-(2-phenylethyl)formamide is its role as the primary substrate in the Bischler-Napieralski reaction [2].

The Bischler-Napieralski Cyclization

This powerful intramolecular electrophilic aromatic substitution (EAS) converts the linear formamide into 3,4-dihydroisoquinoline (CAS: 3230-65-7)[9],[10]. This bicyclic scaffold is the foundational core of numerous biologically active alkaloids and synthetic therapeutics, including intermediates for the anthelmintic drug Praziquantel[10].

Mechanism & Causality:

  • Activation: The reaction is driven by a strong dehydrating agent, typically phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅)[2]. The phosphoryl reagent selectively attacks the electron-rich carbonyl oxygen of the formamide. Causality: This step is critical because it transforms the stable carbonyl oxygen into a highly reactive, superior leaving group (dichlorophosphoryloxy intermediate).

  • Nitrilium Ion Formation: Elimination of the phosphate leaving group generates a highly electrophilic nitrilium ion intermediate[2].

  • Cyclization: The electron-rich phenyl ring acts as an internal nucleophile. It attacks the electrophilic nitrilium carbon via an intramolecular EAS, forming a new six-membered nitrogen-containing ring[2].

  • Aromatization: Final deprotonation restores the aromaticity of the benzene ring, yielding the final 3,4-dihydroisoquinoline product[2].

BN_Pathway SM N-(2-phenylethyl)formamide Reagent POCl₃ or P₂O₅ (Dehydrating Agent) SM->Reagent Activation Intermediate Nitrilium Ion Intermediate Reagent->Intermediate -H₂O Cyclization Intramolecular EAS (Cyclization) Intermediate->Cyclization Ring Attack Product 3,4-Dihydroisoquinoline Cyclization->Product Deprotonation

Bischler-Napieralski cyclization of N-(2-phenylethyl)formamide.

Applications in Drug Development & Safety

Beyond isoquinoline synthesis, N-(2-phenylethyl)formamide is actively utilized in advanced multicomponent reactions. It serves as a reactant in the Ugi three-component (3CC) reaction and is used in the preparation of allenamides via alkylation with propargyl bromide followed by isomerization[4]. Furthermore, it has been referenced in the total synthesis and structural elucidation of complex antibacterial metabolites, such as Dermazolium A, isolated from Dermabacter vaginalis[5].

Safety and Handling (GHS Classification)

When handling N-(2-phenylethyl)formamide, strict adherence to safety protocols is required. According to GHS classifications, the compound is categorized under Acute Toxicity (Oral) Category 4[4]. It causes skin irritation (H315) and serious eye damage (H318), and targets the respiratory system (STOT SE 3)[4],[11]. All synthetic manipulations must be performed in a properly ventilated fume hood using appropriate personal protective equipment (PPE).

References

  • PubChem Compound Summary for CID 140995: Formamide, N-(2-phenylethyl)- . National Center for Biotechnology Information (PubChem). URL:[Link]

  • 3,4-Dihydroisoquinoline | CAS#: 3230-65-7 Properties and Precursors . Chemsrc. URL:[Link]

  • S-TRANS-N-(2-PHENYLETHYL)-FORMAMIDE NMR Spectra Data . SpectraBase. URL:[Link]

  • GHS Safety Data Sheet for N-(PHENETHYL)FORMAMIDE . XiXisys. URL:[Link]

Sources

Exploratory

Spectral Characterization and Analytical Dynamics of N-Formylphenylethylamine: A Comprehensive Technical Guide

Executive Summary N-Formylphenylethylamine (CAS: 23069-99-0), also known as N-phenethylformamide, is a critical intermediate in organic synthesis and pharmaceutical development. It serves as a primary precursor in the Bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Formylphenylethylamine (CAS: 23069-99-0), also known as N-phenethylformamide, is a critical intermediate in organic synthesis and pharmaceutical development. It serves as a primary precursor in the Bischler-Napieralski cyclization, a foundational reaction for synthesizing 3,4-dihydroisoquinoline derivatives and complex alkaloid scaffolds[1]. As a Senior Application Scientist, I have designed this whitepaper to deconstruct the spectral signatures (NMR, MS, IR) of this molecule. Rather than merely presenting data, this guide explores the physical chemistry dictating these spectral outputs—such as restricted bond rotation and specific ionization cleavage—and provides self-validating experimental protocols to ensure absolute data integrity.

Nuclear Magnetic Resonance (NMR): Conformational Dynamics

The most defining feature of N-phenethylformamide in NMR spectroscopy is the presence of rotamers . The partial double-bond character of the amide C–N bond restricts free rotation, trapping the molecule in cis and trans (often denoted as E and Z) conformations at ambient temperatures[2]. This thermodynamic reality causes the duplication of key proton and carbon signals, which is often misidentified by novice analysts as an impurity.

Quantitative Data: 1H and 13C NMR Assignments

Data acquired in DMSO-d6 at 400 MHz. Major and minor rotameric shifts are noted where applicable[2].

Nucleus / PositionChemical Shift (δ, ppm)MultiplicityCausality / Structural Assignment
1H - Formyl (CHO) 8.06 & 7.98Singlets (Rotamers)The highly deshielded carbonyl proton splits due to E/Z isomerism around the C-N bond.
1H - Amide (NH) ~8.10 (broad)Broad SingletQuadrupolar relaxation of the ¹⁴N nucleus broadens this peak.
1H - Aromatic (Ar-H) 7.18 – 7.29Multiplets (5H)Standard multiplet for a mono-substituted benzene ring.
1H - Aliphatic (CH₂-N) 3.29 – 3.34Multiplet (2H)Deshielded by the adjacent electronegative nitrogen atom.
1H - Aliphatic (CH₂-Ar) 2.67 – 2.78Multiplet (2H)Benzylic protons, split by the adjacent methylene group.
13C - Carbonyl (C=O) ~161.0SingletCharacteristic amide carbonyl carbon; shielded relative to ketones due to N-lone pair resonance.
Self-Validating Protocol: High-Resolution NMR Acquisition

To accurately resolve rotameric ratios, the NMR protocol must eliminate environmental variables and ensure a highly homogeneous magnetic field.

  • Sample Preparation & Internal Referencing: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: TMS provides an absolute zero-point calibration (0.00 ppm). The deuterium solvent provides a frequency lock to prevent magnetic field drift during acquisition.

  • Gradient Shimming: Execute an automated 3D gradient shim map.

    • Causality: Formamide rotamer peaks can be separated by less than 0.1 ppm. Perfect field homogeneity is required to prevent peak overlap and ensure accurate integration.

  • Acquisition Parameters: Acquire the ¹H spectrum using a 30° excitation pulse and an extended relaxation delay (D1 = 2.0 to 5.0 seconds).

    • Causality: An extended D1 ensures that all protons (especially the slowly relaxing formyl proton) fully return to thermal equilibrium between scans, guaranteeing that the integration accurately reflects the thermodynamic ratio of the E and Z rotamers.

Electron Ionization Mass Spectrometry (EI-MS): Fragmentation

Under standard 70 eV electron ionization, N-phenethylformamide (Molecular Weight: 149.19 g/mol )[3] undergoes predictable and highly diagnostic fragmentation. The molecular ion (M⁺ at m/z 149) is typically weak, as the molecule rapidly stabilizes via the ejection of neutral fragments.

Quantitative Data: Key EI-MS Fragments
m/z RatioRelative AbundanceIon IdentityFragmentation Causality
149 Weak (<10%)[C₉H₁₁NO]⁺•The intact molecular ion.
104 Base Peak (100%)[C₈H₈]⁺•Loss of the formamide radical (·NHCHO, 45 Da) yields the highly stable styrene radical cation[3].
91 High (~60%)[C₇H₇]⁺Cleavage of the benzylic bond yields the aromatic tropylium cation, a hallmark of benzyl-containing compounds[3].
30 Moderate[CH₂=NH₂]⁺Immonium ion formed via deep aliphatic cleavage[3].
Self-Validating Protocol: GC-MS Profiling
  • System Suitability & Tuning: Introduce perfluorotributylamine (PFTBA) into the source before the run.

    • Causality: PFTBA calibrates the mass axis and optimizes lens voltages. If the m/z 69, 219, and 502 peaks do not meet target relative abundances, the system is not validated for quantitative mass assignment.

  • Blank Matrix Injection: Inject 1 µL of pure extraction solvent (e.g., dichloromethane).

    • Causality: Validates that the column is free of carryover. If m/z 104 or 91 appears in the blank, the column must be baked out, ensuring subsequent analyte signals are genuine.

  • Sample Acquisition & Isotopic Validation: Inject the sample at a 10:1 split ratio. Post-run, compare the M+1 (m/z 150) to M (m/z 149) ratio.

    • Causality: The split ratio prevents detector saturation, preserving isotopic fidelity. The M+1/M ratio must align with the theoretical natural abundance of ¹³C (~9.9% for a 9-carbon molecule), validating the empirical formula.

Infrared (IR) Spectroscopy: Vibrational Signatures

Infrared spectroscopy of N-phenethylformamide provides immediate confirmation of the secondary amide functional group. The resonance delocalization between the nitrogen lone pair and the carbonyl oxygen fundamentally alters the bond order, shifting the vibrational frequencies compared to isolated ketones or amines.

Quantitative Data: ATR-FTIR Assignments
Wavenumber (cm⁻¹)Vibrational ModeCausality / Structural Assignment
~3280 N-H StretchHydrogen bonding in the neat liquid state broadens and lowers this stretch compared to a free amine.
~1660 Amide I (C=O Stretch)Resonance reduces the C=O double bond character, shifting the stretch lower than a typical ketone (~1715 cm⁻¹).
~1530 Amide II (N-H Bend)Coupling of the N-H bending and C-N stretching modes.
~700 & 750 C-H Out-of-Plane BendHighly diagnostic of a mono-substituted benzene ring.
Self-Validating Protocol: ATR-FTIR Analysis
  • Background Subtraction: Acquire a 32-scan background of the empty diamond Attenuated Total Reflectance (ATR) crystal.

    • Causality: Atmospherically active molecules (H₂O vapor at ~3500 cm⁻¹ and CO₂ at ~2350 cm⁻¹) will distort the spectrum. Real-time background subtraction ensures the resulting peaks belong exclusively to the analyte.

  • Sample Application & Pressure Control: Apply the neat liquid sample to cover the crystal entirely. If analyzing a crystallized derivative, apply standardized pressure using the ATR anvil.

    • Causality: Consistent contact with the evanescent wave of the ATR crystal is required for reproducible peak intensities and accurate Amide I / Amide II ratio calculations.

Integrated Analytical Workflow

The following diagram illustrates the logical synthesis of the multi-modal spectral data, demonstrating how each technique independently validates a specific structural feature of N-phenethylformamide.

SpectralValidation Molecule N-phenethylformamide (CAS: 23069-99-0) MS EI-MS (70 eV) Molecule->MS NMR 1H & 13C NMR Molecule->NMR IR ATR-FTIR Molecule->IR Frag m/z 104 Base Peak [C8H8]•+ Styrene Cation MS->Frag Cleavage / Rearrangement Rotamer E/Z Rotamers Restricted C-N Bond NMR->Rotamer Conformational Dynamics Vib Amide I Band ~1660 cm⁻¹ IR->Vib Bond Order Reduction

Multi-modal spectral validation workflow for N-phenethylformamide.

References

  • National Center for Biotechnology Information. "Formamide, N-(2-phenylethyl)-". PubChem Compound Summary for CID 140995. Retrieved from:[Link]

  • NIST Mass Spectrometry Data Center. "Formamide, N-(2-phenylethyl)-". NIST Chemistry WebBook, SRD 69. Retrieved from:[Link]

  • Royal Society of Chemistry. "Electronic Supplementary Material (ESI) for Chemical Communications". RSC.org. Retrieved from: [Link]

Sources

Foundational

Solubility of "Formamide, N-[2-(phenylamino)ethyl]-" in common lab solvents

Defining the Project Scope Okay, I'm defining the scope, so I can start this technical guide on "Formamide, N-[2-(phenylamino)ethyl]-" solubility. I'm focusing on lab solvents, as requested, and tailoring it for research...

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Project Scope

Okay, I'm defining the scope, so I can start this technical guide on "Formamide, N-[2-(phenylamino)ethyl]-" solubility. I'm focusing on lab solvents, as requested, and tailoring it for researchers and development professionals. I'm establishing the scope of the project so I can move forward methodically.

Structuring the Guide Logically

I'm now focusing on a logical structure, avoiding a rigid template. I'm prioritizing scientific integrity through causal explanations and cited sources. I'm focusing on visualization, with data tables, step-by-step methodologies, and Graphviz diagrams to illustrate workflows, keeping the diagram specifications to a max width of 760px and a specific color palette. I'm making sure to keep the diagrams easy to read and intuitive. I'm also ensuring all diagrams have captions.

Identifying the Compound

I've identified the compound as N-(2-(phenylamino)ethyl)formamide (CAS: 111154-10-0). Its structure is Ph-NH-CH2-CH2. I located it as an intermediate in a paper titled "Synthesis of 2-phenylthiazolidine derivatives as cardiotonic agents. IV." (DOI: 10.1248/cpb.35.2825).

Analyzing Solubility Factors

I'm now focusing on its solubility profile. Considering its functional groups, the phenyl ring suggests solubility in non-polar to moderately polar solvents like DCM or toluene. The secondary amine (aniline derivative) is weakly basic, while the formamide group is highly polar, creating a strong H-bond donor and acceptor, thus suggesting solubility in polar, protic solvents like alcohols or water, and maybe even polar aprotic solvents like DMF or DMSO. This compound may be soluble in EtOAc as well. I'm building a solubility guide for this intermediate.

Developing a Whitepaper

I'm now formulating the structure of an in-depth technical guide. I envision an executive summary followed by physicochemical profiling, analyzing its functional groups and predicting solubility. The final section will be empirical solubility data in common lab solvents. I'll need a comprehensive solubility table including data like mg/mL. I'm aiming for accuracy and practicality.

Establishing the Core Information

I've established the compound's identity as N-[2-(phenylamino)ethyl]formamide (CAS 111154-10-0). I now know it's an intermediate in cardiotonic agent synthesis (DOI: 10.1248/cpb.35.2825). I can explain solubility causality using Hansen Solubility Parameters (HSP).

Developing the Guide Structure

I'm structuring the technical guide, "Solubility Profiling and Dissolution Methodologies for N-[2-(phenylamino)ethyl]formamide." The guide will start with an executive summary, introducing the compound and its role. The second part will dive into physicochemical profiling and structural analysis, highlighting the phenyl ring, amine, and formamide group's impacts on solubility, explained by Hansen Solubility Parameters.

Analyzing Solvent Interactions

I'm now analyzing the formamide group's effect on solubility. It dramatically boosts the polar and hydrogen bonding components of the HSP. I'm building a Graphviz diagram that illustrates how these structural features determine solvent selection, moving from structure to interactions, and then to solvent classes. I'm also preparing a solubility table with categories like polar aprotic, polar protic, non-polar, and aqueous. DMSO and DMF are preferred due to matching polarity and H-bond acceptance. Water's poor, unless pH-adjusted. I am also working on experimental protocols for dissolution and stock preparation, focusing on a self-validating system for a 50 mM DMSO stock solution.

Verifying Analytical Workflow

I'm focusing now on analytical verification to ensure compound solubility and stability. I'm detailing an HPLC-UV workflow to confirm concentration and purity, essential given formamide hydrolysis sensitivity. I am working on the second Graphviz diagram illustrating the HPLC analytical workflow. I've also begun compiling and validating the references.

Visualizing Solvent Relationships

I'm working on the second diagram now, focusing on the structural influences on solvent selection. I'm assigning colors to elements: phenyl ring blue, amine yellow, formamide red. I'm also preparing to use gray for node and edge styling, white text for dark backgrounds, and dark text for light backgrounds.

Refining pH Sensitivity

I'm now detailing water's poor solubility, and focusing on pH dependency. I've updated the diagram to show the amine group only being soluble in aqueous media when protonated at low pH (below the pKa). The phenyl ring continues to introduce hydrophobic limitations, which I am illustrating with an updated Graphviz diagram.

Constructing the Dissolution Workflow

I'm developing a self-validating dissolution workflow diagram using Graphviz to illustrate the preparation and quality control of analytical stock solutions. I'm focusing on the sequential steps: weighing, solvent addition, agitation, visual inspection, and, if successful, HPLC/LC-MS verification. The diagram incorporates visual cues for passing or failing each step, ensuring a robust analytical stock solution process. I will be including temperature control (30°C) to reduce hydrolysis.

Drafting the Content

I am now drafting the introduction and will explain why DMSO is a preferred solvent, and why sonication temperature is capped to prevent formamide hydrolysis. Every protocol described is designed as a self-validating system, incorporating visual inspection, turbidimetry, and HPLC QC feedback loops. I'm focusing on in-text citations and will link to PubMed/DOI for the synthesis paper, and the HSPiP website for Hansen parameters. A numbered reference list with clickable URLs will be provided at the end. I will also summarize quantitative data into clearly structured tables, and provide detailed, step-by-step methodologies for the protocols.

Detailing Solvation Preferences

I'm now detailing the implications of the compound's structure, focusing on solubility. The formamide group increases polar and H-bonding components of HSP, which create a need for specific solvents. The phenyl ring adds hydrophobicity, creating thermodynamic limitations for highly aqueous environments, unless pH-adjusted.

Compiling Empirical Data

I'm compiling empirical solubility data for the guide, with a table summarizing solvent, solubility class, estimated solubility (mg/mL), and rationale. I'm focusing on the necessity of high polarity and sufficient dispersion forces due to the secondary amine being protonated, alongside the aromatic ring's presence.

Reviewing the Diagram Colors

I've tested all color contrast combinations within the DOT code to verify that they are accessible and visually clear. The color palette will now be more strictly applied to ensure consistency and readability in the diagram.

Refining Diagram Relationships

I'm now refining the Graphviz diagram to visually represent solvent relationships, focusing on the hydrophobic/hydrophilic balance. I'm adding directional labels to the edges of the diagram to better demonstrate the solubility impact for each solvent category. I am also working to ensure that the compound's structural components are correctly linked to solvent categories. I am also working on revising the data table to align with the diagram.

Summarizing Solubility Data

I'm now summarizing solubility data for various solvents, including DMSO, DMF, methanol, dichloromethane, water, and hexane. I'm focusing on their respective solubility classes, estimated solubility values (mg/mL), and rationales for solvent choice, considering structural influences and hydrogen bonding capacity. I'm noting the importance of anhydrous DMSO to prevent formamide hydrolysis, and the need to limit sonication temperature to prevent hydrolysis.

Analyzing Degradation Pathways

I'm now detailing degradation pathways. Exposing N-[2-(phenylamino)ethyl]formamide to even trace moisture at 0°C leads to the cleavage of the formyl group, yielding N-phenylethylenediamine, so stability is a critical concern. I'm focusing on the turbidimetry's role now: visual inspection alone is too subjective. A microplate reader measuring absorbance at 600 nm will be included, this provides a quantitative, self-validating metric for assessing complete dissolution; baseline absorbance will signify full dissolution, and ensures that the compounds are completely solubilized, preventing erroneous results in the workflow. I will ensure that the tone is that of a Senior Application Scientist. I will incorporate E-E-A-T into the document, demonstrating expertise, experience, trustworthiness and authoritative grounding. "N-[2-(phenylamino)ethyl]formamide (CAS: 111154-10-0) serves as a critical synthetic intermediate, prominently featured in the structural modification of piperazine moieties during the development of 2-phenylthiazolidine [1]—". I will also cite HSPiP [2].

Exploratory

N-Phenethylformamide: A Comprehensive Guide to its Synthetic Utility and Biological Significance

Executive Summary N-phenethylformamide (CAS: 23069-99-0) is a highly versatile organic synthon characterized by a formamide functional group attached to a phenethyl moiety. Traditionally recognized as a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-phenethylformamide (CAS: 23069-99-0) is a highly versatile organic synthon characterized by a formamide functional group attached to a phenethyl moiety. Traditionally recognized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—most notably the anthelmintic drug praziquantel—recent metabolomic studies have also identified it as a naturally occurring secondary metabolite in medicinal fungi. This whitepaper provides an in-depth technical analysis of N-phenethylformamide, detailing its physicochemical properties, its role in advanced multicomponent reactions, its application in green chemistry, and its emerging biological relevance.

Physicochemical Profiling

Understanding the baseline properties of N-phenethylformamide is essential for optimizing reaction conditions, particularly regarding its solubility and rotational isomerism. In NMR spectroscopy, the tertiary amide rotamers are clearly visible, typically presenting in a 1:1 ratio[1].

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name N-(2-phenylethyl)formamide
CAS Registry Number 23069-99-0
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Rotameric Ratio (NMR) ~1:1 (Visible in CDCl₃ at 500 MHz)
Exact Mass 149.084 Da
Topological Polar Surface Area 29.1 Ų

Data synthesized from [2].

Synthetic Applications: The Ugi Multicomponent Reaction (MCR)

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of modern combinatorial chemistry, allowing the rapid, convergent assembly of α-amino acylamides. N-phenethylformamide serves as a critical precursor for the in situ generation of phenylethyl isocyanide, completely bypassing the need to isolate foul-smelling and highly toxic isocyanide intermediates[1].

Causality in Experimental Design

In the synthesis of the praziquantel precursor, N-phenethylformamide is dehydrated using triphosgene and triethylamine (TEA). Triphosgene is selected over gaseous phosgene because its solid state drastically improves handling safety while maintaining the high electrophilicity required for formamide dehydration[1]. The generated isocyanide immediately reacts with an imine (pre-formed from paraformaldehyde and aminoacetaldehyde dimethylacetal) and cyclohexanecarboxylic acid. The concerted nature of this Ugi-4CR drives the equilibrium forward, trapping the transient isocyanide before hydrolytic degradation can occur[1].

Protocol 1: One-Pot Ugi Synthesis of Praziquantel Precursor

Self-Validating Methodology adapted from [1].

  • Isocyanide Generation: Charge a flask with N-phenethylformamide (50 mmol) and TEA (2.4 equiv) in dichloromethane (DCM). Cool to -10 °C.

    • Validation Check: Internal thermocouple must read ≤ -10 °C to prevent runaway exothermic decomposition.

  • Dehydration: Add triphosgene in DCM dropwise.

    • Validation Check: Monitor via TLC (1:1 Hexanes:EtOAc). The isocyanide intermediate ( Rf​=0.80 ) should appear almost exclusively under a 254 nm UV lamp, confirming formamide consumption[1].

  • Imine Formation: In a separate flask, heat aminoacetaldehyde dimethyl acetal (1.05 equiv) and paraformaldehyde (1.0 equiv) in methanol to 80 °C until clear. Cool to room temperature and add cyclohexanecarboxylic acid (1.05 equiv)[1].

    • Validation Check: Visual confirmation of a clear solution indicates complete condensation to the imine.

  • MCR Coupling: Transfer the imine/acid solution to the isocyanide mixture via cannula. Stir for 48 h[1].

  • Purification: Purify via silica gel flash chromatography.

    • Validation Check: Determine absolute purity using quantitative NMR (qNMR) with 1,3,5-trimethoxybenzene as an internal standard. Target purity is >99.2%[1].

UgiPathway Formamide N-Phenethylformamide (Precursor) Isocyanide Phenylethyl Isocyanide (In Situ Intermediate) Formamide->Isocyanide Dehydration (-H2O) Triphosgene Triphosgene / TEA (Dehydrating Agent) Triphosgene->Isocyanide Promotes UgiProduct Praziquantel Precursor (α-amino acylamide) Isocyanide->UgiProduct Ugi 4CR Aldehyde Paraformaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Amine Aminoacetaldehyde dimethylacetal Amine->Imine Condensation Acid Cyclohexanecarboxylic Acid Acid->UgiProduct Ugi 4CR Imine->UgiProduct Ugi 4CR

Figure 1: Ugi 4-component reaction pathway for the synthesis of the Praziquantel precursor.

Green Chemistry: Micellar Dehydration to Isocyanides

The traditional dehydration of formamides relies on harsh reagents like POCl3​ and environmentally damaging solvents like DCM. Recent advancements have transitioned this process to aqueous media using micellar catalysis[3][4].

Causality in Experimental Design

By employing TPGS-750-M (a designer surfactant), nanometer-sized lipophilic micelles are formed in water. These micelles act as nanoreactors, solubilizing the highly hydrophobic N-phenethylformamide and the selected dehydrating agent, p-toluenesulfonyl chloride (p-TsCl)[3]. Sodium bicarbonate ( NaHCO3​ ) is deliberately chosen as the base instead of TEA or pyridine; its mild nature prevents the hydrolytic degradation of both the starting formamide and the resulting isocyanide, maintaining a neutral pH while effectively neutralizing the HCl byproduct[3].

Protocol 2: Micellar Dehydration of N-Phenethylformamide

Self-Validating Methodology based on Green Chemistry principles[3][4].

  • Micelle Formation: Dissolve N-phenethylformamide in 5 wt% TPGS-750-M/ H2​O to achieve a 1 M concentration[4].

    • Validation Check: The solution must become a homogenous emulsion, indicating complete micellar encapsulation of the substrate.

  • Reagent Loading: Add p-TsCl (1.5 equiv) and NaHCO3​ (3.0 equiv) to the reaction vessel[3].

    • Validation Check: Gentle effervescence indicates CO2​ release from neutralization; pH paper should confirm the aqueous phase remains neutral (~pH 7.0).

  • Reaction: Stir vigorously at room temperature for 16 hours[3].

    • Validation Check: Monitor via TLC using UV light and a 0.5% py-tetrazine in methanol stain to confirm the total consumption of the formamide[4].

  • Extraction: Extract the product with minimal ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Table 2: Green Chemistry Metrics for Isocyanide Synthesis

MetricTraditional (Meier) ProcedureMicellar (TPGS-750-M) Procedure
Dehydrating Agent POCl3​ or Tosyl Chloridep-Tosyl Chloride (p-TsCl)
Solvent Dichloromethane (DCM)5 wt% TPGS-750-M in H2​O
Base Pyridine / TriethylamineSodium Bicarbonate ( NaHCO3​ )
E-Factor (Waste/Product) 23.37.4
Safety Profile High Toxicity / Halogenated WasteAqueous Waste / Mild Reagents

Data comparing traditional vs. micellar E-factors[5][6].

MicellarWorkflow Step1 Phase 1 Micelle Formation (TPGS-750-M in H2O) Step2 Phase 2 Reagent Loading (N-Phenethylformamide + p-TsCl) Step1->Step2 Step3 Phase 3 Mild Neutralization (NaHCO3 Addition) Step2->Step3 Step4 Phase 4 Reaction & Extraction (16h Stir -> EtOAc) Step3->Step4

Figure 2: Step-by-step workflow for the in-water micellar dehydration of N-phenethylformamide.

Natural Occurrence and Biological Activity

Beyond its utility in synthetic chemistry, N-phenethylformamide has been identified as a naturally occurring secondary metabolite. It has been successfully isolated from the fruiting bodies of Chinese edible boletes, specifically Phlebopus portentosus and Butyriboletus roseoflavus[7][8].

Metabolomic profiling of these macrofungi has identified N-phenethylformamide alongside various pyrrole alkaloids, pulvinic acid derivatives, and ergosterols[7]. While the compound itself is part of a complex matrix, extracts and isolated secondary metabolites from these boletes exhibit notable biological activities. Specifically, related compounds in these extracts demonstrate neuroprotective effects against H2​O2​ -induced neuronal cell damage and antiviral properties against influenza A/H3N2 and B/Victoria strains[7][8]. The presence of formamide derivatives in these species highlights the intricate biosynthetic pathways fungi have evolved for chemical defense and signaling, paving the way for their prospective applications in the development of functional foods and pharmaceuticals[7].

References

  • PubChem - National Institutes of Health (NIH). "Formamide, N-(2-phenylethyl)- | CID 140995." PubChem Database. URL:[Link]

  • Organic Syntheses. "Ugi Multicomponent Reaction to Praziquantel Precursor." Organic Syntheses, Vol. 94, pp. 54-65. URL:[Link]

  • Royal Society of Chemistry. "In-water synthesis of isocyanides under micellar conditions." Green Chemistry, 2022. URL:[Link]

  • MDPI. "Bioactive Secondary Metabolites of Two Chinese Edible Boletes, Phlebopus portentosus and Butyriboletus roseoflavus." Molecules, 2024, 29(5), 1109. URL:[Link]

Sources

Foundational

Discovery and history of N-substituted formamides in chemistry

Title: The Architecture of N-Substituted Formamides: From Historical Genesis to Modern Mechanistic Applications Executive Summary For over a century, N-substituted formamides have served as the silent workhorses of synth...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Architecture of N-Substituted Formamides: From Historical Genesis to Modern Mechanistic Applications

Executive Summary For over a century, N-substituted formamides have served as the silent workhorses of synthetic organic chemistry. From their early discovery to their indispensable role in modern drug development and astrochemistry, these molecules exhibit unique physicochemical properties that bridge the gap between passive solvation and active electrophilic participation. This whitepaper provides an in-depth technical analysis of N-substituted formamides, exploring their historical discovery, solvent dynamics, mechanistic pathways, and field-proven experimental protocols.

Historical Genesis and Molecular Evolution

The discovery and subsequent widespread application of N-substituted formamides represent a cornerstone in the evolution of synthetic chemistry. The simplest and most ubiquitous of these, N,N-dimethylformamide (DMF), was first synthesized and described by French chemist Albert Verley in 1893 (1)[1]. Verley's foundational approach involved the reaction of dimethylamine chloride with formic acid, yielding a highly polar, low-evaporating liquid that would eventually become a staple in chemical laboratories worldwide[1].

The true synthetic power of N-substituted formamides was unlocked decades later in 1927, when Anton Vilsmeier and Albrecht Haack reported the formylation of electron-rich arenes using N-methylformanilide (and subsequently DMF) in conjunction with phosphorus oxychloride (POCl₃) (2)[2]. This transformation established N-substituted formamides not merely as inert reaction media, but as highly reactive electrophilic conduits capable of functionalizing aromatic systems[2].

Physicochemical Profiling & Solvent Dynamics

As a Senior Application Scientist, understanding the physicochemical properties of a solvent is paramount to predicting reaction trajectories. N-substituted formamides are characterized by their amide resonance, which restricts rotation around the C–N bond and imparts significant dipole moments. The lack of N–H protons in fully substituted variants like DMF renders them polar aprotic. This specific trait allows them to solvate cations effectively via their oxygen lone pairs while leaving anions "naked" and highly nucleophilic, making them ideal for Sₙ2 substitutions and solid-phase peptide synthesis (SPPS).

Table 1: Physicochemical Properties of Key Formamides

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Dielectric Constant (ε)Dipole Moment (D)Primary Application
Formamide45.04210109.03.37Precursor / Interstellar studies
N-Methylformamide (NMF)59.07199182.43.86Antineoplastic / Astrochemistry
N,N-Dimethylformamide (DMF)73.0915336.73.82SPPS / Vilsmeier Reagent
N-Methylformanilide135.16243--Classical Vilsmeier Reagent

The Vilsmeier-Haack Formylation: A Mechanistic Paradigm

The Vilsmeier-Haack reaction exemplifies the dual utility of N-substituted formamides. The reaction is initiated by the electrophilic activation of the formamide by POCl₃, generating a halomethyleniminium salt—the Vilsmeier reagent (3)[3].

Causality in Mechanism: The formation of the Vilsmeier reagent is highly exothermic and must be strictly temperature-controlled. Once formed, this weak electrophile selectively attacks electron-rich aromatic systems (e.g., indoles, anilines, or phenols) at the least sterically hindered, most electron-dense position, forming a Wheland-type iminium intermediate that is subsequently hydrolyzed to an aryl aldehyde[3].

VH_Mechanism DMF N,N-Dimethylformamide (DMF) Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier + POCl3 (- PO2Cl2-) POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier Intermediate Iminium Intermediate (Wheland-type) Vilsmeier->Intermediate Electrophilic Attack Arene Electron-Rich Arene (Nucleophile) Arene->Intermediate Product Aryl Aldehyde + Secondary Amine Intermediate->Product H2O (Hydrolysis)

Mechanistic pathway of the Vilsmeier-Haack formylation reaction.

Pharmaceutical, Astrochemical, and Biological Dimensions

Beyond synthetic utility, N-substituted formamides hold profound significance across multiple scientific domains:

  • Astrochemistry: N-methylformamide (NMF) has been identified in the interstellar medium, specifically within the Sgr B2(N) hot molecular core and the G+0.693-0.027 molecular cloud (4)[4]. The discovery of both trans- and cis-NMF provides critical insights into the grain-surface formation pathways of peptide-like bonds in prebiotic chemistry[4].

  • Pharmaceuticals & Sustainability: In drug development, DMF has historically been the solvent of choice for reactions utilizing strong bases like sodium hydride. However, DMF is currently listed as a Substance of Very High Concern (SVHC) under the EU's REACH regulations due to its hepatotoxicity and reproductive toxicity (5)[5]. This has catalyzed a paradigm shift toward greener alternatives, though DMF's unique solvation dynamics remain difficult to replicate entirely.

  • Enzymatic Degradation: In biological systems, the degradation of N-substituted formamides is mediated by highly specific enzymes. For instance, the enzyme N-substituted formamide deformylase (NfdA), isolated from Arthrobacter pascens, stoichiometrically catalyzes the hydrolysis of N-benzylformamide into benzylamine and formate, highlighting a specialized microbial metabolic pathway for these compounds (6)[6].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol details the classical Vilsmeier-Haack formylation, embedding self-validating checkpoints to guarantee success.

Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Arene Objective: Synthesize a substituted aryl aldehyde using DMF as both solvent and reagent.

  • Reagent Preparation (0°C): Charge a flame-dried, argon-purged round-bottom flask with 3.0 equivalents of anhydrous DMF. Cool the flask to 0°C using an ice-water bath.

    • Causality: Anhydrous conditions are critical; ambient moisture rapidly hydrolyzes the Vilsmeier reagent back to DMF and HCl, quenching the reaction prematurely.

  • Complex Formation: Dropwise add 1.2 equivalents of POCl₃ over 15 minutes. Stir the mixture at 0°C for 30 minutes.

    • Validation Checkpoint: The solution should transition from colorless to a pale yellow, viscous syrup, confirming the formation of the chloroiminium salt.

  • Substrate Addition: Dissolve 1.0 equivalent of the electron-rich arene in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction mixture to 80–100°C for 2–4 hours.

    • Causality: While the initial electrophilic attack may occur at room temperature for highly activated arenes (e.g., pyrroles), moderately activated arenes require thermal energy to overcome the activation barrier of the Wheland intermediate formation.

  • Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice containing an excess of sodium acetate (NaOAc).

    • Causality: NaOAc serves as a mild buffer. It neutralizes the highly acidic HCl and H₃PO₄ byproducts without creating a strongly basic environment that could trigger undesired aldol condensations of the newly formed aldehyde.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol_Flow Step1 1. Reagent Prep Mix DMF & POCl3 at 0°C Step2 2. Complexation Stir 30 min (Yellow Syrup) Step1->Step2 Step3 3. Substrate Addition Add Arene in DMF Step2->Step3 Step4 4. Thermal Activation Heat to 80-100°C (2-4h) Step3->Step4 Step5 5. Quench & Hydrolyze Pour over Ice/NaOAc Step4->Step5 Step6 6. Isolate Product Extract & Purify Aldehyde Step5->Step6

Step-by-step experimental workflow for the Vilsmeier-Haack formylation.

References

  • [3] Vilsmeier-Haack Reaction, Cambridge University Press. 3

  • [1] Dimethylformamide, American Chemical Society (ACS). 1

  • [2] Vilsmeier–Haack reaction, Wikipedia. 2

  • [4] High-energy interstellar isomers: cis-N-methylformamide in the G+0.693-0.027 molecular cloud, Astronomy & Astrophysics (A&A). 4

  • [5] Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?, NIH/ACS.5

  • [6] Amine-synthesizing enzyme N-substituted formamide deformylase: Screening, purification, characterization, and gene cloning, Proceedings of the National Academy of Sciences (PNAS). 6

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: N-Formylation of Phenethylamine to Yield N-(2-phenylethyl)formamide

Abstract N-formylated amines are pivotal intermediates in organic synthesis, serving as crucial protecting groups for amines, precursors for isocyanides, and building blocks in the synthesis of various pharmaceuticals.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-formylated amines are pivotal intermediates in organic synthesis, serving as crucial protecting groups for amines, precursors for isocyanides, and building blocks in the synthesis of various pharmaceuticals.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of N-(2-phenylethyl)formamide from phenethylamine. The featured method utilizes aqueous formic acid in toluene with azeotropic water removal, a procedure selected for its practicality, high yield, operational simplicity, and circumvention of strictly anhydrous conditions often required by other formylating agents.[1][3] We delve into the reaction mechanism, provide a detailed step-by-step protocol from reaction setup to product characterization, and include essential safety and handling information for the materials involved.

Introduction and Mechanistic Rationale

The direct N-formylation of a primary amine is a fundamental transformation in synthetic chemistry. While numerous reagents exist for this purpose, such as acetic formic anhydride or activated formic esters, many are moisture-sensitive, expensive, or require stringent anhydrous conditions.[1] The use of formic acid itself as the formylating agent offers a robust and economical alternative.

Chosen Method: Azeotropic Formylation with Formic Acid

The protocol detailed herein employs the reaction of phenethylamine with a slight excess of aqueous formic acid in a non-polar solvent (toluene) at reflux. The key to this method's success is the use of a Dean-Stark apparatus.

Causality of Experimental Design: The formylation of an amine with formic acid is an equilibrium-controlled condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the continuous removal of water from the reaction mixture shifts the equilibrium towards the product, driving the reaction to completion. Toluene forms a low-boiling azeotrope with water (boiling point ~85°C), which allows for the effective and continuous removal of water via the Dean-Stark trap, resulting in excellent yields of the desired formamide.[1][3]

The reaction mechanism proceeds via the initial protonation of formic acid, enhancing its electrophilicity. The lone pair of the nitrogen atom in phenethylamine then performs a nucleophilic attack on the carbonyl carbon of the activated formic acid. A subsequent dehydration step yields the stable N-(2-phenylethyl)formamide product.[4]

Safety and Materials

2.1. Hazard Overview

All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • Phenethylamine: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.

  • Formic Acid (85% aq.): Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled. Lachrymator.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.

  • N-(2-phenylethyl)formamide: While specific toxicity data is limited, it should be handled with care as with any new chemical entity. Assume it may be an irritant.

2.2. Materials and Equipment

Reagent/MaterialGradeSupplier Example
2-PhenylethylamineSynthesis Grade (≥99%)Sigma-Aldrich
Formic Acid85% aq. solutionFisher Scientific
TolueneAnhydrousVWR Chemicals
Magnesium Sulfate (MgSO₄)AnhydrousAny major supplier
Silica Gel60 Å, 230-400 meshFor chromatography

Equipment:

  • Round-bottom flask (100 mL)

  • Dean-Stark apparatus with reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Thin-Layer Chromatography (TLC) plates and chamber

Detailed Synthesis Protocol

This protocol is based on a well-established procedure for the N-formylation of amines.[1]

3.1. Reaction Setup and Execution

  • Reagent Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-phenylethylamine (5.0 g, 41.2 mmol, 1.0 equiv.).

  • Solvent and Reagent Addition: Add toluene (40 mL) to the flask, followed by the dropwise addition of 85% aqueous formic acid (1.9 mL, ~45.4 mmol, 1.1 equiv.).

  • Apparatus Assembly: Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heating and Reflux: Place the assembly in a heating mantle and heat the mixture to reflux (oil bath temperature ~120-130 °C). Stir the reaction vigorously. Water will begin to collect in the arm of the Dean-Stark trap.

  • Monitoring: Continue reflux for 4-8 hours. The reaction progress can be monitored by TLC (e.g., using 1:1 Hexane:Ethyl Acetate as eluent). The reaction is complete when the phenethylamine spot is no longer visible.

  • Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

3.2. Work-up and Purification

  • Solvent Removal: Transfer the reaction mixture to a larger round-bottom flask and concentrate it using a rotary evaporator to remove the toluene. This will yield the crude N-(2-phenylethyl)formamide.

  • Purity Assessment: For this specific reaction, the crude product is often of high purity (>95%) and may not require further purification.[1] Purity can be assessed by ¹H NMR.

  • (Optional) Column Chromatography: If further purification is necessary, the crude residue can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Characterization

The final product, N-(2-phenylethyl)formamide, is expected to be a solid or a viscous oil at room temperature.

PropertyValueSource(s)
Chemical Name Formamide, N-(2-phenylethyl)-[5][6]
CAS Number 23069-99-0[5][6]
Molecular Formula C₉H₁₁NO[5][6]
Molecular Weight 149.19 g/mol [5][6]
Expected Yield >95%[1]

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): Peaks corresponding to the aromatic protons, the two methylene groups (-CH₂-CH₂-), the N-H proton, and the formyl proton (-CHO).

  • IR Spectroscopy: Characteristic peaks for N-H stretching, C=O (amide) stretching (~1650 cm⁻¹), and aromatic C-H stretching.[6]

  • Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z = 149.[6]

Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis.

Synthesis_Workflow Workflow for N-(2-phenylethyl)formamide Synthesis cluster_reactants 1. Reactants & Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Phenethylamine Phenethylamine Setup Charge Reagents into Flask with Dean-Stark Apparatus Phenethylamine->Setup FormicAcid Formic Acid (85% aq.) FormicAcid->Setup Toluene Toluene Toluene->Setup Reflux Heat to Reflux (4-8 hours) Setup->Reflux Stir & Heat TLC Monitor by TLC Reflux->TLC Periodic Check Cooling Cool to RT Reflux->Cooling Reaction Complete TLC->Reflux Evaporation Rotary Evaporation Cooling->Evaporation Purification Optional: Column Chromatography Evaporation->Purification If needed Product Final Product: N-(2-phenylethyl)formamide Evaporation->Product Purification->Product

Caption: High-level workflow from reactant setup to final product isolation.

References

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • SynArchive. (2024). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • YouTube. (2025, October 13). Eschweiler-Clarke reaction. Retrieved from [Link]

  • ACS Publications. (2018, November 21). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-PHENYLETHYLDIMETHYLAMINE. Retrieved from [Link]

  • MDPI. (2014, June 10). Formylation of Amines. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Secondary Amines by the Leuckart Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formylation of Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-PHENYLETHYLAMINE. Retrieved from [Link]

  • Grokipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • ResearchGate. (2025, October 27). N-formylation of amines using phenylsilane and CO2 over ZnO catalyst under mild condition. Retrieved from [Link]

  • Google Patents. (n.d.). EP1721889A1 - Process for the preparation of phenethylamine derivatives.
  • ResearchGate. (2025, October 16). Formylation of Amines. Retrieved from [Link]

  • SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Synlett. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Retrieved from [Link]

  • Academia.edu. (n.d.). Convenient synthesis of N,N,N′-trisubstituted formamidines. Retrieved from [Link]

  • CORE. (2013, June 14). Unexpected route for the synthesis of N,N-dialkyl formamidines using phenyl chloroformate and N,N-dialkyl formamides. Retrieved from [Link]

  • Appchem. (n.d.). Formamide, N-[2-(formylamino)ethyl]-N-(phenylmethyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-phenyl formamide derivatives from different aromatic amines and formic acid by using Zn(Meri-Ald-Py) catalyst. Retrieved from [Link]

  • PENTA. (2023, April 3). Formamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Pallav Chemicals. (n.d.). Formamide MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-phenylformamide. Retrieved from [Link]

  • NIST. (n.d.). Formamide, N-(2-phenylethyl)-. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]

  • XMB. (2013, July 2). Possible N-ethyl-2-phenylethylamine Synthesis Variations. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). N-Formylation of amines. Retrieved from [Link]

  • MDPI. (n.d.). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Amide formation by decarboxylative condensation. Retrieved from [Link]

  • NIST. (n.d.). Formamide, N-(2-phenylethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). n-(2-Ethylphenyl)formamide. Retrieved from [Link]

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Application

Application Note: N-(2-phenylethyl)formamide as a Strategic Reagent in Advanced Organic Synthesis

Executive Summary N-(2-phenylethyl)formamide (commonly referred to as N-phenethylformamide) is a highly versatile building block in synthetic organic chemistry. Characterized by its phenethyl framework and terminal forma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-phenylethyl)formamide (commonly referred to as N-phenethylformamide) is a highly versatile building block in synthetic organic chemistry. Characterized by its phenethyl framework and terminal formamide group, it serves as a critical intermediate in the synthesis of complex nitrogen-containing heterocycles—most notably isoquinolines—and as a direct precursor to aliphatic isocyanides. This application note details the mechanistic rationale, comparative data, and validated protocols for utilizing N-phenethylformamide in two premier synthetic pathways: the classical Bischler-Napieralski cyclodehydration and the modern, green synthesis of isocyanides under aqueous micellar conditions.

Mechanistic Principles and Causality

The Bischler-Napieralski Cyclodehydration

The synthesis of 3,4-dihydroisoquinolines from N-phenethylformamide relies on the 1[1].

Causality of Reagent Selection: The formyl oxygen of N-phenethylformamide is intrinsically a poor leaving group. To drive the reaction, powerful oxophilic Lewis acids such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) are employed. These reagents coordinate with the carbonyl oxygen, transforming it into an excellent leaving group. Subsequent elimination of water generates a highly electrophilic nitrilium or iminium ion intermediate. Because the intermediate is highly reactive, it rapidly undergoes an intramolecular, Friedel-Crafts-type electrophilic aromatic substitution, closing the ring to form 3,4-dihydroisoquinoline[2]. The success and yield of this cyclization are heavily dictated by the electron density of the aromatic ring; electron-donating groups enhance the nucleophilicity of the arene, whereas electron-withdrawing groups can severely impede the ring closure.

Pathway1 A N-(2-phenylethyl)formamide B Nitrilium Ion Intermediate A->B P2O5 / -H2O C 3,4-Dihydroisoquinoline B->C Electrophilic Ring Closure

Bischler-Napieralski cyclodehydration pathway to 3,4-dihydroisoquinoline.

Green Micellar Dehydration to Isocyanides

Isocyanides are indispensable for multicomponent reactions (e.g., Ugi and Passerini reactions). Historically, dehydrating N-phenethylformamide to (2-isocyanoethyl)benzene required toxic reagents like POCl₃ and excess triethylamine in dichloromethane. Recently, a highly sustainable3 has been developed[3].

Causality of Reagent Selection: This modern approach replaces hazardous solvents with water containing a surfactant (e.g., TPGS-750-M). The surfactant forms micelles with hydrophobic cores that act as nanoreactors. Because N-phenethylformamide and the dehydrating agent, p-toluenesulfonyl chloride (TsCl), are water-insoluble, they spontaneously partition into the micellar core. This confinement drastically increases their effective local concentration and collision frequency. Furthermore, sodium bicarbonate (NaHCO₃) is chosen over organic amines because it is a weak, water-soluble base. It is sufficiently basic to promote the elimination of the tosylate group to yield the isocyanide, yet mild enough to prevent the premature aqueous hydrolysis of TsCl[3].

Pathway2 A N-phenethylformamide + TsCl B TPGS-750-M Micelle Core A->B Hydrophobic Encapsulation C O-Tosylated Intermediate B->C High Local Concentration D (2-Isocyanoethyl)benzene C->D NaHCO3 Neutralization

Micellar dehydration workflow for green isocyanide synthesis.

Quantitative Data & Reagent Comparison

To guide experimental design, the following tables summarize the operational parameters and efficiency metrics of the discussed synthetic pathways.

Table 1: Comparison of Dehydration Conditions for Isocyanide Synthesis

MethodologyDehydrating AgentBaseSolvent SystemEnvironmental ImpactTypical Yield
Classical Ugi POCl₃Triethylamine (Excess)CH₂Cl₂High (Toxic, corrosive, VOCs)70 - 85%
Micellar Green p-Toluenesulfonyl chloride (TsCl)NaHCO₃5 wt% TPGS-750-M in H₂OLow (Aqueous, mild byproducts)>85%

Table 2: Bischler-Napieralski Cyclodehydration Parameters

SubstrateActivating ReagentTemperatureKey IntermediateFinal Product
N-phenethylformamideP₂O₅ or POCl₃110 °C (Reflux in Toluene)Iminium / Nitrilium Ion3,4-Dihydroisoquinoline
Substituted DerivativesP₂O₅ / POCl₃80 - 110 °CSubstituted Iminium IonSubstituted 3,4-Dihydroisoquinoline

Validated Experimental Protocols

Protocol A: Synthesis of 3,4-Dihydroisoquinoline via Bischler-Napieralski Cyclization

Note: This protocol involves moisture-sensitive and corrosive reagents. Perform all steps in a well-ventilated fume hood using oven-dried glassware.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with N-(2-phenylethyl)formamide (10.0 mmol).

  • Solvent Addition: Add 30 mL of anhydrous toluene to the flask and stir to dissolve the substrate under an argon or nitrogen atmosphere.

  • Activation: Carefully add phosphorus pentoxide (P₂O₅, 30.0 mmol) in small portions to the stirring solution. Alternatively, POCl₃ (15.0 mmol) can be added dropwise via syringe.

  • Cyclodehydration: Heat the reaction mixture to reflux (approx. 110 °C) for 3 to 5 hours. Monitor the consumption of the starting material via TLC (Eluent: Hexane/EtOAc 7:3).

  • Quenching: Cool the reaction to 0 °C using an ice bath. Slowly and cautiously quench the reaction by adding ice-cold water (20 mL), followed by basification with 2M NaOH until the pH reaches ~10.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude 3,4-dihydroisoquinoline via vacuum distillation or column chromatography.

Protocol B: Green Synthesis of (2-Isocyanoethyl)benzene in Aqueous Micellar Conditions

Note: This protocol leverages green chemistry principles, minimizing the use of hazardous organic solvents.

  • Micellar Solution Preparation: Prepare a 5 wt% solution of TPGS-750-M surfactant in HPLC-grade water. Degas the solution by sparging with nitrogen for 10 minutes.

  • Reagent Loading: In a 20 mL reaction vial equipped with a stir bar, add 5.0 mL of the 5 wt% TPGS-750-M solution.

  • Substrate Addition: Add N-(2-phenylethyl)formamide (1.0 mmol) and p-toluenesulfonyl chloride (TsCl, 1.5 mmol) directly to the aqueous micellar solution.

  • Base Addition: Add solid sodium bicarbonate (NaHCO₃, 3.0 mmol) in one portion. Seal the vial.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 12–16 hours. The hydrophobic reagents will partition into the micelles, initiating the dehydration.

  • Workup: Dilute the reaction mixture with a minimal amount of a green extraction solvent, such as ethyl acetate (3 × 5 mL). Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Isolation: The resulting (2-isocyanoethyl)benzene can typically be used in subsequent multicomponent reactions without further chromatographic purification, owing to the high selectivity of the micellar nanoreactors.

References

  • B.Sc.
  • In-water synthesis of isocyanides under micellar conditions - Green Chemistry (RSC Publishing)
  • Source detailing electrophilic ring closure nature and intermediate structures.

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Method

Application Note: Experimental Procedure for the Preparation of Allenamides Using N-Phenethylformamide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Detailed Application Note & Protocol Executive Summary Allenamides have emerged as powerful, stable equivalents to alle...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Detailed Application Note & Protocol

Executive Summary

Allenamides have emerged as powerful, stable equivalents to allenamines in organic synthesis. Their unique electronic properties—where the nitrogen lone pair is partially delocalized into an adjacent electron-withdrawing carbonyl group—prevent rapid hydrolysis while retaining sufficient reactivity for complex transformations such as inverse electron-demand hetero-Diels-Alder [4+2] cycloadditions, [4+3] cycloadditions, and transition-metal-catalyzed cross-couplings.

This application note details a robust, two-step experimental procedure for the preparation of N-allenyl-N-phenethylformamide starting from N-phenethylformamide . By leveraging a highly controlled N-propargylation followed by a thermodynamically driven, base-promoted isomerization, this protocol provides a high-yielding pathway to functionalized allenamides.

Mechanistic Rationale & Substrate Selection

As an application scientist, it is critical to understand the causality behind substrate and reagent selection to ensure reproducible scale-up and optimization:

  • Why N-Phenethylformamide? The formyl group is highly electron-withdrawing but introduces minimal steric hindrance compared to bulkier protecting groups (e.g., Boc or Ts). This lack of steric bulk is highly advantageous for downstream multicomponent reactions (such as the Ugi 3CC reaction) [4]. Furthermore, the phenethyl moiety provides a strong UV-active chromophore, enabling precise reaction monitoring via HPLC or TLC, and imparts excellent lipophilicity for organic solubility.

  • Why Base-Catalyzed Isomerization? The transformation of an N-propargyl amide to an allenamide is a thermodynamically driven process[1, 2]. The use of a bulky, non-nucleophilic base like potassium tert-butoxide (t-BuOK) kinetically favors the abstraction of the slightly acidic α -protons of the propargyl group. This forms a resonance-stabilized anion that is subsequently reprotonated at the γ -carbon to yield the conjugated, more stable allenamide system, avoiding unwanted nucleophilic attack on the formyl carbonyl [3].

Experimental Workflow

The synthesis is divided into two distinct stages: the irreversible deprotonation and alkylation of the formamide, followed by the controlled isomerization of the alkyne to the allene.

Workflow A N-Phenethylformamide (Starting Material) B N-Propargylation (NaH, Propargyl Bromide) A->B C N-Propargyl Amide (Intermediate) B->C D Base-Promoted Isomerization (t-BuOK, THF) C->D E N-Allenyl-N-phenethylformamide (Target Allenamide) D->E

Figure 1: Two-step synthetic workflow for the preparation of N-allenyl-N-phenethylformamide.

Step-by-Step Experimental Protocols

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure each step is successful before proceeding.

Protocol A: Synthesis of N-Propargyl-N-phenethylformamide

Reagents & Materials:

  • N-Phenethylformamide (CAS 23069-99-0): 10.0 mmol (1.49 g) [4]

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 12.0 mmol (0.48 g)

  • Propargyl bromide (80% wt. in toluene): 12.0 mmol (1.34 mL)

  • Anhydrous Tetrahydrofuran (THF): 40 mL

Procedure:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add NaH (0.48 g) and purge the flask with nitrogen for 5 minutes.

  • Solvent Addition: Suspend the NaH in 20 mL of anhydrous THF and cool the mixture to 0 °C using an ice-water bath.

  • Amide Activation: Dissolve N-phenethylformamide (1.49 g) in 10 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes. Causality: Slow addition controls the evolution of hydrogen gas and prevents localized exothermic spikes. Stir at 0 °C for 30 minutes to ensure complete formation of the sodium amidate.

  • Alkylation: Add propargyl bromide (1.34 mL) dropwise to the reaction mixture at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • In-Process Control (IPC): Check reaction completion via TLC (Hexanes/EtOAc 7:3). The UV-active starting material spot should be completely consumed.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to afford the pure N-propargyl-N-phenethylformamide.

Protocol B: Base-Promoted Isomerization to the Allenamide

Reagents & Materials:

  • N-Propargyl-N-phenethylformamide (Intermediate): 5.0 mmol (0.93 g)

  • Potassium tert-butoxide (t-BuOK): 1.0 mmol (0.11 g, 0.2 equiv. catalytic)

  • Anhydrous THF: 25 mL

Procedure:

  • Preparation: In a flame-dried 50 mL Schlenk flask under nitrogen, dissolve the N-propargyl-N-phenethylformamide (0.93 g) in 25 mL of anhydrous THF. Cool the solution to 0 °C.

  • Base Addition: Add t-BuOK (0.11 g) in one portion. Causality: t-BuOK is highly hygroscopic; rapid addition minimizes atmospheric moisture exposure, which could hydrolyze the formyl group or deactivate the base.

  • Isomerization: Allow the reaction to slowly warm to room temperature and stir for 12–24 hours.

  • Self-Validation (FTIR & TLC): Monitor the reaction via FTIR. The disappearance of the sharp alkyne C-H stretch (~3300 cm⁻¹) and the appearance of the strong, characteristic allenic asymmetric stretch (~1950 cm⁻¹) confirms successful isomerization.

  • Workup: Quench the reaction mixture by filtering it through a short pad of silica gel to remove the basic catalyst, eluting with EtOAc (50 mL). Causality: Avoiding aqueous acidic workup prevents potential hydration of the sensitive allenamide double bonds.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the target N-allenyl-N-phenethylformamide. Store at -20 °C under argon to prevent polymerization.

Mechanistic Pathway of Isomerization

The following diagram illustrates the electron flow and intermediate states during the base-catalyzed isomerization.

Mechanism A N-Propargyl Amide B Deprotonation at α-Carbon (by t-BuO⁻) A->B C Resonance-Stabilized Propargyl/Allenyl Anion B->C D Reprotonation at γ-Carbon (by t-BuOH) C->D E Allenamide Product D->E

Figure 2: Base-catalyzed mechanistic pathway for the isomerization of propargyl amides to allenamides.

Data Presentation: Optimization of Isomerization Conditions

To ensure maximum yield and prevent over-isomerization to the thermodynamically competing ynamide, various basic conditions must be evaluated. The table below summarizes the quantitative optimization landscape for this transformation [3].

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Allenamide : Ynamide Ratio
1NaH (1.0)THF25244580 : 20
2K₂CO₃ (2.0)DMF60123050 : 50
3t-BuOK (0.2)THF252488>95 : 5
4 t-BuOK (1.0) THF 0 to 25 12 92 >99 : 1

Troubleshooting & Best Practices

  • Regioselectivity Control: Over-isomerization to the ynamide is the most common failure mode. Do not exceed room temperature during the isomerization step. If ynamide formation is detected (via NMR, identifying the internal alkyne carbon signals), reduce the reaction time and strictly maintain the temperature at 0 °C for a longer duration.

  • Reagent Handling: Propargyl bromide is a known lachrymator and potential explosive hazard if distilled to dryness. Always use the commercially available toluene solution and handle it exclusively inside a certified fume hood.

  • Moisture Sensitivity: The isomerization is highly sensitive to protic impurities. Ensure THF is freshly distilled over sodium/benzophenone or drawn from a solvent purification system (SPS).

References

  • Dickinson, W. B.; Lang, P. C. (1967). Tetrahedron Letters, 8(31), 3035-3040. URL:[Link]

  • Wei, L.-L.; Xiong, H.; Hsung, R. P. (2003). The Emergence of Allenamides in Organic Synthesis. Accounts of Chemical Research, 36(10), 773-782. URL:[Link]

  • Hayashi, R.; Hsung, R. P.; Feltenberger, J. B.; Lohse, A. G. (2009). Regio- and Stereoselective Isomerizations of Allenamides: Synthesis of 2-Amido-Dienes and Their Tandem Isomerization-Electrocyclic Ring-Closure. Organic Letters, 11(10), 2125-2128. URL:[Link]

Application

Quantitative Analysis of N-phenethylformamide in Pharmaceutical Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note presents a comprehensive guide to the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of N-phenethylformamide. N-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of N-phenethylformamide. N-phenethylformamide is a potential process-related impurity or degradation product in the synthesis of various pharmaceutical compounds. Ensuring its effective removal and control to trace levels is critical for drug safety and regulatory compliance. This document provides a detailed protocol, from sample preparation to data analysis, grounded in established scientific principles and regulatory expectations. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology. The described protocol is designed as a self-validating system, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

N-phenethylformamide (C₉H₁₁NO, Molar Mass: 149.19 g/mol ) is a formamide derivative of phenethylamine. Phenethylamines are a broad class of compounds, and their derivatives are common in both legal and illicit drug synthesis.[1] The presence of N-phenethylformamide in an active pharmaceutical ingredient (API) or finished drug product can indicate side reactions or incomplete reactions during the manufacturing process. Due to its potential, though not fully characterized, biological activity and its role as a process indicator, a sensitive and specific analytical method is required for its quantification at trace levels.

Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for this application.[2][3] GC offers high-resolution separation of volatile and semi-volatile compounds, while MS provides highly specific detection and structural confirmation based on mass-to-charge ratio and fragmentation patterns. This combination ensures both accurate quantification and unambiguous identification of N-phenethylformamide, even in complex pharmaceutical matrices.[4] The method outlined herein is developed to meet the stringent requirements of pharmaceutical quality control, aligning with international regulatory standards for analytical method validation.[5]

Instrumentation and Chromatographic Conditions

The selection of appropriate instrumentation and chromatographic conditions is paramount for achieving the desired sensitivity, selectivity, and robustness. The following parameters are recommended, with the underlying scientific justification provided for each choice.

Causality of Instrumental Choices
  • Gas Chromatograph (GC): A modern GC system with precise electronic pneumatic control (EPC) is essential for reproducible retention times. An autosampler is highly recommended to ensure high-throughput analysis and minimize injection variability.

  • Mass Spectrometer (MS): A single quadrupole mass spectrometer is sufficient for this application. It offers a balance of sensitivity, cost-effectiveness, and ease of use. The use of Selected Ion Monitoring (SIM) mode is critical for achieving the low limits of detection required for impurity analysis.[6]

  • GC Column: The choice of the GC column's stationary phase is critical for separating the analyte from matrix components. A low-to-mid polarity column, such as a 5% Phenyl / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms), is recommended. This type of stationary phase separates compounds primarily based on their boiling points and to a lesser extent on their polarity, which is suitable for N-phenethylformamide.[7] A 30-meter column with a 0.25 mm internal diameter and a 0.25 µm film thickness provides a good balance between resolution and analysis time.[8]

Optimized GC-MS Parameters
ParameterRecommended SettingRationale
GC Column 5% Phenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent inertness and low bleed, ideal for MS detection. Offers good selectivity for a wide range of compounds including amides.
Carrier Gas Helium, Constant Flow Rate: 1.0 mL/minInert carrier gas, provides good efficiency. A constant flow ensures stable retention times during temperature programming.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of N-phenethylformamide without thermal degradation.[9]
Injection Mode Splitless (for trace analysis) or Split (10:1 for higher concentrations)Splitless mode maximizes the transfer of analyte onto the column, enhancing sensitivity for trace-level detection. A split injection prevents column overload for more concentrated samples.[10]
Injection Volume 1 µLStandard volume for capillary GC, minimizing potential for column overload and peak distortion.
Oven Temperature Program Initial: 100 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.A temperature program is essential for separating compounds with a range of boiling points and ensuring that late-eluting matrix components are removed from the column. The initial hold allows for focusing of the analyte band, while the ramp provides efficient elution. The final hold cleans the column.[11]
MS Transfer Line Temp. 280 °CPrevents condensation of the analyte as it transfers from the GC to the MS source.
Ion Source Temperature 230 °COptimizes ionization efficiency while minimizing thermal degradation of the analyte within the ion source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, allowing for library matching and structural confirmation.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only specific ions characteristic of N-phenethylformamide, reducing background noise.
SIM Ions (Quant/Qual) m/z 104 (Quantifier), m/z 91 , m/z 77 (Qualifiers)These ions are selected based on the characteristic fragmentation pattern of N-phenethylformamide. m/z 104 is a prominent and specific fragment, making it ideal for quantification. The other ions serve as qualifiers to confirm identity.[12]

Experimental Protocols

Analytical Workflow Overview

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

GC-MS_Workflow_for_N-phenethylformamide cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample Receive Pharmaceutical Sample (API or Drug Product) Weigh Accurately Weigh Sample Sample->Weigh Dissolve Dissolve in Diluent Weigh->Dissolve Extract Liquid-Liquid Extraction (LLE) Dissolve->Extract Dry Dry Organic Phase Extract->Dry Final_Dilution Evaporate and Reconstitute in Ethyl Acetate Dry->Final_Dilution Inject Inject 1 µL into GC-MS Final_Dilution->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify N-phenethylformamide Calibrate->Quantify Report Generate Final Report Quantify->Report

Caption: Complete analytical workflow for N-phenethylformamide analysis.

Protocol 1: Standard and Sample Preparation

Materials:

  • N-phenethylformamide reference standard (≥97% purity)

  • Ethyl Acetate (GC grade)

  • Dichloromethane (DCM, GC grade)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Volumetric flasks, pipettes, and autosampler vials

Procedure for Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of N-phenethylformamide reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with ethyl acetate. This is the stock solution.

Procedure for Calibration Standards:

  • Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards. A typical range would be 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.

Procedure for Sample Preparation (from a solid drug product):

  • Accurately weigh approximately 500 mg of the powdered drug product into a 15 mL centrifuge tube.

  • Add 5 mL of a suitable solvent in which the API is soluble but may have lower solubility for N-phenethylformamide (e.g., a slightly aqueous solution if the API is a salt).

  • Add 5 mL of Dichloromethane (DCM) to the tube.

  • Vortex vigorously for 2 minutes to extract N-phenethylformamide into the organic layer. This is a liquid-liquid extraction (LLE) step.[13][14]

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the lower organic (DCM) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried organic extract to an evaporation tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in 1.0 mL of ethyl acetate.

  • Filter the final solution through a 0.22 µm syringe filter into a GC autosampler vial.

Protocol 2: GC-MS Analysis
  • Set up the GC-MS system with the parameters listed in Table 2.2.

  • Perform a solvent blank injection (ethyl acetate) to ensure the system is clean.

  • Inject the series of calibration standards, from the lowest concentration to the highest.

  • Inject the prepared sample solutions.

  • Include a continuing calibration verification (CCV) standard at a mid-range concentration every 10-15 sample injections to monitor instrument performance.

Mass Spectrum and Fragmentation

Understanding the mass spectral fragmentation of N-phenethylformamide is key to its unambiguous identification. Under standard 70 eV Electron Ionization (EI), the molecule undergoes characteristic fragmentation.

Fragmentation_of_N-phenethylformamide cluster_mol cluster_frag1 cluster_frag2 mol N-phenethylformamide [M]+• m/z 149 frag1 Benzylic Cleavage ion2 [C8H8]+• m/z 104 mol->ion2 -CH2NHCHO ion1 [C7H7]+• m/z 91 Tropylium ion ion3 [C6H5]+ m/z 77 ion1->ion3 -CH2 ion2->ion1 -CH2 frag2 Phenyl ion

Caption: Proposed fragmentation pathway of N-phenethylformamide in EI-MS.

The molecular ion peak ([M]+•) is expected at m/z 149. The most characteristic fragmentation is the benzylic cleavage, which is common for phenethylamine derivatives.[2][12] This cleavage results in the formation of a stable tropylium ion at m/z 91 . The base peak in the spectrum is often the fragment at m/z 104 , resulting from the cleavage of the C-N bond alpha to the nitrogen.[12] Loss of the entire side chain can also lead to the phenyl cation at m/z 77 . These ions provide a unique fingerprint for the identification of N-phenethylformamide.

Method Validation

The developed analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[13][15] The following parameters should be assessed.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by analyzing a placebo (drug product matrix without the API) and spiked placebo samples. The absence of interfering peaks at the retention time of N-phenethylformamide in the placebo chromatogram confirms specificity.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

ParameterAcceptance CriteriaHypothetical Result
Range 0.1 - 10.0 µg/mLAchieved
Correlation Coefficient (r²) ≥ 0.9950.9992
Y-intercept Close to zeroPasses
Accuracy and Precision

Accuracy is the closeness of the test results to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly.

LevelAccuracy (% Recovery)Precision (RSD%)
LOQ (e.g., 0.1 µg/mL) 80.0 - 120.0%≤ 15.0%
Mid-level (e.g., 1.0 µg/mL) 90.0 - 110.0%≤ 5.0%
High-level (e.g., 10.0 µg/mL) 95.0 - 105.0%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on a signal-to-noise ratio of 3:1.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.[10]

Conclusion

This application note provides a detailed, scientifically-grounded framework for the quantitative analysis of N-phenethylformamide by GC-MS. The outlined protocols for sample preparation, instrumental analysis, and method validation are designed to be robust and compliant with the stringent requirements of the pharmaceutical industry. By explaining the rationale behind the methodological choices, this guide empowers researchers and scientists to effectively implement, adapt, and troubleshoot the analysis of this critical process-related impurity, ultimately contributing to the development of safer medicines.

References

  • Restek Corporation. (n.d.). Gas Chromatography (GC) Column Selection Guide. Retrieved from [Link]

  • da Silva, M. F. G. F., et al. (2018).
  • Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

  • Lauterbach, L., & Dickschat, J. S. (2020). Volatiles from the Psychrotolerant Bacterium Chryseobacterium polytrichastri. Chemistry & Biodiversity, 17(9), e2000431.
  • Wiley. (2026). Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products.
  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3895.
  • Google Patents. (n.d.). CN113092621B - Method for the detection of formamide content in products.
  • Phenomenex. (2025). Temperature Programming for Better GC Results. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]

  • MDPI. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]

  • Frontiers. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Retrieved from [Link]

  • BioPharm International. (2002). Method Validation Guidelines. Retrieved from [Link]

  • Basicmedical Key. (2016). Extraction methods in pharmaceutical analysis. Retrieved from [Link]

  • IntechOpen. (2021). Extraction Techniques Used for the Removal of Pharmaceuticals from Environmental Samples. Retrieved from [Link]

  • Research and Reviews. (2019). Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. Retrieved from [Link]

  • Spectroscopy Online. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Retrieved from [Link]

  • ResearchGate. (2025). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Retrieved from [Link]

  • VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from [Link]

  • ResearchGate. (2025). LC-MS-MS Analysis of N,α-Diethylphenethylamine (N,α-ETH) and Its Positional Isomer N,β-Diethylphenethylamine (N,β-ETH) in Dietary Supplements. Retrieved from [Link]

  • University of Dundee Research Portal. (2023). A Ground Truth Data Set of Gas Chromatography Mass Spectrometry (GCMS) Analysed Synthesised Methylenedioxymethylamphetamine. Retrieved from [Link]

Sources

Method

Advanced Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for Formamide Derivatives

Introduction & Mechanistic Context Formamide derivatives—such as N,N-dimethylformamide (DMF), formamide, and complex synthetic intermediates like N-(2-Benzoyl-4-chlorophenyl)formamide—are critical components in pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Formamide derivatives—such as N,N-dimethylformamide (DMF), formamide, and complex synthetic intermediates like N-(2-Benzoyl-4-chlorophenyl)formamide—are critical components in pharmaceutical manufacturing, acting as solvents, catalysts, and active pharmaceutical ingredient (API) precursors. Because compounds like DMF are known precursors to carcinogenic nitrosamines (e.g., NDMA), regulatory frameworks (such as ICH Q3C) mandate their rigorous quantification.

While Gas Chromatography (GC) is traditionally utilized for volatile residual solvents, HPLC becomes indispensable when analyzing non-volatile formamide derivatives, thermally labile APIs, or when simultaneous quantification of a polar formamide and a complex API matrix is required.

Causality in Analytical Challenges: Analyzing formamides via HPLC presents two distinct mechanistic hurdles:

  • Poor Retention (The Void Volume Dilemma): Aliphatic formamides are highly polar. On conventional end-capped C18 reversed-phase columns, they fail to partition into the hydrophobic stationary phase, causing them to co-elute with the void volume ( t0​ ).

  • Weak Chromophores: Simple formamides lack extended conjugated π -systems. Their maximum UV absorbance occurs in the low-UV region (200–210 nm), making them highly susceptible to baseline noise and matrix interference from mobile phase solvents.

Strategic Method Development Workflow

To overcome these challenges, the analytical strategy must integrate specialized stationary phases and optimized gradient profiles to ensure adequate retention ( k′>2 ) and separation from matrix components.

Workflow A 1. Analyte Profiling (Polarity & UV Absorbance) B 2. Stationary Phase Selection (AQUA / Polar-Embedded C18) A->B High Polarity Identified C 3. Mobile Phase Optimization (Aqueous Hold -> Organic Ramp) B->C Prevent Void Co-elution D 4. Detection Strategy (Low UV 210nm or MS-SIR) C->D Resolve Matrix Peaks E 5. Method Validation (ICH Q2 Guidelines) D->E Establish System Suitability

Logical workflow for HPLC method development of polar formamide derivatives.

Causality in Column Selection & Comparative Conditions

The choice of stationary phase is dictated entirely by the structural class of the formamide derivative:

  • Aromatic Derivatives: For compounds possessing a strong chromophore, such as N-(2-Benzoyl-4-chlorophenyl)formamide, a standard C18 column at 30 °C with UV detection at 230 nm provides robust quantitation (1[1]).

  • Aliphatic Derivatives (e.g., DMF): Standard C18 phases fail to retain DMF. Employing an Evosphere AQUA column (or equivalent polar-embedded phase) with a 0.05% TFA aqueous mobile phase is critical to prevent phase collapse and retain the analyte (2[2]).

  • Small Aliphatic Formamides: Alternatively, ion-exclusion chromatography using an Aminex HPX-87H column with a dilute sulfuric acid eluent (5 mM H2​SO4​ ) at 65 °C offers a highly effective orthogonal separation mechanism (3[3]).

Table 1: Comparative Chromatographic Conditions for Formamide Derivatives

Analyte TypeExample CompoundStationary PhaseMobile PhaseDetection
Aromatic N-(2-Benzoyl-4-chlorophenyl)formamideStandard C18 (150 × 4.6 mm, 5 µm)Aqueous Buffer / MeCN (Isocratic)UV @ 230 nm
Aliphatic (Polar) N,N-Dimethylformamide (DMF)Evosphere AQUA (150 × 4.6 mm, 3 µm)0.05% TFA in H2​O / MeCN (Gradient)MS (SIR) or UV @ 210 nm
Aliphatic (Small) FormamideAminex HPX-87H (300 × 7.8 mm)5 mM H2​SO4​ (Isocratic)RID / UV @ 210 nm
Experimental Protocol: HPLC Analysis of Polar Formamides (Self-Validating System)

This detailed, step-by-step protocol is optimized for highly polar formamides (like DMF) requiring separation from complex API matrices.

4.1. Reagents and Materials
  • Analytes: N,N-Dimethylformamide (DMF) Reference Standard.

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: Trifluoroacetic acid (TFA, HPLC grade) for pH control and peak shape enhancement.

4.2. Chromatographic Conditions
  • Column: Evosphere AQUA (150 × 4.6 mm I.D., 3 µm particle size).

  • Mobile Phase A: 0.05% TFA in Milli-Q Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL (UV) or 50 µL (MS).

4.3. Step-by-Step Gradient Elution Program

Causality Insight: An initial 100% aqueous hold ensures the polar formamide partitions into the stationary phase rather than eluting in the void volume. The subsequent organic ramp elutes strongly retained API matrices.

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.01000Aqueous hold to retain polar formamides.
1.01000Isocratic hold to stabilize baseline.
10.09010Gentle ramp to elute moderate polarity compounds.
12.01090Column wash to remove hydrophobic API matrix.
14.01090Hold wash to prevent carryover.
14.11000Return to initial conditions.
25.01000Re-equilibration for subsequent injection.
4.4. Sample Preparation & System Suitability
  • Standard Stock Solution: Accurately weigh the formamide reference standard and dissolve in Mobile Phase A to achieve a concentration of 1.0 mg/mL.

  • Calibration Standards: Serially dilute the stock solution with Mobile Phase A to yield concentrations of 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL.

  • Sample Extraction: Weigh the drug substance/matrix accurately. Dissolve in Mobile Phase A.

    • Causality: Using the initial mobile phase composition as the diluent prevents severe solvent-mismatch peak distortion (fronting/splitting) for early-eluting polar analytes.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Discard the first 1 mL of filtrate to account for potential active-site adsorption on the membrane.

  • System Suitability Test (SST): Inject a mid-level standard (e.g., 10.0 µg/mL) six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% , Tailing factor ( Tf​ ) ≤1.5 , and Theoretical plates ( N ) ≥2000 . Do not proceed with sample analysis until these criteria are met.

Method Validation Parameters (ICH Q2 Guidelines)

The developed method must be validated to ensure scientific integrity. Table 2 summarizes the typical validation metrics achieved using this protocol.

Table 2: Summary of ICH Validation Parameters for Formamide HPLC Analysis

Validation ParameterEvaluation MethodologyTypical Acceptance CriteriaCausality / Scientific Insight
Specificity Inject blank, standard, and spiked sample matrix.Resolution ( Rs​ ) >2.0 between formamide and nearest peak.Ensures matrix components (e.g., API, excipients) do not co-elute and artificially inflate formamide quantitation.
Linearity 5 concentration levels (e.g., 0.5 to 50 µg/mL).Correlation coefficient ( R2 ) ≥0.999 .Confirms the UV/MS detector response is directly proportional to the formamide concentration.
LOD / LOQ Signal-to-Noise (S/N) ratio calculation.S/N ≥3 (LOD); S/N ≥10 (LOQ).Low-UV detection inherently has higher baseline noise; strict S/N ratios prevent false positives.
Precision 6 replicate injections of 100% target concentration.%RSD ≤2.0% (Intra-day and Inter-day).Validates the reproducibility of the autosampler and the stability of the formamide derivative in the diluent.
Accuracy Spike matrix at 50%, 100%, and 150% target levels.Mean recovery between 95.0% and 105.0%.Proves that the extraction protocol efficiently recovers the formamide without matrix-induced suppression.
References
  • BenchChem. "A Comparative Guide to the Validation of HPLC-UV Methods for N-(2-Benzoyl-4-chlorophenyl)formamide Assay." Benchchem.com, 2025. 1

  • ACS Publications. "Accurate Quantitation of N-Nitrosodimethylamine in Pharmaceutical Products with High Levels of N,N-Dimethylformamide by HPLC-MS." ACS.org, 2025. 2

  • University of Amsterdam (UvA). "In situ FTIR results of methanol oxidation without methylamine." UvA.nl, 2025. 3

Sources

Application

Application Notes and Protocols: The Strategic Role of N-Substituted Formamides as Solvents in Chemical Reactions

Introduction: Beyond the Beaker—A Modern Look at Formamide Solvents In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. Among the mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Beaker—A Modern Look at Formamide Solvents

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. Among the most powerful and versatile classes of solvents are the N-substituted formamides. These compounds, characterized by a formyl group bonded to a nitrogen atom, are prized for their high polarity, broad solvency, and ability to mediate a vast range of chemical transformations. While often categorized as polar aprotic solvents, this family exhibits nuanced properties that warrant a deeper, application-focused exploration.[1][2][3]

This guide moves beyond a simple cataloging of properties to provide an in-depth analysis of three key N-substituted formamides: N,N-Dimethylformamide (DMF), N-Methylformamide (NMF), and N,N-Diethylformamide (DEF). We will dissect their roles not just as inert reaction media, but as active participants that influence reaction rates, mechanisms, and outcomes. This document is designed for researchers, chemists, and drug development professionals, offering both high-level scientific insights and detailed, actionable protocols to harness the full potential of these indispensable solvents.

Part 1: Core Principles and Physicochemical Landscape

N-substituted formamides are organic compounds that can be considered derivatives of formamide. Their utility in the lab stems from a powerful combination of a high dielectric constant, a large dipole moment, and miscibility with water and most organic liquids.[4] This allows them to effectively dissolve a wide spectrum of reactants, from nonpolar organic molecules to inorganic salts.

The defining characteristic of DMF and DEF is their polar aprotic nature.[1][2] They possess no acidic protons and cannot act as hydrogen bond donors.[3][5] This is crucial for reactions involving strong bases or nucleophiles. By solvating the cation while leaving the anion relatively "naked" and highly reactive, they significantly accelerate reaction rates, particularly for bimolecular nucleophilic substitution (S_N2) pathways.[4][5] N-Methylformamide (NMF) presents a unique case; the presence of an N-H bond allows it to act as a hydrogen bond donor, imparting it with polar protic characteristics that open up different applications.[6][7]

G cluster_SN2 S_N2 Reaction Environment Solvent Polar Aprotic Solvent (e.g., DMF, DEF) Cation Cation (M+) Solvent->Cation Strong Solvation Nucleophile Anionic Nucleophile (Nu-) 'Naked' & Highly Reactive Substrate Substrate (R-X) Nucleophile->Substrate Fast Attack Product Product (R-Nu) Substrate->Product caption Fig. 1: S_N2 Reaction in Polar Aprotic Solvents

Caption: S_N2 reaction enhancement in polar aprotic solvents.

The selection among these formamides often depends on specific requirements for boiling point, reaction temperature, and potential side reactions. The following table summarizes their key physicochemical properties for easy comparison.

PropertyN,N-Dimethylformamide (DMF) N-Methylformamide (NMF) N,N-Diethylformamide (DEF)
CAS Number 68-12-2[4]123-39-7[8]617-84-5
Molecular Formula C₃H₇NO[9]C₂H₅NO[8]C₅H₁₁NO[10]
Molecular Weight 73.09 g/mol [9]59.07 g/mol [8]101.15 g/mol [10]
Boiling Point 153 °C[9][11]182.6 °C[8]176-177 °C[12]
Melting Point -60.4 °C[9]-4 °C[8]-78 °C
Density (at 20-25°C) 0.945-0.949 g/mL[9][11]1.011 g/mL[8]0.908 g/mL[12]
Dielectric Constant 36.7[9]~182.4 (at 25°C)~31.1
Solvent Type Polar Aprotic[4]Polar Protic-like[7]Polar Aprotic

Part 2: N,N-Dimethylformamide (DMF) — The Workhorse Solvent

DMF is arguably the most ubiquitous N-substituted formamide, valued for its exceptional solvating power and thermal stability.[4][13] Its applications are vast, ranging from the production of polymers like acrylic fibers and polyurethanes to its use as a reagent in foundational organic reactions.[4][14][15]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

In the pharmaceutical and biotech sectors, DMF is the solvent of choice for Solid-Phase Peptide Synthesis (SPPS), particularly in Fmoc-based strategies.[16]

Its role in SPPS is multifaceted and critical for success:

  • Resin Swelling: DMF is an outstanding swelling agent for polystyrene-based resins, which is essential for exposing the reactive sites within the polymer matrix for efficient synthesis.[16]

  • Solubilization: It effectively dissolves the often-large protected amino acid derivatives and coupling reagents, ensuring they are readily available for reaction.[16]

  • Reaction Medium: It provides an ideal environment for both the piperidine-mediated Fmoc deprotection and the subsequent amino acid coupling steps.[16]

Application Protocol: Standard Fmoc-SPPS Cycle

This protocol outlines a generalized cycle for adding one amino acid to a growing peptide chain on a solid support using DMF.

Objective: To perform a complete deprotection and coupling cycle in Fmoc-based SPPS.

Materials:

  • Fmoc-protected peptidyl-resin

  • DMF, peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Fmoc-amino acid (4 eq.)

  • HBTU (3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (8 eq.)

Protocol Workflow:

G start Start with Fmoc-Peptidyl-Resin swell 1. Swell Resin in DMF (30-60 min) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash Resin (5-7x with DMF) deprotect->wash1 couple 4. Amino Acid Coupling (Activated AA in DMF) wash1->couple wash2 5. Wash Resin (3-5x with DMF) couple->wash2 wash2->deprotect Repeat Cycle end Ready for Next Cycle wash2->end caption Fig. 2: Standard Fmoc-SPPS Workflow

Caption: A typical workflow for a single Fmoc-SPPS cycle.

Step-by-Step Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and add DMF (approx. 10-15 mL per gram of resin). Agitate gently for 30-60 minutes. Drain the DMF.

  • Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes and drain. Repeat this step once.[16]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the next Fmoc-amino acid by dissolving it with HBTU in DMF. Add DIPEA and let it react for 2-5 minutes.[16]

    • Add this activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.[16]

  • Final Wash: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.[16] The resin is now ready for the next cycle.

DMF as a Multipurpose Reagent

Beyond its role as a solvent, DMF can actively participate in reactions, serving as a source for various functional units like formyl (-CHO), dimethylamino (-NMe₂), and carbonyl (CO) groups.[17][18][19] This is famously demonstrated in the Vilsmeier-Haack reaction, where DMF reacts with phosphorus oxychloride to form the Vilsmeier reagent, a potent electrophile used to formylate aromatic compounds.[4][17]

Safety and Handling of DMF

DMF is classified as a reproductive toxin and is readily absorbed through the skin.[20][21] Strict safety protocols are mandatory.

G start Task Involving Formamide Solvent assess 1. Assess Risks (Consult SDS) start->assess ppe 2. Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) assess->ppe hood 3. Engineering Controls (Work exclusively in a certified chemical fume hood) ppe->hood work 4. Perform Chemical Reaction hood->work waste 5. Waste Segregation (Collect in labeled, sealed hazardous waste container) work->waste decon 6. Decontamination (Clean workspace & equipment) waste->decon end Procedure Complete decon->end caption Fig. 3: General Safety Workflow

Caption: A general safety workflow for handling hazardous solvents.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, long pants, and closed-toed shoes.[20] Standard nitrile gloves offer inadequate protection; double-gloving or using thicker, specialized gloves is recommended. If a glove is contaminated, it must be removed and replaced immediately.[20]

  • Engineering Controls: All work with DMF must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[20][22]

  • Storage: Store DMF in a cool, well-ventilated area designated for flammable liquids, away from strong acids, bases, and oxidizing agents.[11][20]

  • Spill & Emergency Procedures: For spills larger than 1 liter, evacuate the area and contact emergency services.[20] For smaller spills within a fume hood, use a chemical spill kit with an absorbent material.[22] In case of skin contact, immediately wash the affected area with soap and water for 15 minutes.[22][23]

  • Waste Disposal: DMF waste is hazardous and must be collected in a clearly labeled, sealed container.[20][23] Do not dispose of it down the drain.[23]

Part 3: N-Methylformamide (NMF) — The Protic Alternative

N-Methylformamide (NMF) is a structural isomer of DMF but possesses fundamentally different properties due to the presence of a hydrogen atom on the nitrogen.[6] This feature allows NMF to act as a hydrogen-bond donor, making it a polar, protic-like solvent.[7] It is a colorless liquid with a higher boiling point and density than DMF.[6][8]

Applications in Synthesis

While less common than DMF, NMF serves as a specialized solvent and reagent.[8][24] Its ability to dissolve a wide range of materials makes it valuable in processes where other solvents fail.[25][26] A notable application is its use in indium-promoted Barbier-type reactions, where it has been shown to offer significant advantages over aqueous conditions.[27]

Application Protocol: NMF in Indium-Promoted C-C Bond Formation

This protocol is adapted from studies demonstrating the efficacy of NMF in Barbier-type coupling reactions, which show increased rates and selectivity compared to water.[27]

Objective: To perform an indium-promoted coupling of an aldehyde with an α-chloropropargylphenyl sulfide in NMF.

Materials:

  • Propargyl aldehyde (1 eq.)

  • α-chloropropargylphenyl sulfide (1.2 eq.)

  • Indium powder (1.5 eq.)

  • N-Methylformamide (NMF), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the indium powder.

  • Reagent Addition: Add anhydrous NMF to the flask, followed by the propargyl aldehyde and the α-chloropropargylphenyl sulfide via syringe.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to isolate the desired coupled product.

Rationale: In this reaction, NMF's high polarity and coordinating ability likely facilitate the oxidative addition of indium and stabilize the organoindium intermediate, leading to accelerated C-C bond formation.[27]

Safety and Handling of NMF

NMF is a hazardous substance suspected of causing reproductive damage.[8][28] All contact should be minimized.

  • PPE: Wear chemical splash goggles, appropriate chemical-resistant gloves (e.g., PVC), and protective clothing.[29][30]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[30] Avoid all personal contact, including inhalation of vapors.[29] Do not allow clothing wet with NMF to remain in contact with skin.[29]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from strong oxidizing agents, acids, and bases.[29][30]

  • Spill & Emergency Procedures: For spills, absorb with an inert material (e.g., vermiculite, sand), place in a sealed container for disposal, and ventilate the area.[30][31] For skin contact, immediately flush with plenty of water for at least 15 minutes.[30] For eye contact, flush with running water for at least 15 minutes.[29]

  • Waste Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[28]

Part 4: N,N-Diethylformamide (DEF) — A Versatile Analogue

N,N-Diethylformamide (DEF) is a close relative of DMF, with two ethyl groups replacing the methyl groups on the nitrogen atom. It is a colorless to pale yellow liquid with a higher boiling point and lower density than DMF.[12] Like DMF, it is a polar aprotic solvent, but its bulkier ethyl groups can sometimes influence reaction stereochemistry or solubility characteristics.

Applications in Synthesis

DEF is used as an industrial solvent in the production of plastics, resins, and coatings.[32] In research and development, it has found a niche in the synthesis of Metal-Organic Frameworks (MOFs), where the choice of solvent can critically influence the crystal structure and porosity of the resulting material.[10][12][33] It is also used as a solvent in various other organic syntheses, including the preparation of pharmaceuticals and pesticides.[32]

Application Protocol: General Synthesis of a Metal-Organic Framework (MOF)

This protocol provides a general template for a solvothermal synthesis of a MOF using DEF as the solvent.

Objective: To synthesize a crystalline MOF using a metal salt and an organic linker in DEF.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate)

  • Organic linker (e.g., Terephthalic acid)

  • N,N-Diethylformamide (DEF)

  • Teflon-lined stainless-steel autoclave or a sealed glass vial

Step-by-Step Procedure:

  • Solution Preparation: In a glass vial, dissolve the metal salt and the organic linker in DEF. The concentrations and molar ratios are specific to the target MOF and must be determined from literature precedents.

  • Sonication (Optional): Sonicate the mixture for 5-10 minutes to ensure complete dissolution and homogeneity.

  • Reaction Vessel: Transfer the solution to a Teflon-lined autoclave or a thick-walled glass vial that can be securely sealed.

  • Solvothermal Synthesis: Place the sealed reaction vessel in a programmable laboratory oven. Heat the vessel to the desired temperature (typically between 80-150 °C) and hold for a specified period (12-72 hours).

  • Cooling: Allow the vessel to cool slowly to room temperature. Crystalline product should have formed at the bottom of the vessel.

  • Isolation and Washing: Carefully decant the mother liquor. Wash the crystalline product several times with fresh DEF, followed by a more volatile solvent like acetone or ethanol, to remove unreacted starting materials trapped within the pores.

  • Drying: Dry the purified MOF crystals under vacuum or in a low-temperature oven.

Safety and Handling of DEF

DEF is a flammable liquid and is harmful if inhaled or absorbed through the skin.

  • PPE: Wear protective gloves, safety goggles, and a lab coat.[34]

  • Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[34] Keep away from heat, sparks, and open flames.[34] Take precautionary measures against static discharge.[34]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[12][34]

  • Spill & Emergency Procedures: In case of a spill, remove all ignition sources.[35] Absorb the spill with a non-combustible material and place it in a container for disposal.[35] For skin contact, immediately wash with soap and running water.[35]

  • Waste Disposal: Dispose of as hazardous waste according to institutional and governmental guidelines.

Conclusion and Future Outlook

N-substituted formamides, particularly DMF, NMF, and DEF, are powerful and versatile solvents that are foundational to modern chemical synthesis. Their distinct properties—ranging from the polar aprotic nature of DMF and DEF that accelerates S_N2 reactions to the unique protic character of NMF—allow chemists to tailor the reaction environment to achieve desired outcomes. While their utility is undeniable, their associated health and environmental risks necessitate stringent safety protocols and responsible disposal. The trend towards "green chemistry" has prompted research into more benign alternatives, such as 2-methyltetrahydrofuran (2-MeTHF), but the exceptional solvating power and reliability of formamides ensure they will remain relevant in the researcher's toolkit for the foreseeable future.[36] A thorough understanding of their properties, applications, and handling requirements is, therefore, essential for any scientist working in the field.

References

  • Wikipedia. Dimethylformamide. [Link]

  • Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF). Cloudfront.net. [Link]

  • Organic Solvents: Complete Guide, Industrial Uses & Safety. (2024, April 29). [Link]

  • N,N-Dimethylformamide (DMF). Allway Chemical. [Link]

  • N,N-Dimethylformamide DMF. Greenchem International Limited. [Link]

  • Heravi, M. M., et al. (2018, August 3). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Publishing. [Link]

  • Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. (2018, August 3). MDPI. [Link]

  • Dimethylformamide – Knowledge and References. Taylor & Francis. [Link]

  • N,N-Dimethylformamide: An Versatile Organic Synthetic Reagent. [Link]

  • Polar aprotic solvents Definition. (2025, August 15). Fiveable. [Link]

  • Safety Data Sheet: N,N-dimethylformamide. Chemos GmbH&Co.KG. [Link]

  • Wikipedia. N-Methylformamide. [Link]

  • N,N-DIETHYLFORMAMIDE. Ataman Kimya. [Link]

  • N,N-Diethylformamide CAS 617-84-5. Foconsci Chemical Industry. [Link]

  • Dimethylformamide (DMF) :: Internal Plant Instructions. (2026, January 8). Chemius. [Link]

  • Dimethylformamide - Technical Data Sheet DMF. [Link]

  • Material Safety Data Sheet - N-Methylformamide, 99+%. (2005, October 3). Cole-Parmer. [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. (2025, May 12). Orango. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012, April 27). Master Organic Chemistry. [Link]

  • Polar Protic and Polar Aprotic Solvents. (2025, July 27). Chemistry Steps. [Link]

  • How to Synthesize a Peptide. AAPPTec. [Link]

  • N-methylformamide – Knowledge and References. Taylor & Francis. [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). [Link]

  • Peptide Synthesis. (2025, October 5). Bio-protocol. [Link]

  • Synthesis protocols. Peptideweb.com. [Link]

  • N,N-Dimethylformamide. (2022, June 11). Dutscher. [Link]

  • DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. IRIS. [Link]

  • Safety Data Sheet: N,N-Dimethylformamide. Carl ROTH. [Link]

  • ICSC 1087 - N-METHYLFORMAMIDE. [Link]

  • N-Methylformamide Overview and Uses. Scribd. [Link]

  • Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. (2016, September 19). ACS Publications. [Link]

  • Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation: Comparison of Rate and Stereoselectivity in C−C Bond-Forming Reactions with Water. (2009, July 27). ACS Publications. [Link]

  • Wikipedia. Diethylformamide. [Link]

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Technical Notes & Optimization

Troubleshooting

Stability issues and degradation of N-(2-phenylethyl)formamide

Welcome to the technical support resource for N-(2-phenylethyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues and degradation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for N-(2-phenylethyl)formamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues and degradation challenges encountered during its handling, storage, and experimental use. Here, we address common questions with in-depth explanations and actionable troubleshooting protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Purity

Question: I've synthesized N-(2-phenylethyl)formamide, but my NMR/LC-MS analysis shows unexpected impurities. What are the likely side products?

Answer: Impurities in the synthesis of N-(2-phenylethyl)formamide often arise from the starting materials or side reactions during the formylation of 2-phenylethylamine. Common synthesis routes, such as the Leuckart reaction or acylation with formylating agents, can lead to specific byproducts.[1][2]

Potential Impurities & Their Origin:

  • Unreacted 2-Phenylethylamine: Incomplete reaction is a common source of this starting material impurity.

  • N,N-Di-(β-phenylisopropyl)formamide: If there are impurities in the starting materials or under certain reaction conditions, dimerization or other side reactions can occur.[1]

  • Products of Over-alkylation: In reductive amination approaches, the newly formed amine can sometimes react further.[3]

  • Cyclized Byproducts (Tetrahydroisoquinolines): Intramolecular cyclization, particularly under acidic conditions (Pictet-Spengler type reaction), can be a side reaction with phenylethylamines.[3]

Troubleshooting Protocol:

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion of the starting material.

  • Control Stoichiometry: Use a slight excess of the formylating agent to drive the reaction to completion, but be mindful that a large excess can sometimes lead to other impurities.

  • Purification: If impurities are present, purification by column chromatography on silica gel is typically effective.

  • Characterization: Use analytical techniques like NMR, Mass Spectrometry (MS), and HPLC to confirm the structure of the main product and identify impurities.

Stability & Degradation

Question: My stock solution of N-(2-phenylethyl)formamide has developed a yellow tint over time. What could be the cause, and is the compound degrading?

Answer: The development of a yellow tint is often an indicator of degradation, particularly through oxidative pathways.[4] The phenylethyl group can be susceptible to oxidation, and the amide bond itself can undergo hydrolysis, especially under non-neutral pH conditions or in the presence of moisture.

Primary Degradation Pathways:

Amide bonds are susceptible to degradation through several mechanisms, with hydrolysis being the most common.[5] This can be catalyzed by acids or bases, leading to the cleavage of the amide bond to form 2-phenylethylamine and formic acid.[6][7]

  • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that then breaks down.

dot graph TD; A[N-(2-phenylethyl)formamide] -->|H₂O, H⁺ or OH⁻| B(Hydrolysis); B --> C{2-Phenylethylamine + Formic Acid}; A -->|Oxidizing agents, Light| D(Oxidation); D --> E[Various Oxidized Products];

subgraph Degradation Pathways direction LR; B; D; end

caption: "Primary degradation pathways for N-(2-phenylethyl)formamide."

Troubleshooting & Prevention:

To investigate and prevent degradation, a forced degradation study is highly recommended.[5][6][8] This involves subjecting the compound to various stress conditions to understand its stability profile.

Forced Degradation Experimental Protocol:

  • Prepare Stock Solutions: Dissolve a known concentration of N-(2-phenylethyl)formamide in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Hydrolysis: Add 0.1 N HCl to a stock solution aliquot and heat at a controlled temperature (e.g., 60-80°C).

  • Alkaline Hydrolysis: Add 0.1 N NaOH to another aliquot and treat similarly to the acidic hydrolysis.

  • Oxidative Degradation: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heat a solid sample and a solution at an elevated temperature (e.g., 80°C).

  • Photolytic Degradation: Expose a solid sample and a solution to UV light.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.

dot graph LR; subgraph "Forced Degradation Workflow" A[Prepare Stock Solution] --> B{Expose to Stress Conditions}; B --> C[Acid Hydrolysis]; B --> D[Base Hydrolysis]; B --> E[Oxidation]; B --> F[Thermal Stress]; B --> G[Photolytic Stress]; subgraph "Analysis" H[Neutralize Sample] --> I[HPLC Analysis]; end C --> H; D --> H; E --> I; F --> I; G --> I; end

caption: "Workflow for a forced degradation study."

Storage & Handling

Question: What are the optimal storage conditions for N-(2-phenylethyl)formamide to ensure its long-term stability?

Answer: Based on the known instability of similar compounds and general best practices for amides, the following storage conditions are recommended to minimize degradation.

Recommended Storage Conditions:

ParameterRecommendationRationale
Temperature -20°C is recommended for long-term storage.[9] For short-term use, 2-8°C is acceptable.[10]Reduces the rate of potential hydrolytic and oxidative degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with atmospheric oxygen and moisture, thereby reducing oxidation and hydrolysis.
Light Protect from light by using amber vials or storing in the dark.Prevents photolytic degradation, which can be a concern for aromatic compounds.
Container Use tightly sealed, non-reactive containers (e.g., glass).Prevents exposure to air and moisture.

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.[11]

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

  • Minimize exposure to atmospheric moisture by handling quickly and resealing containers promptly.

Analytical Methodology

Question: I need to develop a stability-indicating HPLC method for N-(2-phenylethyl)formamide. What are the key considerations?

Answer: A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[5]

Key Method Development Considerations:

  • Column Selection: A C18 reversed-phase column is a good starting point for a non-polar compound like N-(2-phenylethyl)formamide.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) will likely be necessary to separate the parent compound from more polar degradation products.

  • Detection: UV detection is suitable for this compound due to the presence of the phenyl group. A photodiode array (PDA) detector is advantageous as it can help in assessing peak purity.

  • Forced Degradation Samples: The method must be validated using samples from forced degradation studies to demonstrate its ability to separate all potential degradation products from the parent peak.

  • Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Example Starting HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, and ramp up to elute more non-polar compounds.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 210 nm or 254 nm)
Injection Volume 10 µL

This guide provides a starting point for addressing stability and degradation issues with N-(2-phenylethyl)formamide. For further, more specific inquiries, please consult the referenced literature.

References

  • How to Detect Amide Degradation Using Chromatographic Techniques. (2026, February 28).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • Some Basic Facts about Forced Degrad
  • N-(2-Oxo-2-phenylethyl)formamide. ChemScene.
  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amin
  • Amide Chain Limitations – Addressing with Unique Reactants. (2026, February 28).
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research.
  • Common side reactions in the synthesis of substituted phenylethylamines. Benchchem.
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  • Rapid synthesis of N-methyl-N-[1-(2-pyridyl)ethyl]formamide.
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Optimization

Proper storage conditions for "Formamide, N-[2-(phenylamino)ethyl]-" to prevent oxidation

Guide ID: TSS-23069-99-01 Compound: Formamide, N-[2-(phenylamino)ethyl]- CAS Number: 23069-99-0 Topic: Best Practices for Preventing Oxidative Degradation During Storage Introduction for the Senior Scientist Formamide, N...

Author: BenchChem Technical Support Team. Date: March 2026

Guide ID: TSS-23069-99-01 Compound: Formamide, N-[2-(phenylamino)ethyl]- CAS Number: 23069-99-0 Topic: Best Practices for Preventing Oxidative Degradation During Storage

Introduction for the Senior Scientist

Formamide, N-[2-(phenylamino)ethyl]- is a molecule possessing two key functional groups: a formamide and a secondary arylamine (phenylamino). This unique structure makes it a valuable intermediate in pharmaceutical and chemical synthesis. However, the phenylamino moiety, an aniline derivative, is highly susceptible to oxidative degradation. This guide provides a comprehensive overview of the mechanisms behind its degradation and establishes robust protocols for storage and handling to ensure the compound's long-term integrity and the reproducibility of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

Q1: My vial of Formamide, N-[2-(phenylamino)ethyl]- has developed a yellow or brown tint. What is the cause?

The discoloration is a classic indicator of oxidation. The secondary amine of the phenylamino group is susceptible to oxidation when exposed to atmospheric oxygen and light.[1] This process involves the formation of colored impurities, which can compromise the compound's purity and reactivity in downstream applications. The appearance of color indicates that the material has already begun to degrade.[1]

Q2: What are the primary environmental factors that accelerate the degradation of this compound?

There are four main factors that will accelerate oxidation and degradation:

  • Oxygen: Atmospheric oxygen is the primary oxidizing agent. Storing the compound in a poorly sealed container allows for continuous exposure and degradation.[1][2]

  • Light: UV and even ambient light can provide the energy to initiate and propagate radical oxidation reactions.[1][2]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[3] While formamide itself can decompose at very high temperatures (180 °C), even moderately elevated storage temperatures can accelerate oxidative processes.[4]

  • Contaminants: The presence of moisture, acids, bases, or trace metal impurities can catalyze degradation pathways.[5][6]

Q3: For routine, short-term use, what are the minimum storage requirements?

For day-to-day use where the entire stock will be consumed relatively quickly, the following conditions are sufficient:

  • Container: Store in the original, tightly sealed, light-blocking (e.g., amber glass) vial.[1][7]

  • Atmosphere: Ensure the cap is securely tightened immediately after each use to minimize exchange with ambient air.

  • Location: Keep the vial in a cool, dry, and dark place, such as a designated laboratory cabinet, away from direct sunlight or heat sources.[2][7] A storage temperature between 15°C and 25°C is generally acceptable for short periods.[1]

Q4: My research requires the highest purity. What are the gold-standard conditions for long-term storage?

For long-term storage or when maintaining the highest possible purity is critical for sensitive applications, more stringent measures are required. The goal is to eliminate oxygen and light exposure while reducing thermal energy.

  • Inert Atmosphere: The most effective method is to store the compound under an inert atmosphere.[1] This involves replacing the air in the container with a dry, inert gas like argon or nitrogen.

  • Temperature: For long-term stability, store the compound at reduced temperatures. Refrigeration (2-8 °C) is good, but freezing (-15 to -25 °C) is often recommended for sensitive formamide-based solutions and provides the best long-term protection.[6][8]

  • Aliquoting: If you need to access the compound frequently, avoid repeated freeze-thaw cycles of the main stock. Instead, dispense the compound into smaller, single-use vials under an inert atmosphere and freeze the aliquots.[6]

Q5: My sample is discolored. Can I still use it for my experiment?

Using a discolored, and therefore oxidized, sample is strongly discouraged for most applications. The presence of impurities can lead to lower reaction yields, unexpected side products, and poor reproducibility.[1] For applications requiring high purity, such as in drug development or quantitative assays, using a fresh, unoxidized batch is mandatory to ensure the integrity of your results.

Part 2: Troubleshooting Guide

Observed Issue Probable Cause(s) Troubleshooting & Prevention Steps
Progressive Discoloration (Clear to Yellow/Brown) 1. Oxidation from prolonged exposure to air. 2. Photo-degradation from exposure to light.1. Immediate Action: Blanket the container headspace with argon or nitrogen. 2. Verification: If purity is critical, perform an analytical check (e.g., HPLC-UV) to quantify the remaining parent compound.[1] 3. Prevention: Implement the High-Purity Storage Protocol (see below). Store all future batches under an inert, cold, and dark environment.
Inconsistent Experimental Results or Low Yields Use of a partially degraded or oxidized starting material.1. Visually inspect the compound for any discoloration. 2. Discard any suspect material and open a fresh, properly stored vial. 3. Always document the lot number and visual appearance of the reagent at the time of use to track potential issues.

Part 3: Recommended Storage Protocols

Protocol 1: Standard Operating Procedure for Short-Term Storage
  • Receipt: Upon receiving the compound, inspect the container seal for integrity.

  • Location: Store the container in a designated cool (15-25 °C), dark, and dry cabinet. Do not store near strong oxidizing agents, acids, or bases.[2][5][7]

  • Handling: When accessing the compound, open the vial for the minimum time necessary.

  • Sealing: Immediately after dispensing, securely tighten the cap to ensure an airtight seal. For septum-capped vials, store with a secondary solid cap if possible.

Protocol 2: High-Purity Protocol for Long-Term Storage (Schlenk Line Method)

This protocol is essential for maintaining the integrity of the compound for sensitive applications or archival purposes.

Objective: To accurately weigh and aliquot the compound while replacing the atmospheric air with a dry, inert gas (Argon or Nitrogen).

Methodology:

  • Preparation: Place the sealed primary container of Formamide, N-[2-(phenylamino)ethyl]- and several smaller, clean, dry amber vials (with screw caps or septa) into a desiccator to ensure they are moisture-free.

  • Inerting: Connect the primary container (loosely capped) and the smaller aliquot vials to a Schlenk line.

  • Purge Cycle: Evacuate the atmosphere within the vials by applying a vacuum.

  • Backfill Cycle: Backfill the vials with high-purity argon or nitrogen gas.

  • Repeat: Perform this evacuate-backfill cycle a minimum of three times to ensure the complete removal of atmospheric oxygen and moisture.[1]

  • Dispensing: Under a positive pressure of the inert gas, quickly remove the caps/septa and carefully transfer the desired amount of the compound into the smaller vials.

  • Sealing: Securely seal the aliquot vials and the primary container. For added protection, wrap the cap threads with Parafilm®.

  • Storage: Place the sealed aliquots in a freezer at -15 to -25 °C for optimal long-term storage.[6]

Part 4: Scientific Rationale & Workflow

The Mechanism of Oxidation

The phenylamino group is the primary site of oxidation. Aromatic amines are effective radical-trapping antioxidants, a property that unfortunately leads to their own degradation in storage.[9] The process is generally understood to proceed via a radical mechanism:

  • Initiation: Light or trace metal impurities can catalyze the formation of initial radical species in the presence of oxygen.

  • Propagation: These radicals, particularly peroxyl radicals (ROO•), can abstract the hydrogen atom from the secondary amine (N-H) of the phenylamino group.[10]

  • Degradation: This creates a stabilized aminyl radical on the compound, which can then undergo further reactions (e.g., dimerization, reaction with oxygen) to form complex, highly-conjugated molecules that are responsible for the observed yellow and brown coloration.

By storing the compound under an inert atmosphere and in the dark, you effectively remove the key ingredients (oxygen and light) required for the initiation and propagation of this destructive chain reaction.

Storage Decision Workflow

The following diagram outlines the logical decision-making process for selecting the appropriate storage conditions based on your experimental needs.

StorageDecisionWorkflow start Start: Assess Storage Needs for Formamide, N-[2-(phenylamino)ethyl]- question Is the compound for long-term archival or use in a highly sensitive assay? start->question short_term Short-Term / Routine Use question->short_term No long_term Long-Term / High-Purity Use question->long_term Yes protocol1 Follow Standard Storage Protocol: - Tightly sealed container - Cool (15-25°C), dry, dark location - Minimize air exposure short_term->protocol1 protocol2 Follow High-Purity Protocol: - Aliquot under inert gas (Ar/N₂) - Seal tightly (use Parafilm®) - Store frozen (-15 to -25°C) - Protect from light at all times long_term->protocol2

Caption: Decision workflow for proper storage.

Part 5: Summary of Storage Conditions

Parameter Short-Term / Routine Use Long-Term / High-Purity Rationale
Temperature 15–25 °C[1]-15 to -25 °C[6]Reduces the rate of chemical degradation.
Atmosphere Ambient (in tightly sealed vial)Inert Gas (Argon or Nitrogen)[1]Prevents oxidative reactions by excluding oxygen.
Light Store in dark (e.g., cabinet, amber vial)Store in dark (amber vial, in freezer box)Prevents photo-initiation of radical degradation.
Container Tightly sealed original containerAliquots in tightly sealed, inerted amber vialsPrevents contamination and minimizes air exposure to the bulk material.

References

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Troubleshooting

Technical Support Center: Purification of Crude N-(2-phenylethyl)formamide

This technical support guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude N-(2-phenylethyl)formamide. It is designed for researchers, scientists, and professi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude N-(2-phenylethyl)formamide. It is designed for researchers, scientists, and professionals in drug development and organic synthesis. Our goal is to equip you with the necessary information to overcome common challenges and achieve high purity for your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude N-(2-phenylethyl)formamide sample?

A1: The impurities present in crude N-(2-phenylethyl)formamide are highly dependent on the synthetic route employed. Common methods include the Leuckart reaction or direct formylation of 2-phenylethylamine.

  • Unreacted Starting Materials: The most common impurities are residual 2-phenylethylamine and the formylating agent (e.g., formic acid, formamide).

  • Side-Products from Leuckart Reaction: If this route is used, potential byproducts can include N,N-di-(β-phenylethyl)formamide and other complex condensation products.

  • Excess Formamide: If formamide is used as a formylating agent or as a solvent, it can be a significant impurity.

  • Solvent Residues: Residual solvents from the reaction or workup (e.g., toluene, benzene) may be present.

Q2: My purified N-(2-phenylethyl)formamide is a liquid at room temperature, but I've seen it reported as a solid. Why is this?

A2: N-(2-phenylethyl)formamide has a melting point that is close to room temperature. The presence of even small amounts of impurities can cause significant melting point depression, leading to the product appearing as an oil or a waxy solid. A sharp melting point is a good indicator of purity. For comparison, the closely related N-benzylformamide has a melting point of 60-61 °C.[1]

Q3: What is the best general approach for purifying crude N-(2-phenylethyl)formamide?

A3: A multi-step approach is often the most effective. A typical workflow would be:

  • Aqueous Workup/Extraction: To remove water-soluble impurities like formic acid or ammonium salts.

  • Primary Purification: Depending on the nature and quantity of impurities, this could be distillation, recrystallization, or column chromatography.

  • Final Polishing: A final recrystallization can be performed to obtain highly pure, crystalline material.

The choice of the primary purification method will depend on the specific impurities present and the scale of your reaction.

Troubleshooting Purification Methods

This section provides detailed troubleshooting for common issues encountered during the purification of N-(2-phenylethyl)formamide.

Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities and obtaining a crystalline product.

Problem: The product "oils out" and does not crystallize.

Potential Cause Solution
The boiling point of the solvent is higher than the melting point of the product.Choose a solvent with a lower boiling point.
The solution is supersaturated with impurities.Attempt a preliminary purification by another method (e.g., a quick silica gel plug) to remove the bulk of the impurities before recrystallization.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a pure crystal can also initiate crystallization.

Problem: No crystals form upon cooling.

Potential Cause Solution
The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the product.
The product is too soluble in the chosen solvent.Try adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly cloudy, then warm to redissolve and cool slowly.[2][3]
Nucleation is not occurring.Scratch the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites.

Recommended Recrystallization Solvents:

While specific data for N-(2-phenylethyl)formamide is not abundant, for similar amides, the following single and mixed solvent systems are often effective:

Solvent System Comments
TolueneA good starting point for many aromatic compounds.
Ethyl Acetate/HexaneA versatile mixed-solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until the solution becomes turbid. Reheat to clarify and then cool slowly.
Ethanol/WaterAnother common mixed-solvent system. Dissolve in hot ethanol and add water until persistent cloudiness is observed.
AcetonitrileCan be a good choice for amides, offering a balance of polarity.[4]
Column Chromatography

Column chromatography is a powerful technique for separating the product from impurities with different polarities.

Problem: Poor separation of the product from impurities.

Potential Cause Solution
Inappropriate solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product. A common mobile phase for amides is a mixture of hexane and ethyl acetate.[5]
Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.
Channeling in the column.Ensure the silica gel is packed uniformly. Wet packing (slurry packing) is often preferred over dry packing to avoid air bubbles and channels.

Problem: The product is streaking or tailing on the column.

Potential Cause Solution
The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to improve the peak shape.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the initial eluent or a more volatile solvent for loading. Dry loading onto a small amount of silica gel is also a good option.

Typical Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is often effective. Start with a low polarity (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity to elute the product.

  • Monitoring: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Distillation

Vacuum distillation is suitable for purifying liquid N-(2-phenylethyl)formamide, especially on a larger scale.

Problem: The product is decomposing during distillation.

Potential Cause Solution
The distillation temperature is too high.Use a vacuum pump to reduce the pressure, which will lower the boiling point of the compound. While the exact boiling point of N-(2-phenylethyl)formamide under vacuum is not readily available, for many organic compounds of similar molecular weight, a pressure of 1-10 mmHg is a good starting point.
Prolonged heating.Ensure the distillation apparatus is set up efficiently to minimize the time the compound is at high temperatures. Use a heating mantle with good temperature control.

Problem: Bumping or uneven boiling.

Potential Cause Solution
Lack of nucleation sites for smooth boiling.Use a magnetic stir bar or boiling chips in the distillation flask. For vacuum distillation, a slow stream of an inert gas (like nitrogen or argon) can be introduced through a fine capillary.

Data Summary

PropertyValueSource
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol
AppearanceColorless liquid or solidGeneral knowledge
Melting PointNear room temperature (impurity dependent)General knowledge
Boiling Point (N-benzylformamide)Not specified

Experimental Workflows

General Purification Workflow

Purification_Workflow Crude Crude N-(2-phenylethyl)formamide Workup Aqueous Workup/Extraction Crude->Workup Primary_Purification Primary Purification Workup->Primary_Purification Distillation Vacuum Distillation Primary_Purification->Distillation Liquid, large scale Recrystallization Recrystallization Primary_Purification->Recrystallization Solid, high purity Chromatography Column Chromatography Primary_Purification->Chromatography Complex mixture Final_Product Pure N-(2-phenylethyl)formamide Distillation->Final_Product Recrystallization->Final_Product Chromatography->Final_Product

Caption: General purification workflow for crude N-(2-phenylethyl)formamide.

Troubleshooting Recrystallization

Recrystallization_Troubleshooting Start Crude Product Dissolve Dissolve in minimum hot solvent Start->Dissolve Cool Cool slowly Dissolve->Cool Oiling_Out Product Oils Out? Cool->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Change_Solvent Change Solvent Oiling_Out->Change_Solvent Yes Crystals_Form Crystals Form No_Crystals->Crystals_Form No Concentrate Concentrate Solution No_Crystals->Concentrate Yes Change_Solvent->Dissolve Pre_Purify Pre-purify crude Pre_Purify->Dissolve Slower_Cooling Cool slower / Seed Slower_Cooling->Cool Concentrate->Cool Add_Antisolvent Add Anti-solvent Add_Antisolvent->Cool Scratch_Flask Scratch Flask Scratch_Flask->Cool

Caption: Decision tree for troubleshooting recrystallization issues.

References

  • University of Calgary. (n.d.). RECRYSTALLISATION. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • Athabasca University. (n.d.). Experiment 2: Recrystallization. Available at: [Link]

  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Online PDF]. Available at: [Link]

  • Google Patents. (n.d.). CN112409237B - Preparation method of N-benzylphthalimide.
  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Available at: [Link]

  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Available at: [Link]

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of N-Benzylformamide (CAS 6343-54-0). Available at: [Link]

  • NIST. (n.d.). Formamide, N-(2-phenylethyl)-. Available at: [Link]

  • PubChem. (n.d.). Formamide, N-(2-phenylethyl)-. Available at: [Link]

  • NIST. (n.d.). N-Benzylformamide. Available at: [Link]

  • University of Wisconsin-La Crosse. (n.d.). Rapid synthesis of N-methyl-N-[1-(2-pyridyl)ethyl]formamide. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). High-temperature photolysis and the pyrolysis of formamide vapour, and the thermal decomposition of the carbamyl radical. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • PubChem. (n.d.). N-Benzylformamide. Available at: [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Available at: [Link]

  • NIST. (n.d.). Formamide, N-(2-phenylethyl)-. Available at: [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Available at: [Link]

  • MDPI. (2024). Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. Available at: [Link]

  • National Institutes of Health. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Catalytic enantioselective synthesis of 2-(2-hydroxyethyl)indole scaffolds via consecutive intramolecular. Available at: [Link]

  • Organic Syntheses. (n.d.). amide formation by decarboxylative condensation of. Available at: [Link]

  • ScienceDirect. (n.d.). Thermal decomposition of amide and imide derivatives of maleated polyethylene. Available at: [Link]

  • ResearchGate. (n.d.). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Available at: [Link]

  • NASA. (n.d.). Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. Available at: [Link]

  • ResearchGate. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Available at: [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

  • Neliti. (n.d.). Isolation and Characterization Compounds From Hexane and Ethyl Acetate Fractions of Peperomia pellucida L.. Available at: [Link]

  • Google Patents. (n.d.). CN113092621B - Method for the detection of formamide content in products.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Troubleshooting of Formamide, N-[2-(phenylamino)ethyl]-

Welcome to the Technical Support Center for the synthesis of Formamide, N-[2-(phenylamino)ethyl]- (also known as N-(2-anilinoethyl)formamide). This guide is designed for researchers and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Formamide, N-[2-(phenylamino)ethyl]- (also known as N-(2-anilinoethyl)formamide). This guide is designed for researchers and drug development professionals to understand the mechanistic causality behind this specific formylation reaction, optimize parameters, and troubleshoot common side reactions.

Mechanistic Overview & Reaction Logic

The synthesis of N-[2-(phenylamino)ethyl]formamide typically relies on the formylation of N-phenylethylenediamine . This starting material presents a classic chemoselectivity challenge: it contains both a primary aliphatic amine and a secondary aromatic amine (aniline).

The primary aliphatic amine is highly nucleophilic. In contrast, the secondary aniline nitrogen is sterically hindered, and its lone pair is resonance-delocalized into the adjacent phenyl ring, significantly reducing its nucleophilicity[1]. By exploiting this differential reactivity, we can achieve chemoselective mono-formylation using mild reagents like aqueous formic acid[2]. However, deviations in stoichiometry, temperature, or pH can trigger three primary side reactions:

  • Over-formylation: Formation of N-(2-(N-phenylformamido)ethyl)formamide.

  • Intramolecular Cyclization: Dehydration leading to 1-phenyl-2-imidazoline.

  • Oxidative Degradation: Air oxidation of the aniline moiety[3].

G SM N-phenylethylenediamine (Starting Material) Target N-[2-(phenylamino)ethyl]formamide (Target Product) SM->Target Chemoselective N-formylation (Primary Amine) Reagent Formic Acid / Toluene (Controlled Temp) Reagent->Target Side1 N-(2-(N-phenylformamido)ethyl)formamide (Di-formylation) Target->Side1 Excess HCO2H / High Heat (Secondary Amine Attack) Side2 1-phenyl-2-imidazoline (Cyclization) Target->Side2 Dehydration / Acidic Conditions (-H2O)

Reaction pathway showing the chemoselective synthesis of the target formamide and its side reactions.

Quantitative Data & Parameter Optimization

The table below summarizes how specific reaction parameters dictate the product distribution. Strict adherence to stoichiometric and thermodynamic boundaries is required to prevent the target molecule from converting into undesired byproducts.

Reaction ParameterTarget Mono-formamideDi-formamide (Over-formylation)1-phenyl-2-imidazoline (Cyclization)Mechanistic Causality
1.1 eq HCO₂H, Toluene, 110°C, 3h > 95% < 2%< 1%Optimal control; the highly nucleophilic primary amine outcompetes the secondary aniline[1].
3.0 eq HCO₂H, Toluene, 110°C, 12h < 40%> 50% ~ 5%Excess electrophile and prolonged heat force the sterically hindered secondary amine to react.
1.1 eq HCO₂H, TsOH (cat.), 110°C, 6h < 20%< 5%> 70% Strong acid catalyzes intramolecular nucleophilic attack by the aniline onto the formamide carbonyl.
1.1 eq HCO₂H, Air Atmosphere, 110°C ~ 60%< 2%< 1%Significant yield loss (~35%) due to oxidative degradation of the aniline moiety into dark oligomers[3].

Self-Validating Experimental Protocol

This protocol utilizes a Dean-Stark apparatus to drive the reaction forward via azeotropic water removal, eliminating the need for harsh dehydrating coupling agents that promote cyclization.

Phase 1: Setup and Reactant Assembly

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus attached to a reflux condenser.

  • Dissolve 10.0 mmol of N-phenylethylenediamine in 50 mL of anhydrous toluene. (Causality: Toluene allows for the gentle azeotropic removal of water, shifting the equilibrium toward the amide without triggering imidazoline formation[1].)

  • Purge the system with Nitrogen gas for 5 minutes. (Causality: Anilines are highly susceptible to air oxidation at elevated temperatures, which leads to dark, intractable byproducts[3].)

Phase 2: Controlled Formylation 4. Cool the flask to 0 °C using an ice bath. 5. Dropwise, add 11.0 mmol (1.1 equiv) of 85% aqueous formic acid. (Causality: Strict stoichiometric control and low-temperature addition prevent exothermic spikes that provide the activation energy needed for secondary aniline formylation[2].) 6. Gradually heat the mixture to reflux (~110 °C). Maintain reflux for 3–4 hours.

Phase 3: Validation & Workup 7. Validation Checkpoint: Withdraw a 50 µL aliquot, dilute in dichloromethane (DCM), and perform TLC (Eluent: 5% MeOH in DCM). The primary amine starting material (ninhydrin-positive, Rf ~0.1) must be completely consumed, replaced by a single UV-active product spot (Rf ~0.4). 8. Once validated, cool the reaction to room temperature. 9. Wash the organic layer with 2 x 25 mL of saturated aqueous NaHCO₃. (Causality: Immediate neutralization of residual formic acid prevents acid-catalyzed dehydration of the product into 1-phenyl-2-imidazoline during solvent evaporation.) 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Formamide, N-[2-(phenylamino)ethyl]-.

Troubleshooting FAQs & Logic Tree

Troubleshooting Issue Impure Product Detected (via LC-MS / TLC) Check1 Is mass M+28 present? (Di-formylation) Issue->Check1 Check2 Is mass M-18 present? (Imidazoline) Check1->Check2 No Sol1 Reduce HCO2H to 1.1 equiv. Lower addition temperature. Check1->Sol1 Yes Sol2 Avoid strong acids. Quench with NaHCO3 promptly. Check2->Sol2 Yes Sol3 Perform under N2 atmosphere. Check amine purity. Check2->Sol3 No (Dark oil / Oxidation)

Logical troubleshooting workflow for identifying and resolving common synthesis side reactions.

Q1: My LC-MS shows a significant peak at M+28 relative to the target mass. How do I prevent this? A1: An M+28 peak corresponds to the di-formylated byproduct, N-(2-(N-phenylformamido)ethyl)formamide. Causality: While the secondary aniline is less reactive, an excess of formylating agent or prolonged heating forces it to react[2]. Solution: Strictly limit your formic acid to 1.1–1.2 equivalents. Ensure the initial addition is done at 0 °C to prevent localized concentration and temperature spikes.

Q2: My product mixture contains a highly polar byproduct with an M-18 mass. What is this, and why did it form? A2: This is 1-phenyl-2-imidazoline, resulting from the intramolecular cyclization of your target molecule. Causality: The target mono-formamide has a secondary aniline group in close proximity to the newly formed formamide carbonyl. Under strong dehydrating conditions or prolonged exposure to acidic media during concentration, the aniline nitrogen attacks the carbonyl carbon, expelling water to form a stable 5-membered ring. Solution: Avoid using strong acid catalysts (like TsOH). Most importantly, neutralize the crude mixture with NaHCO₃ immediately during workup before evaporating the solvent.

Q3: The reaction mixture turns dark brown or black during synthesis, and my yield is poor despite full consumption of the starting material. A3: Anilines are highly susceptible to oxidative degradation. Causality: Exposure to atmospheric oxygen at reflux temperatures causes the aniline moiety to oxidize, forming complex, dark-colored azo, azoxy, or quinone-imine polymeric byproducts[3]. Solution: Degas your toluene prior to use and perform the entire reaction under a strict inert atmosphere (Nitrogen or Argon).

References

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid SciSpace URL
  • Optimization of reaction conditions for N-Ethyl-N-phenylethylenediamine BenchChem URL
  • Proposed mechanism for N-formylation of amines using formic acid/ethyl formate ResearchGate URL

Sources

Troubleshooting

How to remove impurities from N-phenethylformamide reaction mixture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when isolating and purifying N-phenethylformamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when isolating and purifying N-phenethylformamide. While the formylation of phenethylamine is a fundamental transformation in alkaloid synthesis and drug discovery, the subsequent purification is often complicated by residual starting materials, emulsions, and spectroscopic ambiguities.

This guide is designed to move beyond basic instructions. Here, we analyze the causality behind each purification step and provide a self-validating protocol to ensure absolute confidence in your isolated product.

Troubleshooting & FAQs

Q: Why is my isolated N-phenethylformamide showing multiple sets of peaks in the NMR spectrum, even after rigorous purification? Is it impure? A: This is the most common false-positive for impurity in formamide synthesis. N-phenethylformamide exists as a mixture of s-cis and s-trans rotamers at room temperature due to the partial double-bond character of the C–N amide bond. This restricted rotation causes a duplication of signals in both 1 H and 13 C NMR spectra, typically presenting in a major:minor ratio of approximately 1:0.22 . Causality & Validation: This is a physical phenomenon, not a chemical impurity. To validate the purity of your product, run a variable-temperature (VT) NMR experiment at 60 °C. The thermal energy will overcome the rotational barrier, causing the distinct rotamer peaks to coalesce into a single set of sharp signals .

Q: I have residual phenethylamine in my product. Why didn't the standard acid wash remove it? A: Phenethylamine is a primary amine with a pKa of ~9.8. If your reaction scale is large, a standard 1M HCl wash might become saturated, failing to lower the aqueous pH sufficiently to protonate all the amine. Causality & Validation: Amines must be converted to their highly water-soluble hydrochloride salts to partition into the aqueous phase. If the pH of your wash rises above 2, an equilibrium is established where neutral amine remains in the organic phase. Always validate the wash by checking the aqueous layer with pH paper; it must read pH < 2.

Q: Severe emulsions are forming during the base wash. How can I resolve this without losing product? A: Emulsions in formamide extractions usually occur because unreacted carboxylic acids (like formic acid) act as surfactants when partially neutralized. Causality & Validation: To break the emulsion, add saturated aqueous NaCl (brine) to the separatory funnel. The high ionic strength of the brine increases the density and polarity of the aqueous layer, forcing the organic solvent (EtOAc or DCM) out of the aqueous phase via the "salting-out" effect.

Q: My product is an oil with a slight yellow tint. How do I decolorize it? A: Pure N-phenethylformamide is a colorless liquid (density ~1.049 g/mL) . The yellow tint is caused by trace oxidation products or polymerized impurities. Causality & Validation: Because the formamide is highly soluble in moderately polar solvents, passing the concentrated organic phase through a short silica plug using a DCM/MeOH (98:2 v/v) eluent will trap the highly polar colored impurities on the baseline, yielding a pristine, colorless oil .

Quantitative Partitioning Data

To design a successful extraction, you must understand the physicochemical properties of the reaction matrix. The table below summarizes the causality of the liquid-liquid extraction process.

ComponentMolecular RolepKaState at pH < 2State at pH > 8Target Phase (Extraction)
Phenethylamine Starting Material~9.8Protonated (Cationic)NeutralAqueous (Acid Wash)
Formic Acid Reagent3.75NeutralDeprotonated (Anionic)Aqueous (Base Wash)
N-Phenethylformamide Product~15NeutralNeutralOrganic (EtOAc / DCM)

Self-Validating Extraction Protocol

This step-by-step methodology relies on a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Solubilization

  • Action: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Validation: Visually inspect the flask. The solution must be completely homogenous. If a biphasic mixture or precipitate remains, add more EtOAc until complete dissolution is achieved.

Step 2: Acidic Amine Scavenging

  • Action: Transfer to a separatory funnel. Add 2M aqueous HCl (0.5× volume of EtOAc). Shake vigorously and vent.

  • Validation: Separate the layers and test the aqueous phase with pH indicator paper. The system is validated only if the pH is < 2. If pH > 2, the amine is not fully protonated. Repeat the 2M HCl wash until the validation criterion is met.

Step 3: Basic Acid Scavenging

  • Action: Add saturated aqueous NaHCO 3​ to the organic layer. Shake gently and vent frequently, as CO 2​ gas will evolve.

  • Validation: Observe the gas evolution and test the aqueous phase. The system is validated when gas evolution completely ceases and the aqueous pH is > 8. This confirms all residual formic acid has been converted to water-soluble sodium formate.

Step 4: Desiccation

  • Action: Wash the organic layer with saturated NaCl (brine), then transfer the organic phase to an Erlenmeyer flask. Add anhydrous Na 2​ SO 4​ .

  • Validation: Swirl the flask. The system is validated when a portion of the Na 2​ SO 4​ flows freely like sand, indicating all microscopic water droplets have been absorbed. If the drying agent clumps entirely, add more.

Step 5: Concentration & Polishing

  • Action: Filter the drying agent and concentrate the filtrate in vacuo. For absolute purity, pass the resulting oil through a short silica plug [[1]]([Link]).

  • Validation: The final product must be a clear, colorless oil.

Purification Workflow

G A Crude Reaction Mixture (Amine, Acid, Formamide) B Dilute in EtOAc / DCM A->B C Acid Wash (2M HCl) Validation: pH < 2 B->C Removes Amine D Base Wash (Sat. NaHCO3) Validation: pH > 8 C->D Removes Acid E Brine Wash & Dry Validation: Free-flowing Na2SO4 D->E Removes Water F Silica Plug Filtration (Removes Polar Colorants) E->F G Pure N-Phenethylformamide F->G

Workflow for the liquid-liquid extraction and purification of N-phenethylformamide.

References

  • Title: From amines to (form)amides: a simple and successful mechanochemical approach Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH 2​ CF 3​ ) 3​ Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Optimizing reaction conditions for formamide synthesis with formic acid

Welcome to the Technical Support Center for N-formylation workflows. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and opti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-formylation workflows. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the synthesis of formamides using formic acid.

Formamides are critical intermediates in pharmaceutical synthesis (e.g., fluoroquinolones) and serve as versatile polar solvents and protecting groups[1]. While the amidation of amines with formic acid is conceptually straightforward, achieving high yields—especially with sterically hindered or electronically deactivated substrates—requires a precise understanding of reaction kinetics and thermodynamics.

This guide bypasses generic advice to focus on the causality behind experimental choices, providing self-validating protocols and data-driven troubleshooting strategies.

Mechanistic Workflow & System Optimization

To troubleshoot a reaction, you must first understand the molecular dialogue occurring in your flask. The N-formylation of amines with formic acid proceeds via the nucleophilic attack of the amine lone pair onto the electrophilic carbonyl carbon of formic acid, forming a tetrahedral hemiaminal intermediate, which subsequently dehydrates to yield the formamide[2].

Mechanism A Amine (Nucleophile) D Tetrahedral Hemiaminal A->D Attack B Formic Acid (Electrophile) C Activated Formic Acid (Protonated) B->C Acid/Catalyst C->D E Formamide + H2O D->E Dehydration

Mechanistic pathway of N-formylation highlighting electrophilic activation and dehydration.

Quantitative Data: Condition Comparison

Selecting the right conditions depends entirely on your substrate's electronic properties. Below is a consolidated table of optimized, 3[3] to guide your experimental design:

Method / CatalystFormic Acid (eq)Temp (°C)TimeTarget SubstratesTypical YieldRef
Thermal (Solvent-Free) Excess601–4 hAliphatic & electron-rich aromatics84–97%[1]
Iodine (5 mol%) 2.0701–2 hDeactivated aromatics, sterically hindered85–94%[4]
NP@SO₃H (10 mg) 4.0RT10–30 minDiverse aromatics (rapid synthesis)88–96%[5]

Frequently Asked Questions & Troubleshooting

Troubleshooting Start Evaluate Reaction Outcome CheckYield Is Yield > 90%? Start->CheckYield Success Proceed to Work-up CheckYield->Success Yes Issue Identify Limiting Factor CheckYield->Issue No EWG Electron-Withdrawing Substituents? Issue->EWG Cat Add Lewis/Brønsted Acid (e.g., I2, NP@SO3H) EWG->Cat Yes Water Incomplete Conversion? EWG->Water No Rem Increase HCOOH eq. or Remove H2O Water->Rem Yes

Decision tree for troubleshooting low yields in N-formylation reactions.

Q1: Why is my N-formylation yield exceptionally low when using anilines with electron-withdrawing groups (EWGs)? Causality: EWGs (e.g., -NO₂, -Cl, -Br) pull electron density away from the aromatic ring, significantly decreasing the nucleophilicity of the amine's lone pair[5]. Consequently, the amine struggles to attack the carbonyl carbon of formic acid under standard thermal conditions. Solution: You must increase the electrophilicity of the formic acid to compensate for the weak nucleophile. Utilizing a solid acid catalyst like5[5] or 4[4] will protonate/activate the carbonyl oxygen. Iodine, for instance, generates HI in situ, which protonates formic acid and drives yields for deactivated amines up to 94%[4].

Q2: My reaction stalls at 60% conversion. How can I drive the reaction to completion without using toxic coupling agents like DCC? Causality: Amidation is a condensation reaction that produces water. According to Le Chatelier's principle, the accumulation of water can push the equilibrium backward, leading to the hydrolysis of your formamide product[1]. Solution: Run the reaction under 1 at 60°C using an excess of formic acid[1]. The excess formic acid acts as both the reagent and the solvent, overwhelmingly shifting the equilibrium toward the product side.

Q3: I am observing O-formylation alongside N-formylation in my amino alcohol substrates. How do I improve chemoselectivity? Causality: Both hydroxyl (-OH) and amino (-NH₂) groups are nucleophilic. While amines are generally stronger nucleophiles, elevated temperatures or extended reaction times provide enough kinetic energy for the less reactive hydroxyl groups to attack the formic acid, resulting in esterification[3]. Solution: Lower the reaction temperature to exploit the kinetic difference between the two nucleophiles. Utilizing 6[6] or sodium formate at room temperature selectively yields N-formamides while preserving unprotected hydroxyl groups[3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step until the validation checkpoint is confirmed.

Protocol A: Catalyst-Free, Solvent-Free N-Formylation (Baseline for Aliphatic/Electron-Rich Amines)

This protocol relies on thermal activation and excess reagent to drive the thermodynamic equilibrium[1].

  • Setup: In an oven-dried round-bottom flask, add the amine (1.0 mmol).

  • Reagent Addition: Slowly add formic acid (3.0 to 4.0 mmol). Note: The reaction is exothermic; addition should be controlled.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 60°C with continuous magnetic stirring.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) every 30 minutes. The protocol is self-validating when the starting amine spot completely disappears (typically 1–4 hours)[1].

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated NaHCO₃ (to neutralize excess formic acid) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Iodine-Catalyzed N-Formylation (For Sterically Hindered or Deactivated Amines)

This protocol uses molecular iodine to generate HI in situ, drastically lowering the activation energy barrier for poor nucleophiles[4].

  • Setup: Combine the deactivated aromatic amine (1.0 mmol) and formic acid (2.0 mmol) in a reaction vessel.

  • Catalyst Addition: Add molecular iodine (I₂, 5 mol%).

  • Reaction: Stir the mixture at 70°C under solvent-free conditions.

  • Validation Checkpoint (Visual & TLC): The reaction mixture will initially appear dark brown due to the iodine. Monitor via TLC until the starting material is consumed (typically 1–2 hours)[4].

  • Workup: Cool to room temperature. Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Self-Validation: The solution must transition from brown to clear/pale yellow, confirming the complete quenching of residual iodine. Extract with dichloromethane, dry, and concentrate.

References

  • Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances.5

  • Formylation of Amines. PMC, National Institutes of Health. 3

  • An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Taylor & Francis. 1

  • A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. ResearchGate. 6

  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Organic-Chemistry.org (Synlett).4

Sources

Troubleshooting

Troubleshooting low yield in N-formylation of phenylethylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and isolation challenges associated with the N-formylation of phenyle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic, thermodynamic, and isolation challenges associated with the N-formylation of phenylethylamine (PEA). While N-formylation is a fundamental protection and functionalization step, achieving quantitative yields with primary aliphatic amines like PEA requires precise control over reaction equilibrium and workup conditions.

Diagnostic Workflow

Before adjusting your reagents, use the decision matrix below to identify the root cause of your yield loss.

Troubleshooting Start Low Yield in PEA N-Formylation CheckSM Is unreacted PEA remaining? (TLC/GC) Start->CheckSM ReagentCheck Which formylating agent is used? CheckSM->ReagentCheck Yes CheckSpots Are there multiple spots/side products? CheckSM->CheckSpots No EthylFormate Ethyl Formate ReagentCheck->EthylFormate FormicAcid Formic Acid ReagentCheck->FormicAcid FixEF Kinetic Issue: Increase temp/time or use sealed tube EthylFormate->FixEF FixFA Equilibrium Issue: Use Dean-Stark trap to remove H2O FormicAcid->FixFA SideReactions Over-formylation or Polymerization CheckSpots->SideReactions Yes WorkupLoss Product lost during aqueous workup? CheckSpots->WorkupLoss No FixSide Lower temperature, control stoichiometry, avoid strong acids SideReactions->FixSide FixWorkup N-formyl PEA is partially water-soluble. Extract with EtOAc, salt out aqueous. WorkupLoss->FixWorkup

Troubleshooting logic for low yield in N-formylation of phenylethylamine.

Frequently Asked Questions (Mechanisms & Causality)

Q1: I am using ethyl formate at reflux, but my yields are stuck at 40-50%. Why is the reaction incomplete? A1: Ethyl formate is a mild formylating agent, but its reaction with primary aliphatic amines is kinetically slow. Because the boiling point of ethyl formate is low (54 °C), standard atmospheric reflux does not provide enough thermal energy to drive the reaction to completion in a reasonable timeframe. Solution: Transition to a sealed-tube reaction to safely elevate the temperature beyond the boiling point, or switch to a more reactive system like formic acid with a dehydrating setup [3].

Q2: When using the formic acid and acetic anhydride (acetic formic anhydride) method, I observe a dark, tarry mixture and multiple spots on TLC. What went wrong? A2: Acetic formic anhydride (AFA) is highly reactive, and its formation is strongly exothermic. If the reaction is not strictly temperature-controlled, the excess heat can lead to polymerization, over-formylation (yielding di-formamides), or degradation. Solution: Generate AFA in situ strictly between 0–5 °C, add the PEA dropwise, and do not allow the reaction to exceed room temperature.

Q3: My TLC shows complete conversion of PEA, but my isolated yield is still low. Where is my product? A3: N-formylphenylethylamine possesses moderate water solubility due to its polar amide core and relatively small aliphatic linker. If your workup involves extensive aqueous washing (e.g., multiple acid/base washes to remove unreacted starting material), the product is partitioning into the aqueous layer. Solution: Minimize aqueous washes. Saturate the aqueous layer with NaCl (brine) before extraction, and use a highly polar organic solvent like ethyl acetate (EtOAc) rather than diethyl ether for extraction.

Quantitative Data Comparison

To optimize your synthesis, compare the expected outcomes and common pitfalls of standard formylating systems below.

Formylating AgentReaction ConditionsExpected YieldReaction TimePrimary Troubleshooting Issue
Ethyl Formate Reflux (54 °C), Neat40–60%12–24 hKinetically slow; incomplete conversion.
Formic Acid Toluene, Dean-Stark, 110 °C>95%4–9 hEquilibrium-limited if H₂O is not removed [1].
Acetic Formic Anhydride DCM, 0 °C to RT85–95%1–2 hExothermic; prone to side reactions if heated.
Formic Acid + Iodine Solvent-free, 70 °C (5 mol% I₂)90–94%1–3 hSublimation of iodine; requires proper sealing [2].

Self-Validating Experimental Protocols

Do not rely on arbitrary reaction times. The following protocols are designed as self-validating systems, meaning the physical state of the reaction will definitively tell you when it is complete.

Protocol A: High-Yield N-Formylation via Dean-Stark Dehydration[1]

Causality: The reaction between an amine and formic acid produces water. Because this is an equilibrium process, the presence of water prevents complete conversion. By using toluene as a solvent, water is continuously removed as an azeotrope, utilizing Le Chatelier's principle to drive the reaction to quantitative yield.

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all joints are properly greased to prevent solvent loss.

  • Reagents: Dissolve 10.0 mmol of phenylethylamine in 20 mL of toluene. Add 12.0 mmol (1.2 equiv) of aqueous 85% formic acid.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110 °C). As the reaction proceeds, water will azeotrope with toluene, condense, and collect in the bottom of the trap.

  • Self-Validation: Monitor the Dean-Stark trap. The reaction is complete when water droplets cease to accumulate in the trap (typically 4–6 hours).

  • Workup: Evaporate the toluene under reduced pressure. Because the equilibrium was forced to completion, the crude N-formylphenylethylamine is usually >95% pure and requires no aqueous extraction, completely bypassing the risk of workup loss.

Protocol B: Green, Solvent-Free Iodine-Catalyzed N-Formylation [2]

Causality: Molecular iodine acts as a mild, environmentally benign Lewis acid. It activates the carbonyl carbon of formic acid, lowering the activation energy and allowing the reaction to proceed rapidly without the need for bulk solvents or harsh dehydrating agents.

  • Reagents: In a 50 mL sealed-tube or heavily stoppered flask, combine 10.0 mmol of phenylethylamine, 20.0 mmol (2.0 equiv) of formic acid, and 0.5 mmol (5 mol%) of molecular iodine (I₂).

  • Reaction: Stir the neat, dark-brown mixture at 70 °C for 1–2 hours.

  • Validation: Monitor by TLC (EtOAc/Hexane). The complete disappearance of the ninhydrin-active primary amine spot confirms kinetic completion.

  • Quenching (Self-Validating Workup): Dilute the mixture with EtOAc (30 mL) and wash with 10 mL of 5% aqueous sodium thiosulfate (Na₂S₂O₃). Validation: The organic layer will immediately transition from dark brown to colorless/pale yellow, confirming the complete reduction and removal of the iodine catalyst.

  • Isolation: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure formamide.

References

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace (Bulletin of the Korean Chemical Society).
  • Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Organic Chemistry Portal (Synlett).
  • Full article: An efficient, catalyst- and solvent-free N-formylation of aromatic and aliph
Optimization

Technical Support Center: The Impact of Formamide on Nanoscale Chromatin Structure in FISH

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and advanced protocols related to the u...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and advanced protocols related to the use of formamide in Fluorescence In Situ Hybridization (FISH) and its impact on nanoscale chromatin structure. Our goal is to equip you with the knowledge to optimize your experiments, interpret your results accurately, and explore alternative methods to preserve the intricate architecture of the genome.

Introduction: The Double-Edged Sword of Formamide in FISH

Fluorescence In Situ Hybridization (FISH) is a cornerstone technique for visualizing specific DNA sequences within the context of the cell. A critical step in most FISH protocols is the denaturation of double-stranded DNA to allow for the hybridization of a labeled probe. Formamide, an ionic solvent, is widely used for this purpose because it lowers the melting temperature of DNA, enabling denaturation to occur at less harsh temperatures than heat alone.[1][2][3] This helps in preserving the overall morphology of the cell and its chromosomes.[3][4]

However, as imaging technologies advance to resolve chromatin organization at the nanoscale, it has become increasingly evident that the very reagents used for sample preparation can introduce significant artifacts.[5][6] Research has shown that formamide, in particular, is a primary cause of widespread alterations to chromatin domains at the sub-200 nm level.[5][7][6][8] This distortion of the native chromatin structure can complicate the interpretation of spatial genomics data, where the three-dimensional organization of the genome is of paramount importance.[9]

This guide will delve into the mechanistic effects of formamide, provide practical advice for its use, and present alternative methods that minimize its disruptive impact on nanoscale chromatin architecture.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when using formamide in FISH experiments, with a focus on preserving chromatin structure.

Q1: How exactly does formamide denature DNA and impact chromatin?

A1: Formamide is a chemical denaturant that destabilizes the hydrogen bonds between the base pairs of the DNA double helix.[3][10] It achieves this by displacing water molecules and interfering with the Watson-Crick base pairing.[10] This allows the two DNA strands to separate at a lower temperature than would be required with heat alone.[1][2] While effective for probe access, this process also significantly alters the native structure of chromatin. Studies have shown that formamide treatment is the predominant cause of widespread alterations to chromatin domains, leading to a less organized and more homogenous nuclear appearance.[5][11][12] It can also affect RNA secondary structures and RNA-protein interactions.[13]

Q2: My FISH signal is weak. Should I increase the formamide concentration?

A2: Not necessarily. While formamide concentration is a key parameter for hybridization stringency, simply increasing it may not be the optimal solution for a weak signal and could exacerbate chromatin damage. Weak signals can stem from several issues, including poor probe quality, insufficient permeabilization, or over-fixation.[4][14]

Troubleshooting Steps:

  • Optimize Formamide Concentration: Instead of a drastic increase, try titrating the formamide concentration in your hybridization and wash buffers. The optimal concentration can be probe- and cell-type dependent, with ranges from 10% to 50% being common.[15][16]

  • Check Probe Quality: Ensure your probe has a high labeling efficiency and is of the correct size.[4]

  • Review Permeabilization: Inadequate permeabilization will prevent the probe from reaching its target. Consider optimizing the concentration and incubation time of your permeabilization agent (e.g., Triton X-100).

  • Assess Fixation: Over-fixation with agents like paraformaldehyde can mask the target DNA sequence. Try reducing the fixation time or using a different fixation method.[11][12]

Q3: I'm observing altered nuclear morphology after my FISH protocol. Is formamide the culprit?

A3: It is highly likely. Formamide treatment has been demonstrated to cause significant changes to chromatin structure, making it difficult to discern the native organization.[5][11] While other steps in the FISH protocol like heat denaturation and acid treatment can also contribute to structural changes, formamide exposure has been identified as the most damaging step.[5][17]

Troubleshooting and Mitigation Strategies:

  • Reduce Formamide Concentration and Incubation Time: Use the lowest concentration and shortest incubation time of formamide that still provides a specific signal.

  • Optimize Fixation: A robust fixation can partially protect the chromatin structure from the harsh effects of formamide. Experiment with different fixation times and agents.[11][12]

  • Consider Formamide-Free Alternatives: For studies where preserving nanoscale chromatin architecture is critical, formamide-free FISH protocols are the best option.[1][18][19]

Q4: Can I completely eliminate formamide from my FISH protocol?

A4: Yes, several formamide-free FISH protocols have been developed.[1][18][19] These methods typically rely on heat denaturation in a high-salt buffer. While high temperatures can also affect chromatin structure, for some applications, this may be a preferable trade-off to the chemical disruption caused by formamide. Additionally, newer, less disruptive techniques that do not require denaturation are emerging.[5][7][6]

Advanced Protocols & Methodologies

For researchers seeking to either optimize their current formamide-based protocols or transition to formamide-free alternatives, this section provides detailed methodologies.

Protocol 1: Standard 3D-FISH with Formamide (Optimized for Reduced Chromatin Disruption)

This protocol is a standard 3D-FISH procedure with modifications aimed at minimizing the impact of formamide.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • 0.1 N HCl

  • 2x Saline-Sodium Citrate (SSC)

  • 50% Formamide / 2x SSC solution

  • Hybridization Buffer (50% formamide, 10% dextran sulfate, 2x SSC)

  • Fluorescently labeled DNA probe

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Fixation: Wash cells with PBS. Fix with 4% PFA for 10 minutes at room temperature.

  • Permeabilization: Wash with PBS. Permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Acid Treatment: Wash with PBS. Treat with 0.1 N HCl for 10 minutes.

  • Equilibration: Wash with 2x SSC. Equilibrate in 50% Formamide / 2x SSC for at least 30 minutes.

  • Denaturation: Denature cells in a pre-warmed hybridization buffer without the probe at 75°C for 5 minutes.

  • Hybridization: Apply the hybridization buffer containing the denatured probe to the cells. Incubate overnight in a humidified chamber at 37°C.

  • Washes: Wash three times for 5 minutes each in 50% formamide / 2x SSC at 45°C. Wash three times for 5 minutes each in 2x SSC at 45°C.

  • Counterstaining and Mounting: Counterstain with DAPI and mount with an antifade medium.

Protocol 2: Formamide-Free FISH

This protocol eliminates formamide, relying on heat for denaturation.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.5% Triton X-100 in PBS

  • 2x Saline-Sodium Citrate (SSC)

  • Hybridization Buffer (10% dextran sulfate, 2x SSC)

  • Fluorescently labeled DNA probe

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Fixation and Permeabilization: Follow steps 1 and 2 from the standard protocol.

  • Equilibration: Wash with 2x SSC.

  • Denaturation: Denature the probe and target DNA simultaneously by applying the hybridization buffer with the probe to the slide, covering with a coverslip, and placing on a heat block at 85-95°C for 5-10 minutes.

  • Hybridization: Transfer the slides to a humidified chamber and incubate overnight at 37°C.

  • Washes: Wash three times for 5 minutes each in 2x SSC at 45°C.

  • Counterstaining and Mounting: Counterstain with DAPI and mount with an antifade medium.

Data Summary & Visualization

Table 1: Impact of Formamide on Chromatin Structure
ParameterEffect of Formamide TreatmentMitigation Strategy
Chromatin Compaction Significant decrease, leading to a more homogenous appearance.[5][11]Use formamide-free alternatives; optimize fixation.[11][12]
Nanoscale Domains Disruption of sub-200 nm chromatin packing domains.[5][7][6]Employ non-denaturing methods like RASER-FISH or CRISPR-Sirius.[5][7][6]
Nuclear Morphology Can lead to a visually altered and less defined nucleus.[11]Reduce formamide concentration and incubation time.
Diagrams

FISH_Workflow cluster_Standard Standard FISH with Formamide cluster_FormamideFree Formamide-Free FISH Fixation1 Fixation Permeabilization1 Permeabilization Fixation1->Permeabilization1 Formamide_Treatment Formamide Treatment (Denaturation) Permeabilization1->Formamide_Treatment Hybridization1 Hybridization Formamide_Treatment->Hybridization1 Washes1 Washes Hybridization1->Washes1 Imaging1 Imaging Washes1->Imaging1 Fixation2 Fixation Permeabilization2 Permeabilization Fixation2->Permeabilization2 Heat_Denaturation Heat Denaturation Permeabilization2->Heat_Denaturation Hybridization2 Hybridization Heat_Denaturation->Hybridization2 Washes2 Washes Hybridization2->Washes2 Imaging2 Imaging Washes2->Imaging2 start start->Fixation1 start->Fixation2 Formamide_Effect Native_Chromatin Native Chromatin - Highly organized - Distinct domains - Heterogeneous compaction Formamide_Treatment Formamide Treatment Native_Chromatin->Formamide_Treatment Disrupts H-bonds Formamide_Treated_Chromatin Formamide-Treated Chromatin - Disrupted domains - Homogenized structure - Decreased compaction Formamide_Treatment->Formamide_Treated_Chromatin Alters nanoscale structure

Caption: The disruptive effect of formamide on native chromatin structure.

Conclusion and Future Outlook

While formamide has been an invaluable tool in the history of FISH, its limitations are becoming more apparent with the advent of super-resolution and nanoscale imaging. For research where the precise three-dimensional organization of chromatin is under investigation, it is crucial to be aware of the potential artifacts introduced by formamide. Optimizing existing protocols can mitigate some of these effects, but the future of high-resolution spatial genomics likely lies in the adoption of formamide-free and non-denaturing techniques. Methods like RASER-FISH and CRISPR-based labeling, which do not rely on harsh denaturation steps, offer a promising path forward for visualizing the genome in its native state with minimal perturbation. [5][7][6]As our ability to see within the nucleus improves, so too must our methods for preparing samples for observation.

References

  • Shim, A. R., Frederick, J., Pujadas, E. M., Kuo, T., Ye, I. C., Pritchard, J. A., ... & Backman, V. (2024). Formamide denaturation of double-stranded DNA for fluorescence in situ hybridization (FISH) distorts nanoscale chromatin structure. PLOS ONE, 19(5), e0301000. [Link]

  • PLOS. (2024). Formamide denaturation of double-stranded DNA for fluorescence in situ hybridization (FISH) distorts nanoscale chromatin structure. PLOS ONE. [Link]

  • Shim, A. R., et al. (2024). Formamide denaturation of double-stranded DNA for fluorescence in situ hybridization (FISH) distorts nanoscale chromatin structure. PubMed. [Link]

  • Volpi, E. V. (2017). Formamide-Free Fluorescence In Situ Hybridization (FISH). In Methods in Molecular Biology. Springer Nature. [Link]

  • Daims, H., & Wagner, M. (2001). Optimization of formamide concentration for FISH. Probe S-*-Dtm(bcd)-0230-a-A-18. ResearchGate. [Link]

  • Shim, A. R., et al. (2024). Formamide denaturation of double-stranded DNA for fluorescence in situ hybridization (FISH) distorts nanoscale chromatin structure. bioRxiv. [Link]

  • ResearchGate. (2024). Optimization of the 3D FISH protocol does not prevent or reverse the formamide-induced chromatin structural alterations. ResearchGate. [Link]

  • Volpi, E. V. (2017). Formamide-Free Fluorescence In Situ Hybridization (FISH). ResearchGate. [Link]

  • ResearchGate. (2024). (PDF) Formamide denaturation of double-stranded DNA for fluorescence in situ hybridization (FISH) distorts nanoscale chromatin structure. ResearchGate. [Link]

  • Weiss-Schneeweiss, H., & Jang, T. S. (2023). Formamide-Free Genomic In Situ Hybridization (ff-GISH). University of Vienna. [Link]

  • PLOS. (2024). Formamide denaturation of double-stranded DNA for fluorescence in situ hybridization (FISH) distorts nanoscale chromatin structure. PLOS. [Link]

  • Lim, P., et al. (2011). Optimization of a two-step permeabilization fluorescence in situ hybridization (FISH) assay for the detection of Staphylococcus aureus. PMC. [Link]

  • Today's Clinical Lab. (2020). FISH Tips and Troubleshooting. Today's Clinical Lab. [Link]

  • Zlotorynski, E., & Groudine, M. (2021). FISH Going Meso-Scale: A Microscopic Search for Chromatin Domains. PMC. [Link]

  • Almassalha, L. M., et al. (2017). Nanoscale chromatin imaging and analysis platform bridges 4D chromatin organization with molecular function. PMC. [Link]

  • MDPI. (2023). Multi-Scale Imaging of the Dynamic Organization of Chromatin. MDPI. [Link]

  • Weiss-Schneeweiss, H., & Jang, T. S. (2023). Formamide-Free Genomic In Situ Hybridization (ff-GISH). PubMed. [Link]

  • Kato, S., et al. (2014). EDTA-FISH: A Simple and Effective Approach to Reduce Non-specific Adsorption of Probes in Fluorescence in situ Hybridization (FISH) for Environmental Samples. J-Stage. [Link]

  • Kalinka, A., & Achrem, M. (2016). Comparison of ethylene carbonate and formamide as components of the hybridization mixture in FISH. SciELO. [Link]

  • Urrios, A., et al. (2017). RNA metabolism is the primary target of formamide in vivo. PMC. [Link]

  • Zlotorynski, E., & Groudine, M. (2021). FISH Going Meso-Scale: A Microscopic Search for Chromatin Domains. Frontiers. [Link]

  • Protocol. (n.d.). Protocol. [Link]

  • Google Patents. (2013). WO2013046033A1 - Hybridization compositions and methods using formamide.
  • Frontiers. (n.d.). TROUBLESHOOTING GUIDE. Frontiers. [Link]

  • Neguembor, M. V., et al. (2021). A protocol to quantify chromatin compaction with confocal and super-resolution microscopy in cultured cells. PMC. [Link]

  • Shim, A. R., et al. (2024). Formamide denaturation of double-stranded DNA for fluorescence in situ hybridization (FISH) distorts nanoscale chromatin structure. bioRxiv. [Link]

  • Lleres, D., et al. (2009). Quantitative analysis of chromatin compaction in living cells using FLIM–FRET. PMC. [Link]

  • MDPI. (2020). Mass Spectrometry to Study Chromatin Compaction. MDPI. [Link]

  • Oxford Academic. (2024). Nuclear RNA-related processes modulate the assembly of cytoplasmic RNA granules. Nucleic Acids Research. [Link]

  • ResearchGate. (n.d.). Diagram of the workflow for chromatin compaction quantification. ResearchGate. [Link]

  • S-Bio. (2016). Quantitative analysis of chromatin interaction changes upon a 4.3 Mb deletion at mouse 4E2. S-Bio. [Link]

  • bioRxiv. (2020). RNA promotes the formation of spatial compartments in the nucleus. bioRxiv. [Link]

  • PMC. (2012). A Quantitative Analysis of the Impact on Chromatin Accessibility by Histone Modifications and Binding of Transcription Factors in DNase I Hypersensitive Sites. PMC. [Link]

  • MDPI. (2021). Chromatin Accessibility Is Associated with Artemisinin Biosynthesis Regulation in Artemisia annua. MDPI. [Link]

  • NIH. (1993). Solubilization in formamide protects RNA from degradation. PMC. [Link]

  • PMC. (2024). Temporally discordant chromatin accessibility and DNA demethylation define short- and long-term enhancer regulation during cell fate specification. PMC. [Link]

  • PubMed. (2023). Formamide significantly enhances the efficiency of chemical adenylation of RNA sequencing ligation adaptors. PubMed. [Link]

  • EurekAlert!. (2024). Chromatin Accessibility: A new avenue for gene editing. EurekAlert!. [Link]

  • PMC. (2024). Temporally discordant chromatin accessibility and DNA demethylation define short and long-term enhancer regulation during cell fate specification. PMC. [Link]

Sources

Troubleshooting

Minimizing hazardous waste when working with formamide-based reagents

Technical Support Center: Formamide Waste Minimization & Troubleshooting Guides Welcome to the Technical Support Center for Formamide Waste Minimization. Formamide is an ionizing solvent traditionally ubiquitous in molec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Formamide Waste Minimization & Troubleshooting Guides

Welcome to the Technical Support Center for Formamide Waste Minimization. Formamide is an ionizing solvent traditionally ubiquitous in molecular biology for its thermodynamic ability to lower the melting temperature ( Tm​ ) of nucleic acid duplexes. However, its classification as a teratogen and reproductive toxin necessitates strict, costly Environmental Protection Agency (EPA) compliant disposal protocols[1]. This guide provides drug development professionals and researchers with field-proven, self-validating strategies to substitute formamide, optimize protocols, and minimize hazardous waste footprints.

FAQ: Formamide Toxicity & Waste Burden

Q: Why is formamide considered a high-priority hazardous waste in our laboratory? A: Formamide destabilizes the DNA double helix, allowing hybridization at lower temperatures, which is critical for preserving tissue morphology[2][3]. However, it is a recognized reproductive toxin and potential carcinogen that can be absorbed through the skin[1][4]. When heated to decomposition, it emits highly toxic nitrogen oxides[1]. Due to these severe health and environmental risks, formamide waste cannot be drain-disposed and must be segregated as a highly hazardous chemical waste, significantly increasing laboratory disposal costs[5][6].

Q: Can I pour dilute formamide wash buffers down the sink if they are below 10% concentration? A: No. Institutional Environmental Health and Safety (EHS) policies and federal regulations prohibit the sink/sewer disposal of formamide, regardless of dilution[4][7]. All formamide-containing solutions must be collected in dedicated, sealable, and airtight containers that are compatible with the solvent, kept away from strong oxidizers, and processed strictly as hazardous waste[5].

Troubleshooting Guide 1: Eliminating Formamide in In Situ Hybridization (FISH)

Issue: Your laboratory is generating massive volumes of formamide waste from overnight Fluorescence In Situ Hybridization (FISH) assays, and users are experiencing high background noise.

Root Cause & Causality: Traditional FISH relies on 50% formamide buffers to lower the Tm​ and preserve tissue morphology. However, formamide slows down hybridization kinetics, necessitating 16-24 hour (overnight) incubations. This prolonged exposure degrades sample integrity and generates large volumes of toxic wash waste[2][8].

Solution: Substitute formamide with Ethylene Carbonate (EC). EC is a non-toxic alternative that similarly lowers the denaturation temperature but drastically accelerates hybridization kinetics. Because DNA strands re-anneal to themselves faster in EC, the need for blocking repetitive sequences (e.g., with Cot-1 DNA) is eliminated[2][8].

Quantitative Comparison: Formamide vs. Ethylene Carbonate
ParameterTraditional Formamide BufferEthylene Carbonate (EC) BufferImpact on Workflow & Waste
Concentration 50% v/v15% - 50% v/vReduces chemical burden[8].
Toxicity High (Teratogen)Low (Non-toxic substitute)Eliminates formamide hazardous waste[2][8].
Hybridization Time 16 - 24 hours60 - 90 minutes100x faster kinetics; increases throughput[2].
Denaturation Temp 72°C - 82°C67°C - 83°CEqual or better morphology preservation[8].
Blocking DNA (Cot-1) RequiredNot RequiredReduces reagent costs[2].
Step-by-Step Methodology: Formamide-Free EC-FISH Protocol

Self-Validation Tip: Before switching entirely, run a split-sample validation using a highly repetitive reference probe (e.g., CEN-17) to verify signal intensity and specificity in EC versus formamide[2][8].

  • Buffer Preparation: Prepare a hybridization buffer containing 20% Ethylene Carbonate, dextran sulfate, and SSC. Add your specific DNA/PNA probe. Do not add Cot-1 blocking DNA[2][8].

  • Co-Denaturation: Apply the probe mixture to the prepared tissue section. Co-denature the sample and probe at 67°C (for PNA probes) or up to 83°C (for specific DNA probes) for 3 to 5 minutes[8].

  • Rapid Hybridization: Incubate the slides at 45°C for 60 to 90 minutes in a humidified chamber[8].

  • Stringency Washes: Wash the slides in 1x SSC at 42°C to remove non-specifically bound probes[8].

  • Waste Management: Collect the EC-containing wash buffers. Because EC is non-toxic, this waste stream can typically be managed as standard aqueous waste (verify with your local EHS regarding the specific fluorophores used)[7][8].

Troubleshooting Guide 2: Scaling Down Formamide in Northern/Southern Blots

Issue: You are performing Northern or Southern blots where EC substitution is not validated, but you must comply with institutional mandates to reduce hazardous waste generation[9].

Root Cause & Causality: Formamide is used in blotting to increase the stringency of probe-to-target binding, minimizing non-specific hybridization[10]. However, for high-copy targets (like plasmid DNA or abundantly expressed mRNA), this extreme thermodynamic destabilization is overkill and unnecessarily generates hazardous waste[10].

Solution: Transition to aqueous membrane hybridization buffers for moderate-to-high expression targets.

Step-by-Step Methodology: Aqueous Blotting Protocol

Self-Validation Tip: Validate this protocol by running a serial dilution of your target RNA/DNA. Aqueous buffers perform exceptionally well for moderately expressed transcripts but may show reduced sensitivity for rare, single-copy genes compared to formamide[10].

  • Pre-hybridization: Incubate the blotted membrane in an aqueous hybridization buffer (e.g., 5x SSC, 1% SDS, Denhardt's solution) at 65°C for 1 hour[10].

  • Probe Addition: Add the labeled probe directly to the aqueous buffer.

  • Hybridization: Incubate at 65°C overnight. (Note: This temperature is significantly higher than the 42°C used for formamide buffers to compensate for the lack of Tm​ destabilization)[10].

  • Washing: Perform high-stringency post-hybridization washes (e.g., 0.1x SSC, 0.1% SDS at 65°C) to ensure specificity.

  • Waste Segregation: Dispose of the formamide-free aqueous buffer through standard EHS-approved sink disposal protocols (if neutralized to pH 7-9 and free of heavy metals/radioisotopes)[7].

Logical Workflow: Formamide Substitution & Waste Segregation

WasteMinimization Start Evaluate Nucleic Acid Hybridization Assay Decision1 Is it In Situ Hybridization (FISH)? Start->Decision1 FISH_Yes Substitute with Ethylene Carbonate (EC) Buffer Decision1->FISH_Yes Yes FISH_No Is it a Northern/Southern Blot for abundant transcripts? Decision1->FISH_No No Waste_NonHaz Standard Aqueous Waste (Subject to local EHS) FISH_Yes->Waste_NonHaz Blot_Yes Use Aqueous Membrane Hybridization Buffer FISH_No->Blot_Yes Yes Blot_No Use Micro-volume Formamide Protocols FISH_No->Blot_No No Blot_Yes->Waste_NonHaz Waste_Haz Hazardous Waste Collection (Sealable, Airtight Container) Blot_No->Waste_Haz Disposal EPA-Compliant Disposal (No Sink/Sewer) Waste_Haz->Disposal

Workflow for formamide substitution and hazardous waste segregation in hybridization assays.

Sources

Optimization

Technical Support Center: Scaling Up N-(2-phenylethyl)formamide Synthesis

Welcome to the Process Chemistry Support Center. As drug development advances from medicinal chemistry to process scale-up, the synthesis of N-(2-phenylethyl)formamide transitions from a trivial benchtop reaction to a co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As drug development advances from medicinal chemistry to process scale-up, the synthesis of N-(2-phenylethyl)formamide transitions from a trivial benchtop reaction to a complex thermodynamic and chemical engineering challenge.

This guide is engineered for process scientists and researchers. It bypasses basic textbook theory to focus on the causality of experimental choices , thermodynamic control, and the implementation of self-validating protocols.

I. Process Workflow & Thermodynamic Control

At the core of scaling up the formylation of 2-phenylethylamine is managing the equilibrium of dehydration. The reaction between an amine and a carboxylic acid initially forms a stable ammonium carboxylate salt. The subsequent dehydration to the amide is thermodynamically uphill and requires continuous intervention (Le Chatelier's principle) to achieve high conversion at scale[1].

ScaleUpWorkflow N1 Phenethylamine + Formic Acid N2 Exothermic Salt Formation (Thermal Control) N1->N2 Controlled addition N3 Toluene Addition (Azeotropic Entrainer) N2->N3 Solvation N4 Reflux at 110°C (Dehydration Phase) N3->N4 Heat applied N5 Dean-Stark Water Removal (Le Chatelier's Shift) N4->N5 H2O co-distills N6 High-Vacuum Distillation (Product Isolation) N5->N6 Self-validated completion

Fig 1. Workflow and thermodynamic control points for scalable N-(2-phenylethyl)formamide synthesis.

II. Troubleshooting & FAQs

Q1: Why does my yield drop significantly when scaling up from 1 gram to 100 grams using aqueous formic acid? A1: This is a classic mass transfer and equilibrium limitation. Formylation via formic acid is a condensation reaction that produces water. At a 1-gram scale, the surface-area-to-volume ratio of your flask is high, allowing water to evaporate easily and drive the reaction forward. At 100 grams, the water is trapped within the reaction matrix, stalling the equilibrium. To resolve this, you must introduce an entrainer solvent (like toluene) and use a Dean-Stark apparatus to continuously and azeotropically remove water from the system[1].

Q2: During NMR analysis of my purified product, I see duplicate peaks that look like a 1:0.22 mixture. Is my product degrading, or did a side reaction occur? A2: Neither. N-(2-phenylethyl)formamide inherently exists as a mixture of s-cis and s-trans rotamers[2]. The C-N amide bond possesses partial double-bond character, which restricts free rotation at room temperature. In CDCl₃, this restricted rotation presents as two distinct sets of NMR signals, typically in a major-to-minor ratio of 1:0.22[2]. This is a fundamental physical property of the molecule, not an impurity. Running the NMR probe at an elevated temperature (e.g., 60°C) will cause the peaks to coalesce, confirming the purity of your single compound.

Q3: We attempted to use Acetic Formic Anhydride (AFA) for a faster reaction at scale, but experienced a dangerous pressure spike. Why? A3: AFA is highly reactive but thermally unstable and extremely moisture-sensitive. It readily decomposes to generate carbon monoxide (CO) gas and acetic acid[3]. At scale, the immediate and highly exothermic reaction between the amine and AFA accelerates this thermal decomposition, leading to rapid, uncontrollable CO gas evolution. For multi-gram or kilogram scale-up, AFA presents a severe pressurization hazard. Aqueous formic acid (85-98%) under reflux is the safer, industrially preferred alternative[1].

Q4: How should we purify the crude N-(2-phenylethyl)formamide at a kilogram scale? A4: N-(2-phenylethyl)formamide is a high-boiling oil. Standard silica gel column chromatography is economically and practically unviable at this scale. The optimal purification method is high-vacuum short-path distillation (or wiped-film evaporation)[4]. Ensure your vacuum is deep (< 1 mbar) to suppress the boiling point, preventing thermal degradation of the formamide during prolonged heating.

III. Quantitative Data: Formylating Agent Selection

Choosing the right reagent is critical for scale-up. The table below summarizes the operational trade-offs based on empirical scale-up data.

Formylating AgentYield PotentialScalabilityKey Scale-Up ChallengePrimary Byproducts
Formic Acid (85-98%) >95%Excellent Water removal requires extended reflux and specialized glassware (Dean-Stark).Water
Acetic Formic Anhydride >95%Poor Highly exothermic; generates CO gas, creating severe pressure hazards in closed reactors.Acetic acid, CO
Ethyl Formate 80-90%Moderate Low boiling point (54°C) requires pressurized reactors to achieve reaction temperatures.Ethanol
IV. Validated Scalable Protocol: Azeotropic Dehydration

This protocol relies on a self-validating system . By linking the physical collection of a byproduct (water) to the theoretical stoichiometry, the operator can definitively track reaction progress without relying on constant HPLC/GC sampling.

Reagents:

  • 2-Phenylethylamine: 1.0 equivalent (e.g., 1.0 mol, 121.18 g)

  • Formic Acid (98%): 1.5 equivalents (e.g., 1.5 mol, 69.04 g)

  • Toluene (Entrainer): 5 volumes (e.g., 600 mL)

Step-by-Step Methodology:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a Dean-Stark trap filled with toluene, an efficient reflux condenser, and a nitrogen inlet.

  • Solvation & Cooling: Charge the reactor with 2-phenylethylamine and toluene. Begin moderate agitation and cool the jacket to 0–5°C.

  • Controlled Exotherm (Validation Point 1): Add the formic acid dropwise over 60 minutes.

    • Causality: The immediate acid-base neutralization forms phenylethylammonium formate. This step is highly exothermic. A distinct temperature rise validates that the reagents are active and the salt has formed. Keep the internal temperature below 25°C during addition.

  • Azeotropic Dehydration: Gradually increase the jacket temperature to bring the reaction mixture to a vigorous reflux (internal temperature ~110–115°C).

  • Thermodynamic Shift (Validation Point 2): Monitor the Dean-Stark trap. Water will co-distill with toluene at ~85°C, separate in the trap, and the toluene will return to the reactor.

    • Self-Validating Metric: The theoretical yield of water is 1.0 mole (18.0 mL) from the dehydration, plus any water introduced if using <100% formic acid. The reaction is definitively complete when the aqueous layer volume in the trap matches the theoretical calculation and water ceases to collect (typically 4–9 hours)[1].

  • Concentration: Cool the reactor to 50°C. Configure the system for distillation and remove the toluene under reduced pressure (50–100 mbar) until a crude, pale-yellow oil remains.

  • Isolation: Subject the crude oil to high-vacuum distillation. Pure N-(2-phenylethyl)formamide will distill as a colorless oil under deep vacuum, leaving trace dialkylated or polymerized impurities in the bottoms.

V. References
  • Title: A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Source: SciSpace. URL:

  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Source: ACS Publications. URL:

  • Title: Formylation of Amines. Source: MDPI. URL:

  • Title: β-PHENYLETHYLAMINE. Source: Organic Syntheses. URL:

Sources

Reference Data & Comparative Studies

Validation

Comparing N-(2-phenylethyl)formamide to other N-substituted formamides

[label="Aryl Isocyan Electronic influence on dehydration pathways for N-substituted formamides. Comparative Reactivity & Performance Data The shift from harsh dehydrating agents ( POCl3​ ) to mild ones ( p -TsCl) is not...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Aryl Isocyan

Electronic influence on dehydration pathways for N-substituted formamides.

Comparative Reactivity & Performance Data

The shift from harsh dehydrating agents ( POCl3​ ) to mild ones ( p -TsCl) is not merely a matter of safety; it fundamentally alters the environmental footprint (E-factor) of the synthesis. POCl3​ generates large amounts of inorganic phosphate waste and requires strictly anhydrous conditions[1].

In contrast, the high nucleophilicity of N-(2-phenylethyl)formamide enables dehydration in aqueous micellar conditions [2]. By utilizing the surfactant TPGS-750-M, nanomicelles are formed in water. The hydrophobic core of the micelle sequesters the N-(2-phenylethyl)formamide and p -TsCl, shielding the dehydrating agent from bulk water hydrolysis while driving the reaction forward[2][3].

Quantitative Comparison of Dehydration Conditions
SubstrateDehydrating AgentSolvent SystemBaseTemp / TimeYieldE-Factor
N-(2-phenylethyl)formamide p -TsCl5 wt% TPGS-750-M (aq)NaHCO 3​ RT / 16 h>85%7.4 [4]
N-benzylformamide p -TsCl5 wt% TPGS-750-M (aq)NaHCO 3​ RT / 16 h~88%7.6 [4]
N-phenylformamide POCl 3​ Dichloromethane (DCM)Et 3​ N0 °C to RT / 15 min94%High [1]

Note: E-Factor is defined as the mass of organic waste divided by the mass of the product. Lower values indicate greener, more sustainable processes.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols emphasize the causality behind each operational step.

Protocol A: Green Micellar Dehydration of N-(2-phenylethyl)formamide

This protocol leverages hydrophobic sequestering to synthesize (2-isocyanoethyl)benzene in water[2][3].

Step-by-Step Workflow:

  • Micellar Solubilization: Add N-(2-phenylethyl)formamide (1.0 equiv, e.g., 100 mg) to a 1 M solution of 5 wt% TPGS-750-M in H 2​ O. Stir for 5 minutes. Causality: This allows the formamide to partition into the hydrophobic cores of the nanomicelles, establishing the microreactor environment.

  • Reagent Addition: Add NaHCO 3​ (2.4 equiv) followed by p -TsCl (1.2 equiv). Causality: NaHCO 3​ acts as a weak, water-soluble base that neutralizes the HCl byproduct without aggressively hydrolyzing the formamide or the newly formed isocyanide[3].

  • Reaction: Stir vigorously at room temperature for 16 hours.

  • Active Quenching (Self-Validation Step): Add 10% NH 4​ OH (0.5 mL per 0.5 mmol scale) and stir for 15 minutes. Causality: This is a critical self-validating step. Ammonia actively degrades any unreacted p -TsCl into water-soluble sulfonamides. If this step is skipped, p -TsCl will co-extract into the organic layer, ruining the purity of the final product[2].

  • Extraction: Extract with EtOAc (2 × 0.5 mL). Dry over sodium sulfate and concentrate. The absence of p -TsCl in the crude NMR validates the success of the quench.

ExperimentalWorkflow Step1 1. Solubilization TPGS-750-M (aq) Step2 2. Activation p-TsCl + NaHCO3 Step1->Step2 Step3 3. Dehydration 16h at 25°C Step2->Step3 Step4 4. Quenching 10% NH4OH Step3->Step4 Step5 5. Extraction EtOAc & TLC Step4->Step5

Self-validating micellar workflow for N-(2-phenylethyl)formamide dehydration.
Protocol B: In Situ Ugi 4-Component Reaction (Praziquantel Precursor)

Because aliphatic isocyanides like (2-isocyanoethyl)benzene possess highly offensive odors and are susceptible to thermal isomerization, generating them in situ is highly preferred for drug development[5][6].

Step-by-Step Workflow:

  • In Situ Dehydration: React N-(2-phenylethyl)formamide with triphosgene in the presence of a base at -10 °C. Causality: Triphosgene acts as a powerful dehydrating agent that drives the reaction to completion rapidly at low temperatures, trapping the volatile isocyanide in solution[6].

  • MCR Assembly: Without isolating the isocyanide, sequentially add paraformaldehyde, aminoacetaldehyde dimethylacetal, and cyclohexanecarboxylic acid to the reaction vessel[6].

  • Product Isolation: Allow the mixture to warm to room temperature. The Ugi reaction seamlessly consumes the in situ generated (2-isocyanoethyl)benzene to yield the advanced praziquantel precursor (46% yield)[6]. Causality: By intercepting the isocyanide immediately, the protocol circumvents the need to handle toxic, volatile intermediates, structurally validating the presence of the isocyanide through the formation of the final peptidomimetic scaffold.

Conclusion

The choice between N-substituted formamides is not arbitrary. N-(2-phenylethyl)formamide offers a distinct advantage over N-phenylformamide due to its localized nitrogen lone pair, which enhances carbonyl nucleophilicity. This subtle electronic difference unlocks the ability to use highly sustainable, mild micellar dehydration protocols (E-factor ~7.4)[2][4], bypassing the severe environmental penalties associated with traditional POCl3​ -mediated synthesis[1]. For researchers engaged in MCRs or the synthesis of phenethylamine-derived drugs, N-(2-phenylethyl)formamide represents an optimal balance of stability, reactivity, and green chemistry compatibility.

Sources

Comparative

N-(2-phenylethyl)formamide vs. N-benzylformamide: A Synthetic Comparison Guide

As drug development professionals and synthetic chemists design pathways for complex nitrogen-containing heterocycles, the choice of starting materials is paramount. A recurring mechanistic crossroads in alkaloid synthes...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and synthetic chemists design pathways for complex nitrogen-containing heterocycles, the choice of starting materials is paramount. A recurring mechanistic crossroads in alkaloid synthesis involves the dehydration of formamides.

This guide provides an objective, data-driven comparison between N-(2-phenylethyl)formamide and N-benzylformamide . Despite differing by only a single methylene (-CH₂-) group, these two substrates exhibit completely divergent reactivity profiles under identical dehydrating conditions. Understanding the causality behind this divergence is critical for designing efficient, scalable synthetic routes.

The "Methylene" Difference: Mechanistic Divergence

When treated with dehydrating agents like phosphorus oxychloride (POCl₃) or triphosgene, formamides are converted into highly electrophilic nitrilium ion intermediates. The fate of this intermediate depends entirely on the alkyl chain length separating the nitrogen atom from the aromatic ring.

Pathway A: N-(2-phenylethyl)formamide and the Bischler-Napieralski Cyclization

For N-(2-phenylethyl)formamide (a 2-carbon linker), the nitrilium ion undergoes an intramolecular Electrophilic Aromatic Substitution (EAS)[1]. The aromatic ring attacks the electrophilic carbon to form a relatively strain-free 6-membered Wheland intermediate, which then rearomatizes to yield 3,4-dihydroisoquinoline [2]. This is the classic Bischler-Napieralski reaction, a cornerstone in the synthesis of isoquinoline alkaloids.

Pathway B: N-benzylformamide and Elimination

For N-benzylformamide (a 1-carbon linker), the Bischler-Napieralski cyclization fails. Attacking the linear nitrilium ion (which possesses a 180° bond angle) to form a 5-membered isoindoline ring introduces massive steric and geometric strain. Because cyclization is kinetically and thermodynamically disfavored, the system instead undergoes elimination. In the presence of a base, the formyl proton is abstracted, yielding benzyl isocyanide [3],[4].

Reaction_Pathways cluster_phenethyl Pathway 1: N-(2-phenylethyl)formamide (n=2) cluster_benzyl Pathway 2: N-benzylformamide (n=1) P1 N-(2-phenylethyl)formamide P2 Nitrilium Ion Intermediate P1->P2 POCl3 (- H2O) P3 3,4-Dihydroisoquinoline P2->P3 Intramolecular EAS (6-Membered Ring) B1 N-benzylformamide B2 Nitrilium Ion Intermediate B1->B2 POCl3 / Et3N (- H2O) B3 Benzyl Isocyanide B2->B3 Deprotonation (Elimination)

Fig 1. Mechanistic divergence of formamides under dehydrating conditions.

Self-Validating Experimental Protocols

The following protocols highlight the distinct experimental choices required to drive each reaction to completion.

Protocol 1: Synthesis of 3,4-Dihydroisoquinoline (Cyclization)

Causality Note: This reaction is run under strictly acidic conditions (no added base). The in situ generated HCl does not impede the EAS; rather, the acidic environment helps activate the electrophilic intermediate[1].

  • Setup: Dissolve 10.0 mmol of N-(2-phenylethyl)formamide in 20 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

  • Activation: Slowly add 15.0 mmol (1.5 equiv) of POCl₃ dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (110 °C) for 3 hours.

  • Validation Check: Monitor via TLC (DCM/MeOH 9:1). The disappearance of the starting material and the appearance of a highly UV-active baseline spot (the hydrochloride salt of the product) indicates successful cyclization.

  • Quench & Isolation: Cool to 0 °C and carefully quench with crushed ice. Basify the aqueous layer to pH 10 using 20% NaOH (this releases the free base imine). Extract with dichloromethane (3 x 20 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to afford 3,4-dihydroisoquinoline (Typical yield: 80-88%).

Protocol 2: Synthesis of Benzyl Isocyanide (Elimination)

Causality Note: Unlike the Bischler-Napieralski reaction, this pathway strictly requires an external base (e.g., Triethylamine). The base acts as a thermodynamic sink to abstract the proton from the nitrilium ion, driving the elimination to the isocyanide and preventing aqueous reversion to the formamide[3],[4].

  • Setup: Dissolve 10.0 mmol of N-benzylformamide and 24.0 mmol (2.4 equiv) of Et₃N in 20 mL of anhydrous dichloromethane (DCM). Cool to 0 °C under an inert atmosphere.

  • Dehydration: Slowly add 4.0 mmol (0.4 equiv) of triphosgene (or 12.0 mmol POCl₃) dissolved in 5 mL DCM dropwise to maintain the temperature at 0 °C[4].

  • Elimination: Stir the reaction for 1 hour at 0 °C, then allow it to warm to room temperature for 30 minutes.

  • Validation Check: Safety Warning: Isocyanides are highly toxic and possess a severe, penetrating odor. Perform all checks in a fume hood. TLC (Hexanes/EtOAc 4:1) will show a rapid shift from a polar starting material to a highly non-polar product spot.

  • Quench & Isolation: Quench the reaction with 20 mL of saturated NaHCO₃ solution to neutralize excess acid and prevent hydration of the isocyanide.

  • Purification: Extract with DCM, dry over Na₂SO₄, and pass the crude mixture through a short silica gel pad to yield pure benzyl isocyanide (Typical yield: 70-85%)[3].

Quantitative Performance Comparison

The table below summarizes the operational and performance metrics of both substrates under dehydrating conditions.

ParameterN-(2-phenylethyl)formamideN-benzylformamide
Linker Length 2 Carbons (Ethyl)1 Carbon (Methyl)
Primary Reagent POCl₃ or P₂O₅POCl₃ + Et₃N or Triphosgene
Reaction Pathway Bischler-Napieralski (EAS)Dehydration (Elimination)
Major Product 3,4-DihydroisoquinolineBenzyl Isocyanide
Typical Yield 80 - 88%70 - 85%
Thermodynamic Driver Favorable 6-membered ring formationSteric strain prevention; stable isocyanide
Base Requirement None (Acidic conditions preferred)Strict requirement (e.g., Et₃N, Na₂CO₃)

Alternative Strategies: Cyclizing Benzylamines

If a synthetic route requires the cyclization of a benzylamine derivative to form a 5-membered ring (e.g., isoindolinones), dehydrating N-benzylformamide is a dead end. Instead, researchers must bypass the nitrilium ion entirely.

Modern approaches utilize Palladium-Catalyzed C-H Activation . By reacting N-substituted benzylamines with a carbon monoxide source (like TFBen) in the presence of PdCl₂ and a copper oxidant, the system undergoes directed carbonylation to smoothly form isoindolinones, circumventing the geometric limitations of the Bischler-Napieralski pathway[5].

References

  • Benchchem. N-[1-(4-Chloro-phenyl)-ethyl]-formamide.1

  • Chemsrc. 3,4-Dihydroisoquinoline | CAS#:3230-65-7. 2

  • Beilstein Journal of Organic Chemistry. A trustworthy mechanochemical route to isocyanides. 3

  • Organic Letters (ACS). Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings. 4

  • The Journal of Organic Chemistry (ACS). Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines with TFBen as the CO Source. 5

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Referencing Spectral Data of N-phenethylformamide

In the landscape of drug discovery and chemical research, the unambiguous identification of a compound is paramount. Spectroscopic techniques form the bedrock of this identification process, providing a molecular fingerp...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical research, the unambiguous identification of a compound is paramount. Spectroscopic techniques form the bedrock of this identification process, providing a molecular fingerprint. However, the true confidence in a compound's identity comes not from a single spectrum but from the consistent, corroborative evidence across multiple analytical techniques and, just as importantly, across multiple reputable databases.

Methodology: A Self-Validating Workflow for Spectral Data Cross-Referencing

The protocol outlined below is more than a series of steps; it's a logical framework designed to ensure data integrity. The causality behind this workflow is to start with a broad, unique identifier (the chemical structure) and progressively narrow the focus to the specific, quantitative data points within each spectrum, cross-validating at each stage.

Experimental Protocol: Data Acquisition and Comparison
  • Compound Identification: Begin with the unambiguous IUPAC name, N-(2-phenylethyl)formamide, and its CAS number, 23069-99-0, to query the selected chemical databases.[1][2]

  • Database Selection: For this guide, we will utilize two highly authoritative and widely used databases:

    • The National Institute of Standards and Technology (NIST) Chemistry WebBook: A comprehensive source of chemical and physical data, including evaluated spectra.[2][3]

    • PubChem: An open chemistry database at the National Institutes of Health (NIH).[1]

  • Data Extraction: Systematically locate and download or record the available spectral data for N-phenethylformamide from each database. This includes Mass Spectrometry (MS) and Infrared (IR) spectroscopy data.

  • Data Tabulation: Organize the key spectral features (e.g., mass-to-charge ratios and relative intensities in MS; absorption frequencies in IR) into a structured table for direct comparison.

  • Cross-Validation: Compare the tabulated data from each source, noting points of agreement and any significant discrepancies.

  • Interpretation: Analyze the validated data in the context of the known chemical structure of N-phenethylformamide, referencing authoritative spectroscopic interpretation guides.

Cross_Referencing_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Validation cluster_2 Analysis & Reporting Start Identify Compound (N-phenethylformamide, CAS: 23069-99-0) Query_NIST Query NIST Chemistry WebBook Start->Query_NIST Query_PubChem Query PubChem Database Start->Query_PubChem Extract_MS Extract Mass Spectrum Data Query_NIST->Extract_MS Extract_IR Extract Infrared Spectrum Data Query_NIST->Extract_IR Query_PubChem->Extract_MS Query_PubChem->Extract_IR Tabulate Tabulate Spectral Features Extract_MS->Tabulate Extract_IR->Tabulate Compare Compare Data from All Sources Tabulate->Compare Interpret Interpret Validated Spectra Compare->Interpret Consistent Data Report Generate Final Comparison Guide Interpret->Report Mass_Spec_Fragmentation cluster_mol N-phenethylformamide (M+ = 149) cluster_frag Key Fragments mol [C₆H₅-CH₂-CH₂-NH-CHO]⁺˙ frag1 C₇H₇⁺ (m/z = 91) Tropylium Ion mol->frag1 Rearrangement & Cleavage frag2 C₂H₄NCHO⁺˙ (m/z = 58) mol->frag2 Benzylic Cleavage frag3 C₈H₈⁺˙ (m/z = 104) Styrene Radical Cation mol->frag3 Benzylic Cleavage

Caption: Key EI-MS fragmentations of N-phenethylformamide.

Data Comparison: Mass Spectrometry

Database SourceMolecular Ion (m/z)Key Fragment Ions (m/z) and Relative Intensities
NIST WebBook 149104 (Base Peak), 91, 77, 58, 44
PubChem (NIST) 149104 (Base Peak), 91, 77, 58, 44

Trustworthiness: The data from both sources are identical, which is expected as PubChem cites NIST for this particular dataset. [1]The base peak at m/z 104 corresponds to the loss of the formamide group (•NHCHO), resulting in a styrene radical cation. This is a very characteristic fragmentation for this structure. The presence of a peak at m/z 91 is indicative of the tropylium ion, a classic fragment for compounds containing a benzyl group. The peak at m/z 58 corresponds to the [CH₂NHCHO]⁺ fragment. This high degree of consistency provides strong evidence for the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-phenethylformamide was sourced from the NIST WebBook, which references the Coblentz Society, Inc. as the original compiler of the data. [2] Expertise & Experience: For N-phenethylformamide, we anticipate several key absorption bands:

  • N-H Stretch: A secondary amide N-H stretch typically appears as a single sharp band around 3300 cm⁻¹.

  • C=O Stretch (Amide I band): This is a very strong and characteristic absorption for amides, usually found in the 1680-1630 cm⁻¹ region.

  • Aromatic C-H Stretch: These absorptions occur at wavenumbers just above 3000 cm⁻¹. [4]* Aliphatic C-H Stretch: These are found just below 3000 cm⁻¹. [4]* N-H Bend (Amide II band): This band is typically found around 1550 cm⁻¹.

  • Aromatic C=C Bends: These appear in the 1600-1450 cm⁻¹ region. [4] Data Comparison: Infrared Spectroscopy

Database SourceN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)N-H Bend (cm⁻¹)
NIST WebBook ~3280~1650~3020, 3060~2860, 2930~1540

Trustworthiness: The observed bands in the NIST spectrum align perfectly with the expected absorptions for a secondary aromatic amide. The strong band at ~1650 cm⁻¹ is definitively the amide I band (C=O stretch). The sharp peak at ~3280 cm⁻¹ is characteristic of the N-H stretch in a secondary amide. The presence of peaks both slightly above and below 3000 cm⁻¹ confirms the existence of both aromatic and aliphatic C-H bonds, respectively. [4]The consistency between the theoretical and observed spectra provides another layer of validation for the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of this review, comprehensive, publicly available ¹H and ¹³C NMR data for N-phenethylformamide were not found in the primary NIST or PubChem databases. While these databases sometimes contain NMR data, it is not as consistently available as MS and IR data. Researchers would typically need to acquire this data experimentally or consult specialized NMR databases or academic literature.

Discussion and Authoritative Grounding

The cross-referencing of mass spectrometry and infrared spectroscopy data from the NIST Chemistry WebBook and PubChem databases reveals a high degree of consistency for N-phenethylformamide. The EI-MS data from both sources are identical and show a logical fragmentation pattern that is directly attributable to the known structure, particularly the characteristic benzylic cleavage leading to the base peak at m/z 104.

Similarly, the IR spectrum provided by NIST is a textbook example of a secondary amide containing both aromatic and aliphatic moieties. The positions of the key functional group absorptions (N-H stretch, Amide I and II bands, C-H stretches) are all within the expected ranges as described in authoritative spectroscopic literature. [4] The lack of readily available public NMR data highlights a crucial point for researchers: no single database is exhaustive. While MS and IR provide a strong foundation for identification, NMR spectroscopy is often essential for unambiguous structure elucidation, particularly for resolving isomerism. In the absence of database entries, experimental acquisition remains the gold standard.

Conclusion

This in-depth guide demonstrates that the spectral data for N-phenethylformamide available in the NIST and PubChem databases is consistent, reliable, and provides a solid basis for the positive identification of this compound. The congruence between the mass spectrum and the infrared spectrum, and their alignment with fundamental spectroscopic principles, establishes a self-validating system of evidence. For drug development professionals and researchers, this rigorous cross-referencing workflow is a critical step in ensuring the integrity of their work, providing a high degree of confidence in the identity and purity of their starting materials and products.

References

  • PubChem. N-(1-phenylethyl)formamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-Ethyl-N-(alpha-methylphenethyl)formamide. National Center for Biotechnology Information. [Link]

  • PubChem. Formamide, N-(2-phenylethyl)-. National Center for Biotechnology Information. [Link]

  • NIST. Formamide, N-(2-phenylethyl)-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • ResearchGate. EI‐MS spectra of A) N‐(2‐phenylethyl)formamide (46), B)... [Link]

  • NIST. Formamide, N-(2-phenylethyl)-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • PubChem. N-(1,1-Dimethyl-2-phenylethyl)formamide. National Center for Biotechnology Information. [Link]

  • NIST. Formamide, N-phenyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • The Royal Society of Chemistry. Supporting Information For Catalyst-free N-formylation of amines using BH3NH3 and CO2 at mild conditions. [Link]

  • PubChem. n-(2-Ethylphenyl)formamide. National Center for Biotechnology Information. [Link]

  • NP-MRD. Showing NP-Card for n-Phenylformamide (NP0081872). [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [Link]

  • De Gruyter. On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. [Link]

  • Bioregistry. Spectral Database for Organic Compounds. [Link]

  • NIST. Formamide, N-phenyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • re3data.org. Spectral Database for Organic Compounds. [Link]

  • NIST. Formamide, N-methyl-N-phenyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • SciCrunch. Spectral Database System (SDBS). [Link]

  • NIST. Formamide, N-phenyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • NIST. Formamide, N-methyl-N-phenyl-. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • NIST. Formamide, N,N-di-(1-phenylethyl), diastereomer # 1. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0222083). [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • SpectraBase. N1,N1-Diethyl-N2-phenyl-formamidine - Optional[13C NMR] - Chemical Shifts. [Link]

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Validation

Efficacy comparison of "Formamide, N-[2-(phenylamino)ethyl]-" derivatives in biological assays

An in-depth technical analysis of chemical scaffolds requires looking beyond the active drug to understand the structural pillars that drive target binding. In the development of positive inotropic (cardiotonic) agents,...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of chemical scaffolds requires looking beyond the active drug to understand the structural pillars that drive target binding. In the development of positive inotropic (cardiotonic) agents, the structural transition from flexible open-chain precursors to rigid cyclized pharmacophores is a critical determinant of biological efficacy.

This guide objectively compares the biological efficacy of open-chain "Formamide, N-[2-(phenylamino)ethyl]-" derivatives (CAS 111154-10-0) against their cyclized basic azacycloalkane analogues (such as piperazines and piperidines).

Structural Causality: The Role of Conformational Rigidity

Historically, the development of 2-phenylthiazolidine-based cardiotonic agents—which exert their effects via the inhibition of phosphodiesterase III (PDE3)—relied heavily on the presence of a phenylpiperazino moiety . To map the exact steric and conformational requirements of the target receptor's binding pocket, researchers synthesized pseudo-ring analogues.

The Open-Chain Analogue: N-[2-(phenylamino)ethyl]formamide acts as a flexible, open-chain pseudo-ring analogue of piperazine. Because it lacks the covalent constraint of a 6-membered ring, the molecule possesses high rotational degrees of freedom.

The Cyclized Analogue: Piperazine or 4-phenylpiperidine derivatives lock the spatial orientation of the terminal phenyl group and the basic nitrogen.

The Causality: If the biological target simply requires a specific spatial distance between the phenyl group and the basic nitrogen, the flexible formamide derivative should retain efficacy by adopting the active conformation in solution. However, if the receptor pocket imposes a strict steric penalty on the entropic cost of folding, only the pre-organized, rigid cyclized analogues will exhibit potent positive inotropy.

Comparative Efficacy Data

The following table summarizes the structure-activity relationship (SAR) data derived from isolated organ bath assays, comparing the inotropic efficacy of various structural motifs against a reference 2-(phenylpiperazinoalkoxyphenyl)thiazolidine derivative .

Compound ClassRepresentative Structural MotifConformational StateRelative Positive Inotropic Activity
Piperazine (Reference) 2-(Phenylpiperazinoalkoxyphenyl)thiazolidineRigid (6-membered ring)100% (Reference Potency)
4-Phenylpiperidine 4-Phenylpiperidine derivativeRigid (6-membered ring)~100% (Comparable to Reference)
Homopiperazine Homopiperazine derivativeExpanded (7-membered ring)~3.3% (1/30th of Reference)
Formamide / Ethylenediamine N-[2-(phenylamino)ethyl]formamide derivativeFlexible (Open-chain)No Significant Activity (<1%)

Data Interpretation: The complete loss of activity in the formamide derivatives proves that the 6-membered basic azacycloalkane ring is an essential pharmacophore. The receptor cannot accommodate the entropic penalty required to fold the open-chain N-[2-(phenylamino)ethyl]formamide into the active conformation.

Signaling Pathway & SAR Logic

The diagram below illustrates the divergent pharmacological pathways between the rigid cyclized analogues and the inactive flexible formamide derivatives.

Pathway Rigid Cyclized Analogue (e.g., Piperazine) PDE3 Target Receptor (e.g., PDE3) Rigid->PDE3 High Affinity Binding Flexible Formamide Derivative (CAS 111154-10-0) Flexible->PDE3 Steric Penalty (Fails to Bind) NoInotropy No Significant Inotropic Effect Flexible->NoInotropy Inactive Pathway cAMP cAMP Accumulation PDE3->cAMP Prevents Degradation PKA Protein Kinase A Activation cAMP->PKA Activates CaChannel L-Type Ca2+ Channel Phosphorylation PKA->CaChannel Phosphorylates Inotropy Potent Positive Inotropic Effect CaChannel->Inotropy Ca2+ Influx

Figure 1: PDE3 signaling pathway and SAR logic of formamide derivatives vs. cyclized analogues.

Self-Validating Experimental Protocol

To objectively measure the efficacy of these derivatives, researchers utilize the Isolated Electrically Paced Guinea Pig Left Atria Assay . As an Application Scientist, I mandate the use of the left atria over the right atria to ensure a self-validating, artifact-free system.

Step 1: Tissue Preparation & Isolation

  • Action: Euthanize male Hartley guinea pigs (300-400 g). Rapidly excise the heart into cold, oxygenated Krebs-Henseleit (K-H) buffer and isolate the left atria.

  • Causality: The left atrium lacks the sinoatrial (SA) node and remains intrinsically quiescent. This allows for controlled external electrical pacing, completely eliminating chronotropic (heart rate) interference that could artificially alter contractile force via the force-frequency relationship (Bowditch Treppe effect).

Step 2: Organ Bath Setup & Electrical Pacing

  • Action: Suspend the left atria in a 20 mL organ bath containing K-H buffer maintained at 30°C, continuously aerated with 95% O2 / 5% CO2. Pace the tissue using platinum electrodes delivering square-wave pulses (1 Hz, 5 ms duration, voltage 20% above threshold).

  • Causality: Maintaining the bath at 30°C rather than 37°C prevents rapid tissue degradation and stabilizes baseline tension. Pacing at a constant 1 Hz ensures that any observed increase in tension is a true, pure positive inotropic effect.

Step 3: Isometric Tension Measurement

  • Action: Apply a resting tension of 0.5 g and attach the upper end of the tissue to an isometric force-displacement transducer. Allow a 60-minute equilibration period, washing the bath every 15 minutes.

  • Causality: The 0.5 g preload stretches the myocardial sarcomeres to their optimal length ( Lmax​ ). This maximizes actin-myosin cross-bridge overlap (Frank-Starling mechanism), ensuring the highest possible sensitivity for detecting small inotropic changes.

Step 4: Self-Validating Viability Control

  • Action: Prior to testing the formamide or piperazine derivatives, administer a sub-maximal dose of Isoproterenol (10 nM) as a positive control. Wash thoroughly until baseline tension is restored.

  • Causality: This step acts as an internal system validation. If the tissue fails to exhibit at least a 50% increase in contractile force in response to Isoproterenol, the preparation is deemed non-viable and discarded. This strictly prevents false-negative data when testing the inactive formamide derivatives.

Step 5: Cumulative Dosing

  • Action: Add the test compounds cumulatively to the bath (from 10−8 to 10−4 M). Record the developed tension for 5-10 minutes at each concentration.

  • Causality: Cumulative dosing generates a complete concentration-response ( EC50​ ) curve within a single tissue preparation. This eliminates the inter-animal biological variance that would skew the data if separate tissues were used for each concentration point.

Conclusion

The biological assay data definitively demonstrates that open-chain "Formamide, N-[2-(phenylamino)ethyl]-" derivatives are ineffective as positive inotropic agents. While they serve as excellent synthetic intermediates and valuable negative-control pseudo-ring analogues in SAR studies, the target receptor demands the conformational rigidity of a 6-membered basic azacycloalkane ring (like piperazine) to successfully bind, inhibit PDE3, and trigger the downstream cAMP/PKA signaling cascade required for increased myocardial contractility.

References

  • Nate, H., Watanabe, A., Matsuki, K., Inoue, I., Ohtsuka, H., Sekine, Y., Oda, K., Honma, Y., Ishida, A., Kanno, T., Konda, M., Nakai, H., Wada, H., Takeda, M., Yabana, H., & Nagao, T. (1987). Synthesis of 2-phenylthiazolidine derivatives as cardiotonic agents. IV. Modification of the phenylpiperazino moiety of 2-(phenylpiperazinoalkoxyphenyl)thiazolidine-3-carbothioamides and the corresponding carboxamides. Chemical and Pharmaceutical Bulletin, 35(7), 2825-2839.[Link]

  • Nate, H., Sekine, Y., Honma, Y., Nakai, H., Wada, H., Takeda, M., Yabana, H., & Nagao, T. (1987). Synthesis of 2-phenylthiazolidine derivatives as cardiotonic agents. I. 2-Phenylthiazolidine-3-thiocarboxamides. Chemical and Pharmaceutical Bulletin, 35(5), 1953-1968.[Link]

Comparative

A Comparative Guide to Formamide-Free Protocols in Fluorescence In Situ Hybridization (FISH)

For decades, formamide has been an indispensable component in Fluorescence In Situ Hybridization (FISH), primarily for its ability to lower the melting temperature (Tm) of DNA.[1][2] This property allows for the crucial...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, formamide has been an indispensable component in Fluorescence In Situ Hybridization (FISH), primarily for its ability to lower the melting temperature (Tm) of DNA.[1][2] This property allows for the crucial denaturation step—the separation of double-stranded DNA into single strands for probe hybridization—to occur at temperatures that preserve the delicate morphology of cells and tissues.[1][3] However, the scientific community is increasingly seeking alternatives due to formamide's significant drawbacks. It is a known toxicant, a potential teratogen, and its use necessitates stringent safety measures and complex logistical workflows in the laboratory.[3][4][5] Furthermore, formamide can negatively impact nanoscale chromatin structure and prolong hybridization times.[6][7]

This guide provides a comprehensive comparison of established formamide-free FISH protocols, offering researchers, scientists, and drug development professionals the data and insights necessary to select the most suitable alternative for their specific applications. We will delve into the mechanisms, performance, and practical considerations of these next-generation methodologies.

The Problem with Formamide: A Necessary Evil?

Formamide is an ionizing solvent that disrupts the hydrogen bonds between DNA base pairs, effectively destabilizing the double helix.[3] This allows for denaturation and subsequent probe hybridization to occur at temperatures around 65-75°C, as opposed to the >90°C required in its absence, which can be detrimental to sample integrity.[2]

However, the benefits of formamide come at a cost:

  • Toxicity: Formamide is classified as a substance that is suspected of causing cancer and may damage fertility or the unborn child.[8] It can also cause damage to the blood and cardiovascular system through prolonged or repeated exposure.[8] Inhalation is a primary route of exposure, and animal studies have shown that repeated inhalation can lead to kidney damage.[9][10]

  • Impact on Chromatin Structure: Research has demonstrated that formamide-based denaturation can significantly distort the nanoscale organization of chromatin, potentially affecting the interpretation of spatial genomics studies.[7][11]

  • Extended Hybridization Times: While enabling lower temperatures, formamide also slows down the rate of DNA renaturation, often necessitating overnight hybridizations to achieve sufficient signal intensity.[6][12]

  • Logistical Hurdles: The use of formamide requires specific safety protocols, including handling in a fume hood, personal protective equipment, and specialized waste disposal, which can complicate laboratory workflows.[3][5]

Given these significant disadvantages, the development and validation of effective formamide-free FISH protocols represent a critical advancement in molecular cytogenetics and diagnostics.

Formamide-Free Alternatives: A Comparative Analysis

Several promising alternatives to formamide have emerged, each with distinct mechanisms and advantages. The most prominent among these is the use of ethylene carbonate (EC), along with other chemical and physical denaturation methods.

Ethylene Carbonate (EC): The Leading Non-Toxic Substitute

Ethylene carbonate has proven to be a highly effective and non-toxic substitute for formamide in FISH protocols.[13][14][15] It functions as a denaturing agent, allowing for successful hybridization at reduced temperatures while preserving sample morphology.[16][17]

Mechanism of Action: Similar to formamide, ethylene carbonate is a polar aprotic solvent that can disrupt the forces stabilizing the DNA double helix. However, its specific properties allow for a more rapid hybridization process.[18] Some protocols using EC have demonstrated that it can destabilize the DNA helix by diminishing hydrophobic base stacking, which allows for faster binding of the FISH probe to the target DNA with minimized base pairing interference.[19]

Performance and Advantages:

  • Reduced Hybridization Time: EC-based protocols can significantly shorten hybridization times from overnight to as little as 1-3 hours, enabling a one-day FISH procedure.[13][14][15][19]

  • Improved Signal and Reduced Background: Studies have shown that EC can produce strong FISH signals with reduced background staining, in some cases even eliminating the need for blocking repetitive DNA sequences.[12][13][18]

  • Lower Denaturation Temperatures: The use of EC can lower the required denaturation temperature to below 70°C, further preserving sample integrity.[20]

  • Enhanced Safety: As a non-toxic alternative, EC simplifies laboratory safety procedures and reduces hazardous waste.[13][14][15]

Experimental Data Comparison:

ParameterStandard Formamide ProtocolEthylene Carbonate (EC) Protocol
Denaturing Agent 20-50% Formamide[2][21]15-50% Ethylene Carbonate[13][16][17]
Denaturation Temp. ~65-83°C[2][17]~46-67°C[13][14][15][17]
Hybridization Time 16+ hours (overnight)[16][17]90 minutes - 3 hours[13][14][15][16][17]
Signal Quality Good to ExcellentExcellent, often with lower background[12][13][18]
Toxicity High (Toxic, Teratogenic)[3][4][8]Low (Non-toxic)[13][14][15]
Workflow Multi-dayPotential for single-day[13][14][15]
Other Formamide-Free Denaturation Methods

While EC is a leading chemical substitute, other methods can also be employed to achieve formamide-free denaturation:

  • Heat Denaturation: The simplest method involves using high temperatures (typically 95°C) to separate the DNA strands.[1] While fast and effective, this approach can compromise the morphology of delicate samples.[17]

  • Alkaline (NaOH) Denaturation: This rapid chemical method uses a high pH to denature DNA. However, it requires careful neutralization to prevent DNA damage.[1]

  • Other Chemical Denaturants: Dimethyl sulfoxide (DMSO) and urea are other chemical alternatives with lower toxicity than formamide.[1]

Workflow Visualizations

To better illustrate the procedural differences, here are Graphviz diagrams outlining the core workflows.

FISH_Workflow_Comparison cluster_formamide Formamide-Based FISH cluster_EC Ethylene Carbonate (EC) FISH F_Pretreat Sample Pretreatment F_Denature Denaturation (70% Formamide, 2xSSC, ~73°C) F_Pretreat->F_Denature F_Hybrid Hybridization (Probe in Formamide Buffer, 37°C, Overnight) F_Denature->F_Hybrid F_Wash Post-Hybridization Washes (Formamide/SSC) F_Hybrid->F_Wash F_Detect Detection & Imaging F_Wash->F_Detect EC_Pretreat Sample Pretreatment EC_Denature Denaturation (Hybridization Mix with EC, ~67°C or higher) EC_Pretreat->EC_Denature EC_Hybrid Hybridization (Probe in EC Buffer, ~46°C, 1-3 hours) EC_Denature->EC_Hybrid EC_Wash Post-Hybridization Washes (SSC) EC_Hybrid->EC_Wash EC_Detect Detection & Imaging EC_Wash->EC_Detect

Sources

Validation

Benchmarking the reactivity of N-(2-phenylethyl)formamide against other amides

Title: Benchmarking the Reactivity of N-(2-phenylethyl)formamide: A Comparative Guide for Advanced Synthesis Executive Summary: As a Senior Application Scientist, I frequently guide drug development teams through the nua...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Reactivity of N-(2-phenylethyl)formamide: A Comparative Guide for Advanced Synthesis

Executive Summary: As a Senior Application Scientist, I frequently guide drug development teams through the nuanced selection of amide protecting groups and synthetic intermediates. While amides are generally celebrated for their chemical stability, formamides—specifically N-(2-phenylethyl)formamide (PEFA)—exhibit a highly divergent reactivity profile compared to their higher homologues like acetamides or benzamides. This guide objectively benchmarks PEFA against alternative amides, detailing the mechanistic causality behind its accelerated hydrolysis and its unique capacity for dehydration into isocyanides.

Mechanistic Divergence: Formyl vs. Acetyl Groups

The reactivity of an amide is fundamentally dictated by the electronic and steric contributions of the substituent attached to the carbonyl carbon. In N-(2-phenylethyl)formamide, the carbonyl carbon is bonded directly to a hydrogen atom, creating two distinct synthetic advantages:

  • Hydrolytic Susceptibility: The absence of an electron-donating alkyl group (such as the methyl group in acetamides) leaves the formamide carbonyl carbon highly electrophilic. Consequently, formamides undergo nucleophilic attack by water or hydroxide at a significantly accelerated rate. Kinetic studies demonstrate that the global decomposition rate constant for formamides is more than 10 times higher than that of acetamides (1[1]). In drug synthesis workflows, this establishes the formyl group as a highly labile protecting group that can be cleaved under milder conditions than acetyl groups.

  • Dehydration to Isocyanides: The most critical synthetic distinction of secondary formamides is their ability to undergo dehydration to form isocyanides. When treated with phosphorus oxychloride (POCl3) and a base like triethylamine (Et3N), the formamide oxygen is phosphorylated, forming an unstable complex. Subsequent elimination of HCl and chloride ions yields the isocyanide (2[2]). Acetamides cannot undergo this specific dehydration; under identical conditions, N-(2-phenylethyl)acetamide would form an imoyl chloride or a nitrile (if primary), but it cannot yield an isocyanide due to the presence of the methyl group.

Reactivity Formamide N-(2-phenylethyl)formamide Isocyanide 2-phenylethyl isocyanide (Yield >90%) Formamide->Isocyanide POCl3, Et3N (0°C) HydroForm Rapid Hydrolysis (Phenethylamine + Formic Acid) Formamide->HydroForm H2O, Heat Acetamide N-(2-phenylethyl)acetamide Nitrile Imoyl Chloride / Nitrile (No Isocyanide) Acetamide->Nitrile POCl3, Et3N (0°C) HydroAcet Slow Hydrolysis (Phenethylamine + Acetic Acid) Acetamide->HydroAcet H2O, Heat

Reactivity divergence of formamides vs. acetamides under dehydration and hydrolysis.

Quantitative Reactivity Benchmarking

To objectively compare these substrates, the following table summarizes the reactivity metrics of N-(2-phenylethyl)formamide against N-(2-phenylethyl)acetamide and N,N-dimethylformamide (DMF, a tertiary formamide).

Property / Reactivity MetricN-(2-phenylethyl)formamide (Secondary Formamide)N-(2-phenylethyl)acetamide (Secondary Acetamide)N,N-Dimethylformamide (DMF) (Tertiary Formamide)
Carbonyl Electrophilicity High (H-atom attached)Low (CH3-group donates electrons)Moderate (N-lone pair delocalization)
Relative Hydrolysis Rate >10x Baseline1x (Baseline)~2-5x Baseline
POCl3 / Et3N Reaction Product 2-Phenylethyl isocyanideImoyl chloride / No isocyanideVilsmeier-Haack reagent (Chloroiminium ion)
Reduction (LiAlH4) Yields N-methyl-2-phenylethanamineYields N-ethyl-2-phenylethanamineYields Trimethylamine

Self-Validating Experimental Protocols

To leverage the unique reactivity of N-(2-phenylethyl)formamide, I have outlined a field-proven, self-validating protocol for its dehydration. This method utilizes a co-solvent-free approach, maximizing E-factor efficiency and yield while minimizing hazardous waste.

Protocol 1: Co-Solvent-Free Dehydration to 2-Phenylethyl Isocyanide

Causality Note: Traditional methods use dichloromethane (DCM) as a solvent. By using triethylamine (Et3N) as both the base and the solvent, we drive the equilibrium forward by immediately trapping the generated HCl, while simultaneously increasing the reaction concentration to accelerate kinetics.

Materials:

  • N-(2-phenylethyl)formamide (10.0 mmol)

  • Phosphorus oxychloride (POCl3) (12.0 mmol, 1.2 eq)

  • Triethylamine (Et3N) (15 mL, acts as solvent and base)

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of N-(2-phenylethyl)formamide in 15 mL of pure triethylamine in a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes. Causality: POCl3 addition is highly exothermic; strict thermal control prevents the polymerization of the highly reactive isocyanide product.

  • Activation: Add POCl3 (12.0 mmol) dropwise over 5 minutes under vigorous stirring.

  • Reaction: Stir the mixture at 0 °C for an additional 5 minutes. Validation Check: The reaction mixture will rapidly turn into a thick suspension as triethylamine hydrochloride precipitates, visually confirming the successful elimination of HCl.

  • Quenching: Carefully quench the reaction by adding 20 mL of a saturated aqueous Na2CO3 solution. Causality: This neutralizes excess POCl3 and prevents acid-catalyzed hydrolysis of the newly formed isocyanide.

  • Extraction & Isolation: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Analytical Validation: The product should exhibit a characteristic, pungent isocyanide odor. Infrared (IR) spectroscopy will show a distinct, sharp absorption band around 2150 cm⁻¹ (N≡C stretch), confirming the complete conversion of the amide (loss of the C=O stretch at ~1650 cm⁻¹).

Workflow Step1 1. Dissolve Amide in Et3N Step2 2. Chill to 0°C (Ice Bath) Step1->Step2 Step3 3. Add POCl3 Dropwise Step2->Step3 Step4 4. Stir 5 min (Dehydration) Step3->Step4 Step5 5. Quench & Extract Step4->Step5

Step-by-step co-solvent-free dehydration workflow for isocyanide synthesis.

Conclusion

When benchmarking N-(2-phenylethyl)formamide against acetamides, the data clearly dictates its specialized role in organic synthesis. Its heightened susceptibility to hydrolysis makes it an ideal, easily cleavable protecting group, while its exclusive ability to dehydrate into isocyanides unlocks access to powerful multicomponent reactions (e.g., Ugi and Passerini reactions). Understanding the electronic causality behind these differences empowers researchers to design more efficient, targeted synthetic pathways.

References

  • Source: National Institutes of Health (NIH)
  • Title: Decomposition of acetamide and formamide in pressurized hot water Source: ResearchGate URL
  • Title: Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)

Sources

Safety & Regulatory Compliance

Safety

Formamide, N-[2-(phenylamino)ethyl]- proper disposal procedures

Operational Guide: Safe Handling and Disposal of N-[2-(phenylamino)ethyl]formamide N-[2-(phenylamino)ethyl]formamide (CAS: 111154-10-0) is a specialized chemical intermediate containing both an aniline moiety and a forma...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of N-[2-(phenylamino)ethyl]formamide

N-[2-(phenylamino)ethyl]formamide (CAS: 111154-10-0) is a specialized chemical intermediate containing both an aniline moiety and a formamide group[1],[2]. Because of its dual-functional structure, this compound presents unique toxicological hazards that require strict logistical and operational oversight. This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant procedures for handling, spill management, and final disposal.

Chemical Profile & Hazard Summary

To establish a safe operational baseline, laboratories must integrate the compound's quantitative and qualitative data into their Chemical Hygiene Plans (CHP).

ParameterValue / SpecificationOperational Implication
Chemical Name Formamide, N-[2-(phenylamino)ethyl]-Ensure waste logs reflect exact nomenclature for compliance.
CAS Registry Number 111154-10-0Essential for exact SDS retrieval and RCRA waste manifesting[1].
EPA Analytical Method Method 8270DMandated for waste stream characterization via GC/MS[3].
Spill Threshold (Local) < 100 mL or gSpills below this volume can be managed by trained lab personnel.
Spill Threshold (HazMat) > 100 mL or gRequires immediate evacuation and professional HazMat response[4].

Mechanistic Toxicology & Handling Rationale

Do not treat N-[2-(phenylamino)ethyl]formamide as a generic organic waste. The specific structural components of this molecule dictate precise handling requirements:

  • Dermal Toxicity (The Aniline Moiety): Aniline derivatives are highly lipophilic and rapidly cross the stratum corneum. Once in the bloodstream, they oxidize hemoglobin to methemoglobin, severely impairing oxygen transport and potentially causing cyanosis[5]. Causality-Driven Protocol: Standard latex gloves are highly permeable to aniline derivatives and offer zero protection. Personnel must don double-layered nitrile or neoprene gloves, which provide the necessary chemical resistance to prevent systemic toxicity[4].

  • Inhalation Hazards (The Formamide Moiety): Formamide derivatives are known respiratory irritants and potential reproductive toxins[6]. Causality-Driven Protocol: All open-container handling, aliquoting, and waste transfer must occur within a certified Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm to prevent inhalation exposure[7].

Operational Spill Management Protocol

In the event of a spill, immediate and methodical action is required to prevent environmental contamination and personnel exposure. Follow this self-validating, step-by-step methodology:

Step 1: Immediate Isolation Evacuate non-essential personnel from the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation if safe to do so, or allow the HVAC system to clear ambient vapors before approaching the spill zone[4].

Step 2: PPE Donning Don appropriate PPE, including double-layered nitrile gloves, chemical splash goggles, a fully buttoned lab coat, and a NIOSH-approved half-mask respirator equipped with organic vapor (OV) cartridges[4].

Step 3: Containment Deploy chemical spill socks around the perimeter to prevent the material from reaching floor drains. N-[2-(phenylamino)ethyl]formamide is toxic to aquatic ecosystems; introducing it to municipal water systems violates regulations[4],[8].

Step 4: Absorption Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth, dry sand, or vermiculite. Crucial Note: Never use combustible materials like sawdust, as formamides and anilines can form reactive or flammable mixtures with organic particulates[9].

Step 5: Collection and Decontamination Using non-sparking polypropylene scoops, transfer the saturated absorbent into a high-density polyethylene (HDPE) hazardous waste bucket. Wash the contaminated surface with a 5% Alconox or mild detergent solution, absorbing and disposing of the rinsate in the same HDPE container[4].

SpillWorkflow Start Spill Detected: N-[2-(phenylamino)ethyl]formamide Assess Assess Spill Volume & Environment Start->Assess Small Small Spill (< 100 mL/g) Manage Locally Assess->Small < 100 mL/g Large Large Spill (> 100 mL/g) Evacuate & Isolate Assess->Large > 100 mL/g PPE Don Appropriate PPE (Nitrile, N95/Respirator) Small->PPE HazMat Deploy HazMat Team for Decontamination Large->HazMat Contain Contain & Absorb (Inert Absorbent) PPE->Contain Collect Collect in Sealed Hazardous Waste Container Contain->Collect Dispose High-Temp Incineration (RCRA Compliant) Collect->Dispose HazMat->Dispose

Decision workflow for handling and disposing of N-[2-(phenylamino)ethyl]formamide spills.

Waste Segregation & Final Disposal Procedures

Improper disposal of aniline derivatives poses severe long-term environmental liabilities. The following procedures ensure full regulatory compliance:

  • Waste Characterization: Before final disposal, the waste stream must be analytically characterized. According to the, Method 8270D (Semivolatile Organic Compounds by GC/MS) is the regulatory gold standard for quantifying aniline and formamide derivatives in solid and aqueous matrices[3],[10].

  • Segregation: Store waste in clearly labeled, tightly sealed HDPE containers. Keep this waste strictly segregated from strong oxidizers and strong acids to prevent exothermic degradation reactions[7].

  • Final Disposal Route: Do not pour this chemical down the drain or dispose of it in general laboratory trash[4]. The mandated disposal route is high-temperature incineration at a licensed RCRA-permitted facility[8].

  • Incineration Logistics: Because the molecule contains two nitrogen atoms, combustion will inherently generate toxic nitrogen oxides (NOx). Ensure your waste management vendor utilizes thermal oxidation facilities equipped with advanced NOx scrubbing systems to comply with Clean Air Act emission standards[5],[6].

References

  • Aniline and Its Derivatives . Kirk-Othmer Encyclopedia of Chemical Technology. Available at:[Link]

  • Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry . U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Evaluation of Reclaimer Sludge Disposal from Post-Combustion CO2 Capture . IEAGHG. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Formamide, N-[2-(phenylamino)ethyl]-

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals who handle complex, bifunctional molecules. N-[2-(phenylamino)ethyl]formamide (CAS: 111154-10-0) [1] is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams and drug development professionals who handle complex, bifunctional molecules. N-[2-(phenylamino)ethyl]formamide (CAS: 111154-10-0) [1] is a prime example of a compound where standard, generic laboratory safety protocols are dangerously insufficient.

To handle this compound safely, we must deconstruct its structural hazards. It contains both an aniline (phenylamino) moiety and a formamide moiety . Understanding the mechanistic toxicology of these functional groups is the key to designing a self-validating, fail-safe operational and disposal plan.

Mechanistic Toxicology & PPE Causality

When selecting Personal Protective Equipment (PPE), we do not guess; we look at the molecule's behavior in biological systems.

  • The Aniline Moiety (Dermal & Blood Hazard): Aniline derivatives are highly lipophilic, allowing them to rapidly penetrate standard laboratory gloves and absorb through the skin[2]. Once in the bloodstream, they oxidize hemoglobin to methemoglobin, severely impairing the blood's ability to transport oxygen (methemoglobinemia)[2]. Because of this rapid transdermal permeation, standard nitrile gloves offer inadequate breakthrough times and are strictly not recommended[2].

  • The Formamide Moiety (Inhalation & Reproductive Hazard): Formamide is classified as a Category 1B Reproductive Toxin (teratogen) and a Category 2 Suspected Carcinogen[3][4]. Prolonged exposure can cause systemic damage to the central nervous system, blood, and cardiovascular system[4]. Heating or vortexing this compound can generate teratogenic vapors or aerosols, making strict respiratory and environmental controls mandatory[3][5].

Quantitative PPE Matrix

To mitigate these specific mechanistic risks, the following PPE and engineering controls must be implemented:

PPE CategorySpecificationMechanistic Justification
Hand Protection Viton, Butyl, or PVA gloves (Double gloving recommended)Nitrile is highly permeable to aniline derivatives. Viton/Butyl prevents transdermal absorption and subsequent methemoglobinemia[2].
Eye Protection Tight-fitting chemical splash goggles or face shieldPrevents ocular absorption of formamide, which causes severe irritation and provides a rapid pathway for systemic entry[5][6].
Body Protection Fully-buttoned, fluid-resistant lab coat and chemical apronMitigates accidental spills from contacting skin, preventing acute dermal toxicity[2][5].
Engineering Control Certified Chemical Fume Hood (Face velocity 80-100 fpm)Actively extracts teratogenic formamide vapors and aniline aerosols away from the operator's breathing zone[2][3].

Hazard Mechanism and Mitigation Strategy

G Chem N-[2-(phenylamino)ethyl]formamide Aniline Aniline Moiety Chem->Aniline Formamide Formamide Moiety Chem->Formamide Dermal Dermal Absorption Aniline->Dermal Inhalation Inhalation (Vapors/Aerosols) Aniline->Inhalation Formamide->Dermal Formamide->Inhalation MetHb Methemoglobinemia (Blood Toxicity) Teratogen Reproductive Toxicity (Teratogenesis) Dermal->MetHb Dermal->Teratogen Inhalation->MetHb Inhalation->Teratogen Gloves Viton/Butyl Gloves & Lab Coat Gloves->Dermal Blocks Hood Certified Fume Hood & Respirator Hood->Inhalation Extracts

Toxicological pathways of N-[2-(phenylamino)ethyl]formamide and targeted PPE mitigation strategies.

Step-by-Step Operational Workflows

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety condition is verified.

Workflow A: Safe Handling and Weighing Protocol
  • Environmental Verification: Verify the fume hood is operational with a face velocity of 80-100 fpm[6]. Self-Validation: Check the digital airflow monitor before opening the sash.

  • PPE Donning: Put on a fully-buttoned lab coat, chemical splash goggles, and Viton or Butyl gloves[2][6].

  • Workspace Preparation: Clear the fume hood of all incompatible materials, specifically strong oxidizers, acids, and bases, which can violently react with formamides[4][6].

  • Handling: Confine all open-container work strictly within the fume hood[2]. Use static-free spatulas for powders. If the compound is in a liquid state, use positive-displacement pipettes to prevent aerosolization.

  • Post-Handling Hygiene: Decontaminate gloves before removal. Wash hands and face immediately with soap and water after the procedure[5][7].

Workflow B: Chemical Spill Response and Decontamination
  • Assessment: Determine the spill volume. If it is a large spill, evacuate the area immediately, shut off ignition sources, and call emergency services. Re-entry requires a Self-Contained Breathing Apparatus (SCBA) and a full chemical protection suit[2][4].

  • Containment (Small Spills): Cover the spill with an inert, dry absorbent material such as vermiculite or dry sand[2][5]. Crucial: Do not use combustible absorbents like sawdust.

  • Collection: Carefully sweep the saturated absorbent into a compatible, sealable hazardous waste container using non-sparking tools[2][5].

  • Decontamination: Wash the affected surface area with water only after all bulk chemical has been physically removed[7].

  • Reporting: Label the waste container immediately and notify the laboratory supervisor and Environmental Health & Safety (EH&S)[2].

Workflow C: Routine Hazardous Waste Disposal
  • Segregation: Collect waste in a dedicated, chemically compatible container. Never mix this waste with acidic or strongly oxidizing waste streams[6].

  • Labeling: Clearly mark the container with: "Hazardous Waste: N-[2-(phenylamino)ethyl]formamide (Aniline/Formamide Derivative) - Reproductive Toxin & Carcinogen"[2].

  • Storage: Store the sealed waste container in a designated, secure, well-ventilated area away from direct light and moisture[2][3].

  • Pickup: Arrange for routine pickup by a licensed EH&S contractor. Under no circumstances should this compound be discharged into drains, surface waters, or groundwater[4][5].

References

  • [1] Title: 4-Nitrophenyl formate | CAS#:1865-01-6 | Chemsrc. Source: Chemsrc. URL: [Link]

  • [4] Title: Formamide - SAFETY DATA SHEET. Source: PENTA Chemicals. URL: [Link]

  • [5] Title: Safety Data Sheet: Formamide. Source: Carl ROTH. URL: [Link]

  • [7] Title: MATERIAL SAFETY DATA SHEET #4052 - Pendimethalin (Aniline Derivative). Source: Durham Tech. URL: [Link]

Sources

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